2-Ethylcyclopentanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKUTYPOKHBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976723 | |
| Record name | 2-Ethylcyclopentan-1-one | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4971-18-0, 61215-75-6 | |
| Record name | 2-Ethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethylcyclopentan-1-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971180 | |
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| Record name | 5-Ethylcyclopentanone | |
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| Record name | 2-Ethylcyclopentanone | |
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| Record name | 2-Ethylcyclopentan-1-one | |
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| Record name | 2-ethylcyclopentan-1-one | |
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Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Ethylcyclopentanone (CAS 4971-18-0)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide in-depth insights into the properties, synthesis, analysis, and application of this compound, grounded in established scientific principles and methodologies.
Core Molecular Identity and Significance
This compound (CAS: 4971-18-0) is a cyclic ketone featuring a five-membered aliphatic ring substituted with an ethyl group at the alpha-position to the carbonyl.[1] This structure is a valuable building block in organic synthesis. Its reactivity is primarily dictated by the carbonyl group, making it a versatile intermediate for constructing more complex molecular architectures. While it finds use in the fragrance and flavor industries, its principal value in a research and development context lies in its utility as a precursor in the synthesis of novel organic compounds, including potential pharmaceutical agents.[1] It is widely used in biochemical experiments and drug synthesis research.[1]
Key Identifiers:
-
IUPAC Name: 2-ethylcyclopentan-1-one
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The cyclopentanone scaffold is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. [7][8]Its utility stems from its ability to serve as a rigid framework for orienting functional groups in three-dimensional space, which is critical for molecular recognition and binding to biological targets like enzymes and receptors.
-
Scaffold for Bioactive Molecules: Research has demonstrated that derivatives of cyclopentanone can be used to synthesize novel compounds with potential therapeutic applications, including pyran and pyridine derivatives with antitumor activity. [8]The cyclopentanone ring provides a robust starting point for multicomponent reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening. [8]* Analogue to Important Pharmacophores: The inclusion of small, conformationally restricted rings is a well-established strategy in medicinal chemistry to enhance drug properties. Similar to the widely used cyclopropyl group, the cyclopentyl moiety can improve metabolic stability, increase potency, and fine-tune solubility and permeability. [9]By serving as a precursor, this compound enables the exploration of chemical space around this valuable scaffold.
-
Intermediate in Steroid Synthesis: Related cyclic ketones are foundational intermediates in the total synthesis of steroids and other complex natural products. [3]
Safety, Handling, and Storage Protocols
Ensuring laboratory safety is non-negotiable. This compound is a flammable liquid that can cause skin and eye irritation. [10][11]Adherence to proper handling and storage procedures is mandatory.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. [10]* Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. [10]* Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing. [10]
Step-by-Step Handling Procedure
-
Ventilation: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood. [10][12]2. Ignition Source Control: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment. [12]3. Dispensing: When transferring the liquid, do so carefully to avoid splashing and the formation of aerosols or vapors. [10]4. Avoid Contact: Prevent direct contact with skin and eyes and avoid breathing vapors. [10][13]5. Decontamination: After handling, wash hands and face thoroughly. Immediately change any contaminated clothing. [11]
Storage & Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials and ignition sources. [10]* Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations. [10]
Caption: Standard operating procedure for safe handling.
References
- This compound. (2024-04-10). ChemBK.
- Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). (n.d.). Cheméo.
- Synthesis of 2-ethyl-2carboethoxycyclopentanone. (n.d.). PrepChem.com.
- 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- Safety Data Sheet. (2018-06-22). Synerzine.
- 2-Ethylcyclopentan-1-one. (n.d.). PubChem.
- (R)-2-ethylcyclopentanone. (n.d.). PubChem.
- Cyclopentanone, 2-ethyl-. (n.d.). NIST WebBook.
- Simple Synthesis of 2-Cyclopentenones. (2018-11-14). ChemistryViews.
- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (n.d.). Google Patents.
- Material Safety Data Sheet Cyclopentanone. (n.d.). Indenta Chemicals.
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025-06-16). ResearchGate.
- Safety Data Sheet: 2-Methylcyclopentanone. (2019-02-25). Chemos GmbH & Co.KG.
- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). Scirp.org.
- Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. (n.d.). Google Patents.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). PubMed.
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- 8. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic data of 2-Ethylcyclopentanone (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethylcyclopentanone
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 4971-18-0), a cyclic ketone with applications in the fragrance and chemical synthesis industries.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For a volatile organic compound like this compound, Electron Ionization (EI) is a common and effective ionization method.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standard procedure for acquiring the mass spectrum of a liquid sample such as this compound using a gas chromatograph-mass spectrometer (GC-MS) system with an EI source.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column, which separates this compound from any impurities.
-
Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[2]
-
Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Figure 1: Workflow for GC-MS analysis of this compound.
Mass Spectrum Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is sourced from the NIST WebBook.[3][4]
| m/z | Relative Intensity | Proposed Fragment |
| 112 | Moderate | [C₇H₁₂O]⁺• (Molecular Ion) |
| 84 | High | [M - C₂H₄]⁺• |
| 83 | Moderate | [M - C₂H₅]⁺ |
| 56 | High | [C₃H₄O]⁺• |
| 55 | High | [C₄H₇]⁺ |
Interpretation of the Mass Spectrum and Fragmentation Causality
The fragmentation of this compound in an EI-MS is a predictable process governed by the stability of the resulting carbocations and radical cations. The interpretation of the major peaks is as follows:
-
m/z 112 (Molecular Ion, M⁺•): This peak corresponds to the intact this compound molecule that has lost one electron. Its presence confirms the molecular weight of the compound.
-
m/z 84 ([M - C₂H₄]⁺•): This prominent peak is likely the result of a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain. A γ-hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.
-
m/z 83 ([M - C₂H₅]⁺): This peak arises from the α-cleavage of the C-C bond between the cyclopentanone ring and the ethyl group, leading to the loss of an ethyl radical.
-
m/z 56 ([C₃H₄O]⁺•): This ion can be formed through further fragmentation of the m/z 84 ion, involving the cleavage of the cyclopentanone ring.
-
m/z 55 ([C₄H₇]⁺): This is a common fragment in cyclic alkanes and their derivatives, likely formed by the cleavage and rearrangement of the cyclopentane ring.
Figure 2: Proposed fragmentation pathway of this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used FT-IR sampling technique.
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.
-
Sample Application: A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR beam is directed through the crystal and reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where absorption occurs. The attenuated IR beam is then directed to the detector.
-
Spectrum Generation: The instrument's software processes the signal to generate an IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: After the measurement, the sample is wiped from the crystal using a soft cloth and a suitable solvent (e.g., isopropanol).
Figure 3: Simplified workflow for ATR FT-IR spectroscopy.
Predicted Infrared Spectrum Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2960-2850 | Strong | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1745 | Strong | C=O stretch | Ketone (in a five-membered ring) |
| ~1465 | Medium | C-H bend (scissoring) | CH₂ |
| ~1375 | Medium | C-H bend (rocking) | CH₃ |
Interpretation of the Infrared Spectrum
The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the alkyl C-H bonds.
-
C-H Stretching (~2960-2850 cm⁻¹): A strong, complex band in this region is characteristic of the stretching vibrations of the C-H bonds in the ethyl group and the cyclopentane ring.
-
C=O Stretching (~1745 cm⁻¹): This is the most diagnostic peak in the spectrum. The strong absorption is due to the stretching of the carbon-oxygen double bond. For a saturated five-membered ring ketone, this peak typically appears at a higher frequency than in a six-membered ring or acyclic ketone due to ring strain.
-
C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹): These medium-intensity peaks correspond to the bending vibrations of the CH₂ and CH₃ groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
Note: Extensive searches of public spectroscopic databases (including SDBS and PubChem) did not yield detailed, publicly available experimental ¹H and ¹³C NMR spectra for this compound. Therefore, the following sections are based on predicted data derived from established chemical shift correlations and analysis of structurally similar compounds. This approach is a common and valuable tool in chemical research when experimental data is unavailable.
Experimental Protocol: ¹H and ¹³C NMR
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Transfer to NMR Tube: The solution is filtered into a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the number of scans, spectral width, and relaxation delay.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.
Figure 4: General workflow for NMR spectroscopy.
Predicted ¹H NMR Spectrum Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 - 2.1 | Multiplet | 3H | H at C2 and C5 |
| ~2.0 - 1.8 | Multiplet | 2H | H at C3 |
| ~1.7 - 1.5 | Multiplet | 2H | H at C4 |
| ~1.6 - 1.4 | Multiplet | 2H | CH₂ of ethyl group |
| ~0.9 | Triplet | 3H | CH₃ of ethyl group |
Interpretation of the Predicted ¹H NMR Spectrum
-
~0.9 ppm (Triplet, 3H): This upfield signal is characteristic of the methyl (CH₃) protons of the ethyl group. It is split into a triplet by the two adjacent methylene (CH₂) protons.
-
~1.6 - 1.4 ppm (Multiplet, 2H): This signal corresponds to the methylene (CH₂) protons of the ethyl group. The multiplicity is complex due to coupling with both the methyl protons and the methine proton on the ring.
-
~2.3 - 1.5 ppm (Multiplets): The protons on the cyclopentanone ring will appear in this region. The protons on the carbons alpha to the carbonyl group (C2 and C5) are expected to be the most downfield due to the electron-withdrawing effect of the carbonyl. The protons on C3 and C4 will be further upfield. The overlapping signals and complex coupling patterns make precise assignment without 2D NMR techniques challenging.
Predicted ¹³C NMR Spectrum Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~220 | C1 (C=O) |
| ~48 | C2 |
| ~38 | C5 |
| ~28 | CH₂ of ethyl group |
| ~25 | C3 |
| ~20 | C4 |
| ~12 | CH₃ of ethyl group |
Interpretation of the Predicted ¹³C NMR Spectrum
-
~220 ppm: The most downfield signal is characteristic of the carbonyl carbon in a ketone.
-
~48 ppm: This signal is assigned to the C2 carbon, which is substituted with the ethyl group and is alpha to the carbonyl.
-
~38 ppm: This is assigned to the other alpha-carbon, C5.
-
~28 - 12 ppm: The remaining signals in the upfield region correspond to the other carbons of the cyclopentane ring and the ethyl group. The methyl carbon of the ethyl group is expected to be the most upfield signal.
Conclusion
References
- PubChem. (n.d.). 2-Ethylcyclopentan-1-one. National Center for Biotechnology Information.
- NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Notes on Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). 2,5-Diethyl cyclopentanone. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser....
- Chemaxon. (n.d.). NMR Predictor.
- FooDB. (2010). Showing Compound Cyclopentanone (FDB003481).
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- University of Alberta. (n.d.). CASPRE - 13C NMR Predictor.
- Reddit. (2023). Need help with this 1H NMR spectrum.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Meiler, J., et al. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of chemical information and computer sciences, 40(5), 1169-76.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- NIST. (n.d.). Cyclohexanone, 2-ethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). (2S,5S)-2,5-dimethylcyclopentanone. National Center for Biotechnology Information.
- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
- Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ChemTalk. (n.d.). IR Chart.
- PubChem. (n.d.). (R)-2-ethylcyclopentanone. National Center for Biotechnology Information.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern.
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- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
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Synthesis of 2-Ethylcyclopentanone from cyclopentanone
An In-depth Technical Guide to the Synthesis of 2-Ethylcyclopentanone from Cyclopentanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The α-alkylation of cyclic ketones is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecular architectures in natural products and active pharmaceutical ingredients. The synthesis of this compound from cyclopentanone serves as a model reaction that highlights the challenges and strategic solutions inherent in selective C-C bond formation at the α-position. Direct alkylation of the cyclopentanone enolate, while conceptually straightforward, is frequently complicated by issues of poly-alkylation, self-condensation, and a lack of regioselectivity. This guide provides a comprehensive analysis of a superior and widely adopted alternative: the Stork enamine synthesis. We will dissect the mechanistic underpinnings of this methodology, provide a detailed, field-proven experimental protocol, and contrast it with the direct alkylation approach. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a self-validating framework for laboratory application.
Introduction: The Challenge of Selective α-Alkylation
Cyclopentanone and its derivatives are prevalent structural motifs in a variety of biologically active molecules, including prostaglandins and steroid precursors. The introduction of an alkyl substituent at the C-2 position is a critical step in many synthetic pathways. The most direct conceptual approach involves the deprotonation of cyclopentanone with a strong base to form an enolate, followed by nucleophilic substitution with an ethyl halide.
However, this method is fraught with practical difficulties. The use of strong bases like sodium amide or alkali metal alkoxides can catalyze competing aldol condensation reactions, leading to dimeric impurities. Furthermore, the newly formed this compound product is itself enolizable, and its enolate can react with the ethyl halide, leading to undesired 2,2-diethylcyclopentanone and 2,5-diethylcyclopentanone byproducts. These challenges necessitate a more elegant and controlled approach to achieve selective mono-alkylation.
Recommended Synthetic Route: The Stork Enamine Synthesis
The Stork enamine synthesis, developed by Gilbert Stork, offers a mild and highly selective method for the α-alkylation of ketones, effectively circumventing the problems associated with direct enolate alkylation. The strategy involves converting the ketone into a more nucleophilic yet less basic enamine intermediate, which can be selectively mono-alkylated under neutral conditions before being hydrolyzed back to the ketone.[1]
Principle and Rationale
The core of the Stork synthesis lies in modulating the reactivity of the carbonyl compound. By reacting cyclopentanone with a secondary amine (e.g., pyrrolidine), the electrophilic carbonyl carbon is transformed into a nucleophilic α-carbon within the enamine structure.[2] This is due to the powerful electron-donating effect of the nitrogen lone pair, which increases the electron density of the α-carbon, making it a "soft" nucleophile. This intermediate reacts efficiently with alkyl halides in an SN2 fashion.[3] Crucially, the resulting alkylated product is an iminium salt, which is no longer nucleophilic, thus preventing over-alkylation. The final step is a simple hydrolysis to regenerate the carbonyl group.[1]
Mechanistic Pathway
The synthesis proceeds through three distinct stages:
-
Enamine Formation: Cyclopentanone reacts with a secondary amine, such as pyrrolidine, under mildly acidic conditions with azeotropic removal of water to form the N,N-disubstituted enamine.
-
Alkylation: The enamine acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to form a C-C bond at the α-position. This generates a quaternary iminium salt intermediate.[3]
-
Hydrolysis: The iminium salt is readily hydrolyzed with aqueous acid to regenerate the ketone, yielding the final this compound product and the protonated secondary amine.[1]
Workflow Visualization: Stork Enamine Synthesis
The logical flow of the Stork enamine synthesis is depicted below.
Caption: Workflow for the synthesis of this compound via the Stork enamine reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 21.0 g (22.2 mL) | 0.25 |
| Pyrrolidine | 71.12 | 26.7 g (30.9 mL) | 0.375 |
| p-Toluenesulfonic acid | 172.20 | 0.2 g | cat. |
| Toluene | - | 150 mL | - |
| Ethyl Iodide | 155.97 | 42.9 g (22.1 mL) | 0.275 |
| Diethyl Ether | - | 200 mL | - |
| Hydrochloric Acid (6M) | - | 100 mL | - |
| Saturated NaCl (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
Step 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (21.0 g, 0.25 mol), pyrrolidine (26.7 g, 0.375 mol), a catalytic amount of p-toluenesulfonic acid (0.2 g), and toluene (150 mL).[4]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (approximately 2-4 hours). The theoretical amount of water is 4.5 mL.
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude enamine is a yellow to orange oil and is used directly in the next step without further purification.
Step 2: Alkylation of the Enamine
-
Place the flask containing the crude enamine under a nitrogen atmosphere.
-
Add ethyl iodide (42.9 g, 0.275 mol) dropwise to the crude enamine with stirring. The addition may be exothermic; maintain the temperature below 40 °C with an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 12-18 hours. The formation of the iminium salt often results in the formation of a thick precipitate.
Step 3: Hydrolysis and Product Isolation
-
To the reaction mixture, add 100 mL of 6M hydrochloric acid.
-
Stir the two-phase mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake.
-
Separate the layers. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.
-
Combine all organic layers and wash with 50 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Step 4: Purification
-
The crude product is purified by fractional distillation under atmospheric pressure.
-
Collect the fraction boiling at 158-162 °C.
-
The expected yield of pure this compound is typically 60-70%.
Alternative Route: Direct Enolate Alkylation
While less efficient, direct alkylation of the cyclopentanone enolate is a possible, albeit challenging, alternative. This method requires a strong, non-nucleophilic base to quantitatively form the enolate and minimize self-condensation.
Principle and Challenges
The strategy involves using a base like Lithium Diisopropylamide (LDA) to deprotonate cyclopentanone at a low temperature (-78 °C) in an anhydrous aprotic solvent like THF. The resulting lithium enolate is then treated with an ethyl halide. The primary challenges remain:
-
Poly-alkylation: The product, this compound, can also be deprotonated by any remaining enolate or unreacted base, leading to a second alkylation.
-
Regioselectivity: If the starting ketone is unsymmetrical, controlling which α-proton is removed can be difficult.
-
Strictly Anhydrous Conditions: LDA and other strong bases are extremely sensitive to water.
Visualization: Direct Alkylation and Side Reactions
Sources
A Comprehensive Technical Guide to the Physical Properties of 2-Ethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylcyclopentanone (CAS No. 4971-18-0) is a cyclic ketone of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds.[1][2] Its molecular structure, featuring a five-membered ring with an ethyl substituent, imparts specific physical and chemical properties that are crucial for its application and handling. This guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density. Understanding these fundamental characteristics is paramount for its purification, reaction engineering, and safe storage. This document will not only present the established values for these properties but will also delve into the standardized methodologies for their determination, providing a framework for reproducible and accurate measurements in a laboratory setting.
Core Physical Properties of this compound
The physical properties of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, a colorless to pale yellow liquid with a characteristic odor, its boiling point and density are critical parameters for a range of applications.[1]
Data Summary
The following table summarizes the key physical properties of this compound:
| Property | Value | Conditions |
| Boiling Point | 158-160 °C | Atmospheric Pressure |
| Density | 0.9132 g/cm³ | 17 °C |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol |
Note: The reported values are based on available literature and may vary slightly depending on the purity of the sample and the experimental conditions.[2][3]
Experimental Determination of Physical Properties
To ensure the accuracy and reliability of experimental data, standardized protocols must be followed. This section details the methodologies for determining the boiling point and density of this compound, grounded in established scientific principles and authoritative standards.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For organic compounds like this compound, this is a key indicator of purity. The presence of impurities can either elevate or depress the boiling point.
Methodology: Micro-Boiling Point Determination using a Thiele Tube
This method is advantageous as it requires a small sample volume and provides accurate results.
Experimental Workflow:
Caption: Workflow for Micro-Boiling Point Determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Seal one end of a capillary tube by heating it in a flame.
-
Introduce a small amount (approximately 0.5 mL) of this compound into a small test tube (fusion tube).
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
-
Apparatus Setup:
-
Securely attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Clamp the thermometer and fusion tube assembly so that it is immersed in a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil or silicone oil). The sample should be positioned in the center of the main body of the Thiele tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents within the Thiele tube will ensure uniform heating of the sample.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Record this temperature as the boiling point of this compound.
-
Causality Behind Experimental Choices:
-
Thiele Tube: The unique shape of the Thiele tube is designed to facilitate uniform heating of the sample through natural convection of the heating fluid, eliminating the need for stirring and reducing the risk of localized overheating.
-
Inverted Capillary Tube: This acts as a manometer. The continuous stream of bubbles indicates that the vapor pressure inside the capillary tube (and thus of the liquid) has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary signifies the precise moment when the vapor pressure equals the atmospheric pressure.
For industrial applications requiring distillation range analysis, ASTM D1078 provides a standardized method for volatile organic liquids.[4][5][6][7]
Density Determination
Density is a fundamental physical property defined as mass per unit volume. It is an intrinsic property of a substance and can be used to assess its purity and concentration.
Methodology: Density Determination using a Pycnometer
The pycnometer method is a highly accurate technique for determining the density of liquids. It relies on the precise measurement of the mass of a known volume of the liquid. The ASTM D891 standard outlines procedures for determining the apparent specific gravity and density of liquid industrial chemicals, with the pycnometer method being the more accurate approach.[1][8]
Experimental Workflow:
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol:
-
Pycnometer Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).
-
Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass.
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium at a known temperature (e.g., 17 °C).
-
Carefully dry the outside of the pycnometer and weigh it. Record the mass.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, again ensuring no air bubbles are present.
-
Thermostat the pycnometer containing the sample to the same temperature as the water calibration.
-
Dry the exterior of the pycnometer and weigh it. Record the mass.
-
-
Calculation:
-
Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.
-
Determine the volume of the pycnometer using the known density of water at the measurement temperature.
-
Volume = Mass of water / Density of water at T
-
-
Calculate the mass of the this compound sample by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.
-
Calculate the density of this compound:
-
Density = Mass of this compound / Volume of the pycnometer
-
-
Causality Behind Experimental Choices:
-
Pycnometer: This specialized flask is designed to hold a precise and reproducible volume of liquid, which is crucial for accurate density measurements.
-
Constant Temperature Bath: The density of liquids is temperature-dependent. Using a constant temperature bath ensures that both the calibration with water and the measurement of the sample are performed at the same temperature, minimizing error.
-
Deionized Water for Calibration: Deionized water is used as a standard for calibration because its density at various temperatures is well-documented and readily available, providing a reliable basis for determining the exact volume of the pycnometer.
Safety Considerations
When handling this compound, it is imperative to adhere to standard laboratory safety protocols. The compound is a flammable liquid and may cause skin and eye irritation.[2][9] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of accidental contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2][9]
Conclusion
The boiling point and density of this compound are fundamental physical properties that are essential for its effective use in research and development. Accurate determination of these properties relies on the application of standardized and well-understood experimental methodologies. By following the detailed protocols outlined in this guide, researchers and scientists can ensure the integrity of their data, leading to more reliable and reproducible outcomes in their synthetic and developmental endeavors.
References
- ChemBK. (2024, April 10). This compound.
- ASTM International. (n.d.). D891 Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.
- National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem.
- ASTM International. (n.d.). ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid.
- ASTM International. (n.d.). ASTM D1078-01 - Standard Test Method for Distillation Range of Volatile Organic Liquids.
- ASTM International. (n.d.). ASTM D1078 (Distillation Range of Lacquer Solvents & Diluents).
- ASTM International. (n.d.). ASTM D1078: Distillation Range of Volatile Organic Liquids.
- Chymist.com. (n.d.). Micro Boiling Point Determination.
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Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 2-Ethylcyclopentanone for Laboratory Professionals
This compound is a cyclic ketone utilized in various chemical syntheses, including applications in the fragrance, flavor, and pharmaceutical industries[1]. A comprehensive understanding of its physical and chemical properties is the foundation for a robust safety protocol. This compound is typically a colorless to pale yellow liquid with a characteristic odor[1]. Its key physicochemical properties, which dictate specific handling and storage requirements, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4971-18-0 | [2][3][4] |
| Molecular Formula | C₇H₁₂O | [2][3][4] |
| Molecular Weight | 112.17 g/mol | [2][5] |
| Boiling Point | 158-160 °C | [3][4] |
| Flash Point | 45.8 °C (Closed Cup) | [2][3] |
| Density | 0.9132 g/cm³ (at 17 °C) | [3][4] |
| Solubility | Limited in water; soluble in organic solvents |
The flash point of 45.8°C is of particular importance. This temperature is low enough to classify this compound as a flammable liquid, meaning it can form an ignitable vapor-air mixture at moderately elevated ambient temperatures. This property mandates stringent control of ignition sources during handling and storage.
Section 2: Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards that necessitate careful handling to minimize risk to laboratory personnel[2][5]. The signal word for this chemical is "Warning"[2][5].
| Hazard Class | GHS Category | Hazard Statement | H-Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |
These classifications are not merely administrative; they provide a predictive framework for the potential adverse effects of exposure. The skin, eye, and respiratory irritation potential underscores the imperative for using engineering controls and personal protective equipment to create a barrier between the researcher and the chemical. The acute oral toxicity highlights the need for strict personal hygiene practices and a prohibition on food and drink in the laboratory[6][7].
Caption: GHS Health Hazards of this compound.
Section 3: Core Principles of Safe Handling
A foundational principle of laboratory safety is the "hierarchy of controls," which prioritizes risk mitigation strategies from most to least effective. This framework is essential for developing self-validating protocols that do not rely solely on human behavior.
-
Engineering Controls: These are the most effective controls as they physically isolate the hazard from the user. For this compound, the primary engineering control is a certified chemical fume hood. Its use is non-negotiable due to the H335 "May cause respiratory irritation" classification. The fume hood contains vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone[8][9].
-
Administrative Controls: These are work policies and procedures that reduce exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and restricting access to authorized personnel only. Prohibiting eating, drinking, and the application of cosmetics in the lab are critical administrative controls to prevent accidental ingestion[6][7].
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with, not as a substitute for, engineering and administrative controls. The selection of PPE must be directly correlated with the identified hazards.
Section 4: Standard Operating Procedure (SOP) for Routine Use
This section outlines the mandatory, step-by-step methodologies for handling this compound.
Personal Protective Equipment (PPE) Protocol
This protocol is a self-validating system; if any component is missing or damaged, work cannot proceed.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times. The H319 "Causes serious eye irritation" hazard makes this mandatory[2]. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for tears or holes prior to use[2][7]. Gloves must be removed and disposed of immediately if contamination is suspected. Hands should be washed thoroughly with soap and water after glove removal[8].
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. This provides a barrier against skin contact (H315 hazard) and offers protection from the flammability hazard[2][9].
-
-
Footwear: Fully enclosed, non-perforated shoes are required in any area where chemicals are handled[6].
Engineering Controls Protocol (Fume Hood Usage)
-
Verification: Before starting work, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work. This maximizes the capture velocity and protective benefit.
-
Work Zone: Conduct all manipulations of this compound at least 6 inches (15 cm) inside the hood to ensure effective vapor capture.
-
Airflow: Avoid rapid movements and blocking the airflow slots at the back of the hood, as this can create turbulence and compromise containment.
General Handling and Dispensing Protocol
-
Preparation: Before handling the primary container, ensure the work area within the fume hood is clean and uncluttered. Use plastic-backed absorbent paper to contain minor drips[7].
-
Grounding: When transferring quantities greater than 500 mL, ground and bond both the source and receiving containers to prevent the buildup of static electricity, which could ignite vapors[10][11]. Use non-sparking tools for all transfers[2][12].
-
Dispensing: Use mechanical pipetting aids or a graduated cylinder for transfers. Mouth pipetting is strictly forbidden[6][7].
-
Sealing: Immediately after dispensing, securely close the container cap to minimize vapor release[2][10].
-
Cleanup: After completion of work, decontaminate all surfaces and equipment. Dispose of all contaminated disposables as hazardous waste.
Section 5: Storage and Waste Management
Safe Storage Protocol
-
Container: Store in the original, tightly sealed container[2][10].
-
Location: The storage location must be a cool, dry, and well-ventilated area designated for flammable liquids[2][10]. Store locked up to prevent unauthorized access[2].
-
Segregation: Store apart from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions[9][13]. Do not store with food or drink containers[2].
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames[11][14].
Chemical Waste Disposal Protocol
-
Classification: All this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), is classified as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Disposal: Do not discharge to sewer systems[2]. Arrange for disposal through a licensed chemical destruction facility or controlled incineration, in strict accordance with all local, state, and federal regulations[2][15].
Section 6: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Caption: Workflow for responding to spills or personnel exposure.
Spill Response Protocol
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact emergency services.
-
Control Ignition Sources: Remove all sources of ignition from the area[2][10].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment (Small Spills): For small spills that can be safely managed by trained personnel, use a spill kit with a non-combustible absorbent material (e.g., sand, diatomaceous earth)[10][15].
-
Cleanup: Use spark-proof tools to collect the absorbed material into a suitable, closed container for hazardous waste disposal[2][10].
-
Decontamination: Clean the spill area thoroughly.
Exposure and First Aid Protocol
Immediate action is required. All exposures must be followed by a medical consultation.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[2].
Section 7: References
-
2-Ethylcyclopentan-1-one | C7H12O | CID 92991. PubChem, National Institutes of Health. [Link]
-
This compound - Physico-chemical Properties. (2024-04-10). ChemBK. [Link]
-
Safety Data Sheet: Cyclopentanone. Carl ROTH. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Nebraska-Lincoln. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]
-
Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. (2025-02-21). Purosolv. [Link]
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- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
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- 15. carlroth.com [carlroth.com]
The Distinctive Physicochemical Landscape of 2-Ethylcyclopentanone
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Ethylcyclopentanone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical behavior of this compound, a versatile ketone intermediate. By dissecting the core principles that govern its carbonyl reactivity—namely electronic effects, steric hindrance, and the influence of ring strain—this document aims to equip chemists with the predictive understanding necessary for advanced synthesis design and execution. The narrative synthesizes mechanistic theory with validated, field-proven protocols to ensure both conceptual clarity and practical applicability.
The reactivity of a carbonyl group is fundamentally a function of the electrophilicity of its carbon atom and the steric accessibility of its planar faces. In this compound, these factors are uniquely modulated by the molecular architecture, creating a nuanced reactivity profile that distinguishes it from simpler acyclic or unsubstituted cyclic ketones.
Electronic and Steric Effects: The primary modulator of reactivity is the ethyl group at the C2 position.
-
Electronic Influence: Alkyl groups are weakly electron-donating via an inductive effect. This donation of electron density to the carbonyl carbon slightly diminishes its partial positive charge, rendering it marginally less electrophilic than the carbonyl in unsubstituted cyclopentanone.[1][2] Consequently, it is generally less reactive towards nucleophiles than aldehydes but exhibits typical ketone reactivity.[3]
-
Steric Hindrance: The spatial bulk of the ethyl group creates a significant steric impediment on one face of the carbonyl.[4][5][6] This phenomenon, known as steric hindrance, is a dominant factor in controlling the stereochemical outcome of nucleophilic additions, as the incoming nucleophile will preferentially attack from the less crowded, more accessible face of the carbonyl plane.[7]
Influence of Ring Strain: Five-membered rings possess inherent angle strain (Bayer strain), as the internal bond angles deviate from the ideal sp³ (109.5°) and sp² (120°) geometries. This strain can influence the energetics of reactions involving the carbonyl group. The transition from a trigonal planar (sp²) carbonyl to a tetrahedral (sp³) intermediate during nucleophilic addition can partially alleviate this strain, a factor that can contribute to the overall reaction kinetics.[8]
Nucleophilic Addition: Harnessing Stereocontrol
Nucleophilic addition is the archetypal reaction of carbonyl compounds. For this compound, the C2-ethyl group acts as a stereodirecting element, allowing for predictable control over the formation of new stereocenters.
Mechanistic Pathway and Stereoselectivity:
The addition of a nucleophile proceeds via attack on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[9][10][11] Due to the steric bulk of the ethyl group, the trajectory of nucleophilic attack is biased. According to the Felkin-Anh model of stereoselectivity, the nucleophile preferentially approaches from the side opposite the largest substituent (the ethyl group), leading to the formation of one diastereomer in excess.[12]
Caption: Diastereoselective nucleophilic attack on this compound.
Experimental Protocols for Nucleophilic Addition
A. Diastereoselective Reduction using Sodium Borohydride
This protocol describes the reduction of the carbonyl to a secondary alcohol, yielding a diastereomeric mixture of 2-ethylcyclopentanols, with the trans isomer typically predominating.
-
Methodology:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
-
B. Grignard Reaction for C-C Bond Formation
This protocol details the addition of an ethyl Grignard reagent to form 1,2-diethylcyclopentan-1-ol, creating a tertiary alcohol.
-
Methodology:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq).
-
Add a solution of bromoethane (1.5 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).
-
Once the magnesium is consumed, cool the Grignard solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol via column chromatography.
-
| Reaction | Reagent | Product Type | Typical Major Diastereomer |
| Reduction | NaBH₄ | Secondary Alcohol | trans-2-Ethylcyclopentanol |
| Alkylation | EtMgBr | Tertiary Alcohol | trans-1,2-Diethylcyclopentanol |
α-Carbon Functionalization via Enolate Intermediates
The presence of α-hydrogens makes this compound amenable to deprotonation, forming a nucleophilic enolate. The regiochemical outcome of this deprotonation is highly dependent on the reaction conditions, allowing for selective functionalization at either the C2 or C5 position.
Kinetic vs. Thermodynamic Enolate Control:
Two distinct enolates can be formed from this compound. The choice of base, temperature, and solvent dictates which isomer is generated preferentially.[13]
-
Kinetic Enolate: Deprotonation at the less-substituted C5 position is sterically more accessible and occurs faster. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) irreversibly forms the kinetic enolate as the major species.[13][14]
-
Thermodynamic Enolate: The more-substituted enolate, with the double bond between C1 and C2, is thermodynamically more stable. It is favored under equilibrating conditions, which are achieved by using a less hindered base (e.g., NaH or KH) at room temperature or higher, allowing for proton exchange until the most stable conjugate base is formed.[13]
Caption: Regioselective alkylation via kinetic and thermodynamic enolates.
Experimental Protocol: Kinetically Controlled α-Alkylation
This protocol describes the methylation at the C5 position, the kinetically favored site.
-
Self-Validating System: The success of this protocol relies on the rigorous exclusion of moisture and air, and precise temperature control, which are critical for the formation and stability of the kinetic enolate.
-
Methodology:
-
Prepare a solution of LDA in situ: To a flame-dried flask under nitrogen, add anhydrous THF followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add iodomethane (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in previous protocols.
-
Purify the crude product by column chromatography to isolate 5-methyl-2-ethylcyclopentanone.
-
Conclusion
The reactivity of the carbonyl group in this compound is a compelling case study in the interplay of electronic properties and steric effects. The C2-ethyl group, while slightly deactivating the carbonyl towards nucleophilic attack, serves as a powerful stereodirecting element, enabling high levels of diastereoselectivity. Furthermore, its asymmetric structure allows for exquisite regiochemical control in enolate-based transformations through the judicious selection of reaction conditions. A comprehensive grasp of these principles is essential for leveraging this ketone as a strategic building block in the synthesis of complex molecular targets within pharmaceutical and materials science.
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An In-Depth Technical Guide to the Stereoisomers of 2-Ethylcyclopentanone: Synthesis, Separation, and Properties
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-ethylcyclopentanone, a chiral ketone of significant interest in the fields of fragrance chemistry and asymmetric synthesis. We delve into the foundational principles of its stereochemistry, explore methodologies for the preparation of enantiomerically enriched forms, and discuss the distinct physicochemical and sensory properties that differentiate the (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep technical understanding of this versatile chiral building block. We will examine both asymmetric synthesis strategies and chiral resolution techniques, providing field-proven insights into experimental design and execution. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of Chirality in this compound
This compound (C₇H₁₂O) is a cyclic ketone possessing a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images: (R)-2-ethylcyclopentanone and (S)-2-ethylcyclopentanone.[1][2] While identical in most of their physical properties, such as boiling point and density, these enantiomers can exhibit profoundly different biological and sensory properties. This divergence is a cornerstone of stereochemistry; the specific three-dimensional arrangement of atoms interacts differently with other chiral entities, such as biological receptors.
In the fragrance and flavor industry, it is well-established that the enantiomers of a chiral odorant can possess distinct smells, both in character and intensity.[3] For drug development professionals, chiral ketones like the enantiomers of this compound serve as valuable synthons—starting materials for the construction of more complex, stereochemically defined active pharmaceutical ingredients (APIs). The use of a single, pure enantiomer is often crucial for therapeutic efficacy and to avoid off-target effects that the other enantiomer might cause.[4]
This guide will provide the technical foundation necessary to approach the synthesis, separation, and application of these important stereoisomers.
Synthesis and Enantiomeric Enrichment Strategies
The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which separates a racemic mixture of the two enantiomers.
Asymmetric Synthesis Approaches
Asymmetric synthesis offers a more atom-economical approach to obtaining a single enantiomer. While a specific, detailed protocol for this compound is not widely available in peer-reviewed literature, several established methods for the enantioselective synthesis of 2-substituted cyclopentanones can be adapted.
One powerful strategy involves the asymmetric conjugate addition of an ethyl group to a cyclopentenone precursor. This can be achieved using organocatalysis or metal-catalyzed reactions with a chiral ligand. For instance, a chiral boro-phosphate catalyst has been successfully used in the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones to generate chiral β-amino ketones with high enantioselectivity, a transformation that highlights the potential for creating chiral centers adjacent to the carbonyl group in cyclopentane rings.[5]
Another relevant approach is the enantioselective synthesis of 2-aryl cyclopentanones through asymmetric epoxidation followed by epoxide rearrangement, a method that establishes the stereocenter at the C2 position with high enantiomeric excess.[4] While this method is demonstrated for an aryl substituent, the principles can inform the development of a synthesis for this compound.
Diagram 1: Conceptual Asymmetric Synthesis Pathway
Caption: Asymmetric synthesis of this compound.
Chiral Resolution of Racemic this compound
Chiral resolution remains a robust and widely practiced method for obtaining both enantiomers from a racemic mixture. The primary techniques are preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.
Direct separation of enantiomers by preparative chiral HPLC is a powerful technique that relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral ketones.[6]
Experimental Protocol: General Method for Chiral HPLC Resolution
-
Column Selection: Screen analytical scale columns with various polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) to identify a suitable stationary phase that provides baseline or near-baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal resolution and retention times.[7]
-
Scale-Up: Once analytical conditions are established, scale up the separation to a preparative column with the same stationary phase. Adjust the flow rate and sample loading to maximize throughput while maintaining resolution.
-
Fraction Collection: Collect the eluting fractions corresponding to each enantiomer.
-
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to yield the isolated, enantiomerically pure (R)- and (S)-2-ethylcyclopentanone.
-
Purity Analysis: Verify the enantiomeric excess (e.e.) of each fraction using an analytical chiral HPLC method.
This classical resolution technique involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For ketones, this typically involves a two-step process: reduction to the corresponding alcohol, formation of a diastereomeric ester or salt with a chiral acid or base, separation, and then oxidation back to the ketone.
Diagram 2: Diastereomeric Resolution Workflow
Caption: Diastereomeric resolution of this compound.
Physicochemical and Sensory Properties
The physical properties of the racemic mixture and the individual enantiomers are largely identical, with the notable exception of their interaction with plane-polarized light. The sensory properties, however, are expected to differ significantly.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Boiling Point | 158-160 °C | [8] |
| IUPAC Name (Racemic) | 2-ethylcyclopentan-1-one | [1] |
| IUPAC Name ((R)-enantiomer) | (2R)-2-ethylcyclopentan-1-one | [2] |
| IUPAC Name ((S)-enantiomer) | (2S)-2-ethylcyclopentan-1-one | N/A |
| Computed XLogP3-AA | 1.3 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Sensory Properties
Based on analogous chiral ketones used in the fragrance industry, it is highly probable that the (R)- and (S)-enantiomers of this compound also have unique and distinguishable odor characteristics. The racemic mixture is generally described as having a distinctive odor that is useful in fragrance and flavor applications.[4] A detailed sensory analysis of the pure enantiomers would be a valuable area for future research to fully characterize their potential in perfumery.
Applications in Asymmetric Synthesis
Enantiomerically pure this compound is a valuable chiral building block for the synthesis of more complex molecules. The ketone functionality allows for a wide range of chemical transformations, such as nucleophilic additions, reductions, and alpha-functionalization, while the stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions. This makes it a useful starting material in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount.
Conclusion
The stereoisomers of this compound represent a fascinating case study in the importance of chirality. While challenging to separate or synthesize in their enantiomerically pure forms, the distinct properties of the (R)- and (S)-enantiomers make them valuable targets for the fragrance and pharmaceutical industries. This guide has outlined the key strategies for their preparation and separation, drawing upon established methodologies in asymmetric synthesis and chiral resolution. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers and professionals working with this and other chiral molecules. Further investigation into the specific sensory profiles of the individual enantiomers will undoubtedly unlock their full potential in the development of novel fragrances and flavors.
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Selective Enolate Formation from 2-Ethylcyclopentanone: A Technical Guide to Navigating Kinetic and Thermodynamic Control
For researchers, medicinal chemists, and professionals in drug development, the precise control of chemical reactions is paramount. Among the fundamental transformations in organic synthesis, the formation of enolates from unsymmetrical ketones stands as a critical juncture, dictating the outcome of subsequent alkylation, aldol, and acylation reactions. This technical guide provides an in-depth exploration of the regioselective deprotonation of 2-ethylcyclopentanone, a classic model for understanding and harnessing the principles of kinetic versus thermodynamic control. By delving into the causality behind experimental choices, this document serves as a practical resource for achieving high selectivity in complex molecular syntheses.
The Dichotomy of α-Protons in this compound: Acidity and Steric Accessibility
The carbonyl group in this compound significantly increases the acidity of the adjacent α-protons compared to those in a simple alkane.[1][2] This is due to the resonance stabilization of the resulting conjugate base, the enolate, where the negative charge is delocalized onto the electronegative oxygen atom.[2][3] However, this compound possesses two distinct sets of α-protons, leading to a regiochemical challenge.
-
The C2 Methine Proton: A single, more substituted (tertiary) proton.
-
The C5 Methylene Protons: Two less substituted (secondary) protons.
The pKa values for α-protons of ketones typically range from 19-21.[1] While the difference in acidity between the C2 and C5 protons is subtle, the steric environment is dramatically different. The C2 proton is shielded by the adjacent ethyl group, whereas the C5 protons are more sterically accessible.[4][5] This fundamental difference is the cornerstone of selectively forming one of two possible enolate isomers: the kinetic or the thermodynamic enolate.
Navigating the Reaction Landscape: Kinetic vs. Thermodynamic Enolates
The selective formation of either the kinetic or thermodynamic enolate is governed by the careful manipulation of reaction conditions, including the choice of base, solvent, temperature, and reaction time.[6][7][8]
The Kinetic Enolate: The Path of Least Resistance
The kinetic enolate is the enolate that is formed the fastest.[7][9][10] Its formation is favored under conditions that are irreversible and where the rate of deprotonation is the determining factor. In the case of this compound, deprotonation at the less sterically hindered C5 position leads to the kinetic enolate.[4][5]
Key Controlling Factors for Kinetic Enolate Formation:
-
Strong, Bulky, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation.[6][9][11][12] Its large isopropyl groups make it highly sensitive to steric hindrance, leading to preferential abstraction of the more accessible C5 protons.[4][5][9] Other lithium amide bases like lithium tetramethylpiperidide (LTMP) and lithium hexamethyldisilazide (LHMDS) can also be employed.[13]
-
Low Temperature: Reactions are typically conducted at -78 °C (dry ice/acetone bath).[6][10][14] At this temperature, the deprotonation is essentially irreversible, as there is insufficient thermal energy to allow for equilibration to the more stable thermodynamic enolate.[5]
-
Aprotic Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are used to prevent proton exchange that could lead to equilibration.[13][15]
-
Short Reaction Times: The enolate is typically formed quickly and used immediately in a subsequent reaction.[6]
The resulting kinetic enolate is less substituted and, consequently, the less thermodynamically stable of the two isomers.[9][10]
The Thermodynamic Enolate: The Pursuit of Stability
The thermodynamic enolate is the more stable of the two possible enolates.[7][9][10] Its formation is favored under conditions that allow for equilibrium to be established, where the product distribution reflects the relative stabilities of the enolates.[6][10] For this compound, deprotonation at the more substituted C2 position yields the more stable, more substituted double bond of the thermodynamic enolate.[4][9]
Key Controlling Factors for Thermodynamic Enolate Formation:
-
Strong, Small, Non-bulky Base: Bases such as sodium hydride (NaH), potassium hydride (KH), or sodium and potassium alkoxides (e.g., NaOEt, KOt-Bu) are commonly used.[6][11] These smaller bases are less affected by steric hindrance and can access the C2 proton.
-
Higher Temperature: Reactions are often run at room temperature or with gentle heating.[6][10] These conditions provide the necessary energy for the deprotonation to be reversible, allowing the initially formed kinetic enolate to equilibrate to the more stable thermodynamic isomer.
-
Protic or Aprotic Solvent: While aprotic solvents are common, the use of a protic solvent (like the conjugate acid of an alkoxide base) can facilitate the equilibration process.[13]
-
Longer Reaction Times: Allowing the reaction to stir for an extended period ensures that the equilibrium is fully established.[6]
It is important to note that when using weaker bases like alkoxides, the equilibrium between the ketone and the enolate lies heavily on the side of the ketone.[9] However, the small amount of enolate present will be predominantly the thermodynamic isomer.
Visualizing the Pathways: Reaction Coordinate Diagrams
The principles of kinetic and thermodynamic control can be effectively visualized using reaction coordinate diagrams.
Caption: Workflow for kinetic enolate generation and subsequent alkylation.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous tetrahydrofuran (THF). Add this compound (1.0 eq.) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. [14]4. Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Enolate Formation: Stir the resulting pale yellow solution at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate. [14]6. Subsequent Reaction: The enolate solution is now ready for the addition of an electrophile.
Protocol for the Generation of the Thermodynamic Enolate of this compound
This protocol utilizes sodium hydride, which acts as a strong, non-nucleophilic base.
Workflow Diagram:
Caption: Workflow for thermodynamic enolate generation and reaction.
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.
-
Base Preparation: Under a positive pressure of inert gas, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to anhydrous THF. The mineral oil can be removed by washing with hexanes prior to use if desired.
-
Ketone Addition: Slowly add this compound (1.0 eq.) to the stirred suspension of NaH. Hydrogen gas will evolve; ensure proper ventilation.
-
Equilibration: Allow the mixture to stir at room temperature, or gently heat to reflux, for several hours to ensure complete deprotonation and equilibration to the thermodynamic enolate. [6]The slow, heterogeneous nature of the NaH reaction also favors thermodynamic control. [16][17]5. Subsequent Reaction: After cooling to an appropriate temperature, the thermodynamic sodium enolate is ready for reaction with an electrophile.
Characterization of Enolate Isomers
While enolates are typically generated and used in situ, their formation and regiochemistry can be inferred from the structure of the final product after reaction with a suitable electrophile. For direct observation, spectroscopic methods can be employed, although this is more common in mechanistic studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Trapping the enolate as a more stable silyl enol ether allows for straightforward NMR analysis. [12]The distinct signals in the ¹H and ¹³C NMR spectra for the different vinyl protons and carbons of the trapped isomers would confirm the regioselectivity. In specialized research, direct NMR observation of the enolate itself is possible, though it requires rigorous experimental conditions. [18][19]* Chromatographic Analysis of Products: Following alkylation, the ratio of the resulting 2,2-diethylcyclopentanone (from the thermodynamic enolate) and 2,5-diethylcyclopentanone (from the kinetic enolate) can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), providing a quantitative measure of the selectivity of the enolate formation step.
Conclusion
The selective formation of the kinetic or thermodynamic enolate from this compound is a powerful demonstration of fundamental principles in physical organic chemistry. For the synthetic chemist, mastering these concepts and their practical application is essential. By carefully selecting the base, temperature, and reaction time, one can predictably control the site of deprotonation, thereby directing the synthesis towards the desired constitutional isomer. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and precisely manipulate this versatile and critical class of intermediates in the pursuit of novel therapeutics and complex molecular architectures.
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An In-depth Technical Guide to the Thermodynamic and Kinetic Enolates of 2-Ethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of Enolate Formation
Enolates are highly versatile resonance-stabilized intermediates that serve as potent nucleophiles in a vast array of carbon-carbon bond-forming reactions, including alkylations, aldol condensations, and Michael additions.[1][2][3] The regioselectivity of enolate formation from unsymmetrical ketones, such as 2-ethylcyclopentanone, presents a critical challenge and a valuable opportunity for synthetic control.[4] Deprotonation can occur at either of the two non-equivalent α-carbons, leading to two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.[5] The ability to selectively generate one over the other is a powerful tool for directing the outcome of subsequent reactions.[6][7]
This guide will dissect the fundamental principles governing the formation of these two enolate species from this compound, providing a detailed examination of the reaction conditions that favor each pathway.
The Genesis of Regioselectivity: Kinetic vs. Thermodynamic Control
The selective formation of either the kinetic or thermodynamic enolate is dictated by the principles of kinetic and thermodynamic control of a reaction.[6][7]
-
Kinetic Control: This regime governs reactions where the product distribution is determined by the relative rates of competing pathways. The product that is formed fastest will be the major product, irrespective of its ultimate stability.[8]
-
Thermodynamic Control: In this scenario, the reaction is reversible, allowing for an equilibrium to be established between the starting material and the various products. The most stable product will be the major component at equilibrium.[8][9]
In the context of this compound, the α-carbon bearing the ethyl group is more sterically hindered than the methylene α-carbon. This steric difference is the primary factor influencing the regioselectivity of deprotonation.
The Kinetic Enolate: The Path of Least Resistance
The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon.[7] This process is faster due to the greater accessibility of the proton to the base. For this compound, this corresponds to deprotonation at the C5 position, leading to the less substituted enolate.
Key characteristics of kinetic enolate formation include:
-
Rapid formation: It is the product of the faster deprotonation reaction.[10]
-
Less stable: The resulting double bond is less substituted, making it thermodynamically less stable than the alternative.[8]
-
Favored by specific conditions: Low temperatures and strong, bulky, non-nucleophilic bases are employed to ensure the reaction is irreversible and kinetically controlled.[9]
The Thermodynamic Enolate: The Pursuit of Stability
The thermodynamic enolate is the more stable of the two possible regioisomers.[7] Its formation involves the removal of a proton from the more substituted α-carbon, which in the case of this compound is the C2 position bearing the ethyl group. This results in a more substituted and, therefore, more stable double bond, consistent with Zaitsev's rule for alkene stability.[7]
Key characteristics of thermodynamic enolate formation are:
-
Greater stability: The more substituted double bond confers greater thermodynamic stability.[7][8]
-
Slower formation: Deprotonation at the more sterically hindered position has a higher activation energy and is therefore slower.[7]
-
Favored by equilibrating conditions: Higher temperatures and smaller, strong bases that allow for reversible deprotonation and reprotonation are necessary to achieve thermodynamic control.[9]
Visualizing the Pathways
The following diagrams illustrate the formation of the kinetic and thermodynamic enolates of this compound.
Caption: Thermodynamic enolate formation of this compound.
Experimental Protocols for Selective Enolate Generation
The precise control over the formation of either the kinetic or thermodynamic enolate is achieved through the careful selection of reaction parameters. [4]
Data Presentation: Conditions for Regioselective Enolate Formation
| Parameter | Kinetic Control | Thermodynamic Control | Rationale |
| Base | Lithium diisopropylamide (LDA) | Sodium hydride (NaH), Potassium hydride (KH), Sodium ethoxide (NaOEt) | LDA is a strong, sterically hindered, non-nucleophilic base that favors deprotonation at the less hindered site. [7][9][11]Smaller bases like NaH can access the more hindered proton and allow for equilibrium. [5][9] |
| Temperature | Low (-78 °C) | Higher (Room Temperature or above) | Low temperatures prevent the system from reaching equilibrium, effectively "freezing" the kinetically favored product. [9]Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic enolate and allow for equilibration. [9] |
| Solvent | Aprotic (e.g., Tetrahydrofuran - THF) | Aprotic or Protic (depending on the base) | Aprotic solvents are generally used for enolate formation to avoid protonation of the enolate. [12] |
| Reaction Time | Short (typically < 1 hour) | Long (can be several hours) | Short reaction times favor the faster-forming kinetic product. [9]Longer reaction times allow the system to reach equilibrium and favor the thermodynamic product. [9] |
Experimental Workflow: A Step-by-Step Guide
The following experimental workflows provide a practical guide for the selective generation and subsequent alkylation of the kinetic and thermodynamic enolates of this compound.
This protocol is designed to favor the formation of the less substituted enolate.
Caption: Workflow for the generation and alkylation of the kinetic enolate.
This protocol is designed to favor the formation of the more substituted enolate.
Sources
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The Ubiquitous Ring: A Technical Guide to the Natural Occurrence of Cyclopentanone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the cyclopentanone ring represents a privileged scaffold. Its prevalence in a vast array of bioactive natural products underscores its evolutionary selection as a core structure for molecular interactions. This guide provides an in-depth exploration of the natural occurrence of 2-alkylcyclopentanone derivatives and related cyclopentanoids, moving beyond a simple catalog to explain the biosynthetic logic and analytical strategies that underpin their discovery and characterization. While the specific 2-ethylcyclopentanone moiety is not widely reported in natural product literature to date, this guide will focus on closely related and well-documented structures that inform the field, providing a foundational understanding for future discoveries.
The Jasmonate Cascade: Nature's Cyclopentanone Signaling Hub
The most prominent and functionally significant class of cyclopentanone derivatives in the plant kingdom are the jasmonates. These lipid-derived signaling molecules are central to plant growth, development, and defense responses.[1] The core structure, jasmonic acid, features a cyclopentanone ring with carboxymethyl and pentenyl side chains.
Biological Significance and Therapeutic Potential
Jasmonates orchestrate a plant's response to wounding and pathogen attack, inducing the expression of defense-related genes.[2] This biological activity has not gone unnoticed by drug development professionals. The pro-apoptotic and anti-inflammatory properties of jasmonates and their synthetic derivatives are subjects of intense research, with potential applications in oncology and immunology.
Biosynthesis: A Masterclass in Enzymatic Precision
The biosynthesis of jasmonates is a well-elucidated pathway that serves as a prime example of how nature constructs the cyclopentanone core from linear fatty acid precursors.[3][4] The process initiates in the chloroplast and concludes in the peroxisome.
Key Enzymatic Steps:
-
Lipoxygenase (LOX): The pathway begins with the oxidation of α-linolenic acid (an 18:3 fatty acid) by a 13-lipoxygenase to form 13(S)-hydroperoxylinolenic acid.[2]
-
Allene Oxide Synthase (AOS): This enzyme rapidly converts the hydroperoxide into an unstable allene oxide.[3]
-
Allene Oxide Cyclase (AOC): In the keystone step, AOC catalyzes the cyclization of the allene oxide to form the cyclopentenone ring of 12-oxophytodienoic acid (OPDA), establishing the crucial stereochemistry.[5]
-
OPDA Reductase (OPR): The double bond in the cyclopentenone ring of OPDA is reduced by OPDA Reductase 3 (OPR3) within the peroxisome, yielding a saturated cyclopentanone ring.[4]
-
β-Oxidation: The carboxylic acid side chain is shortened via three cycles of β-oxidation to produce (+)-7-iso-jasmonic acid, the biologically active precursor.[4]
The causality behind this multi-compartmental pathway lies in the chemical nature of the intermediates and the cellular localization of the required enzymes. The initial oxygenation is tied to lipid membranes in the chloroplast, while the final chain shortening utilizes the ubiquitous β-oxidation machinery within the peroxisome.
Beyond Signaling: Alkyl-Cyclopentanones in Flavors and Fragrances
While jasmonates are defined by their signaling role, other naturally occurring cyclopentanone derivatives are prized for their organoleptic properties. These compounds contribute to the complex aromas of flowers and foods.
Dihydrojasmone: A Case Study in Floral Scent
A prominent example is dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one), a cyclopentenone derivative, which despite its name, is found in trace amounts not in jasmine, but in the flowers of Osmanthus fragrans (Sweet Olive).[6] Its rich, floral, jasmine-like aroma makes it a valuable component in the fragrance industry.[7] The presence of such alkyl-substituted cyclic ketones highlights nature's use of this scaffold for generating volatile organic compounds (VOCs) for attracting pollinators or deterring herbivores.
| Compound | Structure | Natural Source(s) | Reported Role / Use |
| Jasmonic Acid | Carboxymethyl & pentenyl substituted cyclopentanone | Widespread in plants | Phytohormone (defense, growth)[1] |
| Dihydrojasmone | 3-methyl-2-pentyl-2-cyclopenten-1-one | Osmanthus fragrans[6] | Fragrance, Flavor[7] |
| Cyclopentanone | Unsubstituted | Tomato, Coffee, Roasted Peanuts[8] | Flavor component |
Table 1. Selected Naturally Occurring Cyclopentanone Derivatives and Their Sources.
Microbial World: A Frontier for Novel Cyclopentanoids
The microbial kingdom, particularly fungi, is a rich and still largely untapped source of novel cyclopentanoid structures. Marine-derived fungi, living in unique and competitive environments, have evolved distinct metabolic pathways leading to a plethora of bioactive secondary metabolites.
Recent studies have led to the isolation of novel cyclopentenone derivatives from marine sponge-associated fungi, such as Hypocrea koningii. These compounds have demonstrated modest antibacterial and antioxidant activities, suggesting their potential as leads for new therapeutic agents. The structural diversity of these microbial metabolites indicates that alternative biosynthetic pathways to the cyclopentanone core likely exist, differing from the canonical plant jasmonate pathway.
Analytical Methodologies: Isolating and Characterizing Cyclopentanone Volatiles
The identification of volatile and semi-volatile cyclopentanone derivatives from complex natural matrices requires sensitive and specific analytical techniques. The gold-standard workflow for this task is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
This methodology is predicated on the principle of equilibrium partitioning of volatile analytes from the sample matrix (e.g., flower petals, microbial culture) into a gaseous headspace, followed by their concentration onto a polymer-coated fiber (SPME). The fiber is then thermally desorbed in the hot GC inlet, releasing the analytes for chromatographic separation and mass spectrometric detection.
Self-Validating Experimental Protocol: HS-SPME-GC-MS of Floral Volatiles
This protocol provides a robust, self-validating system for the analysis of floral volatiles, such as those from Osmanthus fragrans.
1. Sample Preparation:
- Excise fresh, undamaged flowers (approx. 1-2 g).
- Place the flowers into a 20 mL glass headspace vial and seal immediately with a PTFE/silicone septum cap.
- Causality: Immediate sealing is critical to prevent the loss of highly volatile compounds. The vial size ensures a sufficient headspace-to-sample ratio for equilibrium to be reached.
2. Headspace Generation and SPME:
- Incubate the sealed vial at a controlled temperature (e.g., 40°C) for 15-30 minutes to allow volatiles to equilibrate into the headspace.
- Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes).
- Causality: A triphasic fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) is chosen for its broad selectivity, enabling the capture of a wide range of analytes with varying polarities and molecular weights.[11] Precise control of incubation and extraction time and temperature is paramount for reproducibility.
3. GC-MS Analysis:
- Immediately insert the SPME fiber into the GC inlet, heated to a temperature sufficient for rapid thermal desorption (e.g., 250°C). Desorb for 3-5 minutes in splitless mode to maximize sensitivity.
- GC Separation: Utilize a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) at a controlled ramp rate (e.g., 5°C/min).
- Causality: The temperature ramp separates compounds based on their boiling points and interaction with the stationary phase, ensuring that complex mixtures are resolved into individual peaks.
- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.
- Causality: 70 eV is the standard EI energy, which produces reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.
4. Data Analysis and Validation:
- Identify compounds by comparing their acquired mass spectra with reference spectra in established libraries (e.g., NIST, Wiley).
- Confirm identifications by comparing calculated Linear Retention Indices (LRI) with literature values. The LRI is a more robust identification parameter than retention time alone, as it normalizes for variations in the chromatographic system. This is achieved by running a homologous series of n-alkanes under the identical GC method.
Sample [label="1. Natural Sample in Vial\n(e.g., Flowers)", fillcolor="#F1F3F4"];
Equilibration [label="2. Headspace Equilibration\n(Heating & Incubation)", fillcolor="#F1F3F4"];
SPME [label="3. SPME Fiber Exposure\n(Analyte Adsorption)", fillcolor="#F1F3F4"];
Desorption [label="4. Thermal Desorption\n(GC Inlet)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GC [label="5. GC Separation\n(Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MS [label="6. MS Detection\n(Ionization & Mass Analysis)", fillcolor="#FBBC05", fontcolor="#202124"];
Data [label="7. Data Analysis\n(Library Search & LRI)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Equilibration;
Equilibration -> SPME;
SPME -> Desorption;
Desorption -> GC;
GC -> MS;
MS -> Data;
caption[label="Figure 2. HS-SPME-GC-MS Workflow.", shape=plaintext, fontname="Arial", fontsize=11];
}
Future Perspectives
The study of naturally occurring cyclopentanone derivatives is a vibrant field. While the jasmonates provide a deep understanding of their role in plant biology, the full chemical diversity of this class across all of nature's kingdoms is far from fully explored. The apparent scarcity of the this compound structure in published literature may be a true reflection of its rarity, or it could be an artifact of its low abundance, requiring more sensitive and targeted analytical approaches for its detection. Future research, particularly in microbial metabolomics and the chemical ecology of insect-plant interactions, will undoubtedly uncover novel cyclopentanoid structures, further cementing the importance of this five-membered ring in the landscape of bioactive natural products.
References
- Wasternack, C., & Hause, B. (2013). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 111(6), 1021-1058. [Link]
- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry, 70(13-14), 1532-1542. [Link]
- Hause, B., & Stenzel, I. (2003). Intracellular location of enzymes and intermediates in JA biosynthesis. The Plant Cell, 15(7), 1547–1559. [Link]
- Schaller, F., Hennig, P., & Weiler, E. W. (1998). 12-Oxophytodienoate-10,11-reductase: occurrence of two isoenzymes of different specificity against stereoisomers of 12-oxophytodienoic acid. Plant Physiology, 118(4), 1345–1351. [Link]
- Kallio, H., et al. (2025). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In: Plant Volatiles. Methods in Molecular Biology, vol 2688. Humana, New York, NY. [Link]
- Wasternack, C. (2014). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 65(17), 4827-4848. [Link]
- Rout, P. K., & Sahoo, S. L. (2015). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Journal of Essential Oil Bearing Plants, 18(5), 1234-1246. [Link]
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- PubChem. (n.d.). Cyclopentanone.
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- The Fragrance Conserv
- ResolveMass Laboratories Inc. (n.d.). GCMS Analysis of Plant Extract. [Link]
- Lanças, F. M., et al. (2021). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Compounds of Melon Flowers (Cucumis melo L.).
- Wikipedia. (n.d.). Cyclopentanone. [Link]
- The Fragrance Conserv
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A Comprehensive Technical Guide to 2-Ethylcyclopentanone for Advanced Research and Development
This guide provides an in-depth analysis of 2-Ethylcyclopentanone (CAS No. 4971-18-0), a versatile cyclic ketone that serves as a valuable building block in organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document covers the compound's commercial availability, chemical properties, applications, and essential protocols for its handling and quality control.
Introduction to this compound: A Profile
This compound is a cyclic ketone featuring a five-membered ring with an ethyl substituent.[1] Its chemical structure, characterized by a carbonyl group within the cyclopentane ring, imparts a specific reactivity that is leveraged in various synthetic applications.[1] It is typically a colorless to pale yellow liquid with a distinct odor.[1]
Key identifiers and properties of this compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 4971-18-0 | [2][3][4] |
| Molecular Formula | C₇H₁₂O | [1][2][3][4] |
| Molecular Weight | 112.17 g/mol | [2][3] |
| IUPAC Name | 2-ethylcyclopentan-1-one | [3] |
| Synonyms | Cyclopentanone, 2-ethyl- | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 158-160 °C | [5] |
| Density | 0.9132 g/cm³ (at 17 °C) | [5] |
| Flash Point | 45.8 °C | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
The presence of the carbonyl group and the adjacent chiral center makes this compound a valuable precursor in asymmetric synthesis, allowing for the creation of complex molecular architectures.
Caption: Generalized synthetic workflow using this compound.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for its effective use in research. The following analytical techniques are standard for its characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and identifying any volatile impurities. The NIST WebBook provides a reference mass spectrum for this compound. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the arrangement of protons and carbons in the molecule. PubChem lists available spectral data. [3]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic carbonyl (C=O) stretch, a key functional group in the molecule. [3]
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for a reaction involving this compound, illustrating its use as a synthetic precursor.
Reaction: Aldol Condensation of this compound with an Aromatic Aldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Add the aromatic aldehyde (1.0 eq) to the solution.
-
Catalyst: Slowly add an aqueous solution of sodium hydroxide (catalytic amount) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Safety, Handling, and Storage
This compound presents several hazards that require careful management in a laboratory setting.
-
Hazards: The compound is harmful if swallowed and causes skin and eye irritation. [3][6]It may also cause respiratory irritation. [3][6]It is a flammable liquid with a flash point of 45.8 °C. [6]* Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. [1][6]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [1][6]Avoid contact with skin and eyes, and prevent the formation of aerosols. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from heat, sparks, and open flames. [8]
Conclusion
This compound is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its unique structural features and reactivity provide a foundation for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, suppliers, and safe handling practices is essential for its effective and responsible use in the laboratory.
References
- 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem - NIH. [Link]
- Cyclopentanone, 2-ethyl- - the NIST WebBook. [Link]
- (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem - NIH. [Link]
- This compound - ChemBK. [Link]
- Safety Data Sheet: 2-Methylcyclopentanone - Chemos GmbH&Co.KG. [Link]
- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
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2-Ethylcyclopentanone: A Strategic Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Building Blocks in Synthesis
In the realm of organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules, the precise control of stereochemistry is paramount. Chiral building blocks, enantiomerically pure compounds that are incorporated into a larger molecule, are fundamental to this endeavor.[1] They offer an efficient pathway to complex, stereochemically defined targets by introducing pre-existing chirality, often derived from natural sources in what is known as the "chiral pool".[1][2] This approach can significantly streamline synthetic routes, obviating the need for challenging asymmetric transformations or resolutions of racemic mixtures later in the synthesis.[3] Among the diverse array of available chiral synthons, cyclic ketones, and specifically 2-substituted cyclopentanones, have emerged as exceptionally versatile intermediates.[4] Their rigid framework and inherent functionality allow for a high degree of stereocontrol in subsequent transformations. This guide focuses on a particularly valuable member of this class: 2-ethylcyclopentanone. Its strategic importance lies in its role as a precursor to a wide range of complex natural products and pharmaceutically active compounds.[5]
The Molecular Profile of this compound
This compound is a cyclic ketone with the molecular formula C7H12O.[6][7][8] The presence of a chiral center at the carbon bearing the ethyl group means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[9] This chirality is the cornerstone of its utility as a building block. The cyclopentanone ring itself provides a scaffold for the stereocontrolled introduction of further substituents, while the carbonyl group and the α-protons offer sites for a variety of chemical modifications.[6]
| Property | Value |
| Molecular Formula | C7H12O |
| Molar Mass | 112.17 g/mol |
| IUPAC Name | 2-ethylcyclopentan-1-one |
| CAS Number | 4971-18-0 |
| Boiling Point | ~158 °C |
| Appearance | Colorless to pale yellow liquid |
Asymmetric Synthesis of this compound: Establishing the Chiral Core
The generation of enantiomerically pure this compound is the critical first step in its application as a chiral building block. Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and resolution of racemic mixtures.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds.[10] For 2-substituted cyclopentanones, organocatalytic Michael additions to α,β-unsaturated aldehydes or ketones are a common approach.[11] While direct asymmetric ethylation of cyclopentanone enolates can be challenging, related methodologies provide access to the chiral cyclopentanone core. For instance, the asymmetric conjugate addition of nitroalkanes to enones, followed by further transformations, can yield highly functionalized cyclopentane derivatives with excellent stereocontrol.[12]
Enzymatic and Chemical Resolution
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, is a widely used technique.[3] Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic alcohols derived from the reduction of this compound.[13] The enantioselective acylation of the alcohol, for example, allows for the separation of the acylated and unreacted enantiomers.[13] Dynamic kinetic resolution (DKR) offers an even more efficient approach, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[3][14]
Key Transformations and Synthetic Applications
Once obtained in enantiopure form, this compound serves as a versatile starting point for the synthesis of more complex molecules. The reactivity of the ketone and the adjacent methylene groups can be exploited to introduce new functional groups and build intricate carbon skeletons.
α-Functionalization
The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-position. This is a fundamental strategy for elaborating the cyclopentane core.
Ring-Expansion and Annulation Reactions
This compound can undergo ring-expansion reactions to form six-membered rings, providing access to chiral cyclohexanone derivatives. Annulation reactions, where a new ring is fused onto the existing cyclopentanone framework, are also a powerful tool for building molecular complexity.
Application in Natural Product Synthesis
The true value of a chiral building block is demonstrated in its successful application in the total synthesis of complex natural products. Chiral 2-substituted cyclopentanones are key intermediates in the synthesis of prostaglandins, a class of biologically active lipids with diverse physiological effects.[15][16][17] The cyclopentane core of prostaglandins is often constructed from a chiral cyclopentanone precursor, with the side chains being introduced through a series of stereocontrolled reactions.[18]
Prostaglandin Synthesis: A Case Study
The synthesis of prostaglandins often involves the use of a cyclopentenone intermediate, which can be derived from this compound.[3][19] A general retrosynthetic analysis of a prostaglandin like PGE2 reveals the central role of a chiral cyclopentanone core.
Caption: Retrosynthetic analysis of Prostaglandin E2.
This simplified analysis illustrates how the stereochemistry of the final product is traced back to the initial chiral building block. The synthesis would involve the stereoselective introduction of the two side chains onto the cyclopentanone ring.
Illustrative Experimental Protocol: Asymmetric Reduction and Acylation
The following is a representative, generalized protocol for the enzymatic resolution of this compound.
Step 1: Reduction of Racemic this compound
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1.1 eq), portion-wise while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic 2-ethylcyclopentanol.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of racemic 2-ethylcyclopentanol (1.0 eq) in an appropriate organic solvent (e.g., toluene or diisopropyl ether), add an acyl donor such as vinyl acetate (2.0 eq).
-
Add a lipase enzyme (e.g., Candida antarctica lipase B, Novozym 435) (typically 10-50 mg per mmol of substrate).[13]
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted alcohol and the acylated product by column chromatography on silica gel.
This protocol yields one enantiomer of 2-ethylcyclopentanol and the acetate of the other enantiomer, both in high enantiomeric purity. The alcohol can be used directly in subsequent synthetic steps, while the ester can be hydrolyzed to provide the other enantiomer of the alcohol.
Future Perspectives and the Role in Drug Discovery
The demand for enantiomerically pure compounds in drug discovery continues to grow as the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects.[20] Chiral building blocks like this compound are central to meeting this demand. Future research will likely focus on the development of even more efficient and sustainable methods for their synthesis, including novel catalytic systems and biocatalytic routes.[21] Furthermore, the exploration of new reactions and synthetic strategies involving this compound will undoubtedly lead to the discovery of novel bioactive molecules and more streamlined syntheses of existing ones. The versatility and strategic importance of this compound ensure its continued prominence as a key chiral building block in the synthetic chemist's toolbox.
References
- Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432.
- Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. (n.d.).
- A convenient two step protocol for the synthesis of cyclopentenones and indanones, including an asymmetric variant. (2003). Chemical Communications, (12), 1380-1381.
- de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(1), 133-174.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethylcyclopentanone via Direct Alkylation
Abstract
This document provides a comprehensive guide for the synthesis of 2-ethylcyclopentanone through the direct alkylation of cyclopentanone. This method, centered on the generation of a ketone enolate and its subsequent reaction with an electrophile, is a cornerstone of carbon-carbon bond formation in organic synthesis. These application notes are intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a robust experimental protocol, and critical safety and analytical guidance. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Strategic Overview
2-Alkyl substituted cyclopentanones are valuable structural motifs found in numerous natural products and serve as key intermediates in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The direct alkylation of a ketone, such as cyclopentanone, represents a convergent and efficient strategy for their preparation. This approach hinges on the selective deprotonation of the α-carbon to the carbonyl group, creating a nucleophilic enolate that can then be alkylated by an appropriate electrophile, in this case, ethyl iodide.
The choice of base is paramount in this synthesis. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed to favor the formation of the kinetic enolate, ensuring regioselectivity and minimizing self-condensation side reactions.[1][2][3][4] This protocol will detail a reliable method for the synthesis of this compound, providing insights into the mechanistic underpinnings and practical considerations for a successful outcome.
Mechanistic Pathway: The Enolate Alkylation
The synthesis of this compound via direct alkylation proceeds through a two-step mechanism:
-
Enolate Formation: A strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), abstracts an acidic α-hydrogen from cyclopentanone. This deprotonation results in the formation of a resonance-stabilized enolate anion, which is a potent nucleophile.[5][6][7] The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, though cyclopentanone is symmetrical.[2][3][4]
-
Nucleophilic Attack (SN2 Alkylation): The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in a classic SN2 reaction. This step forms the new carbon-carbon bond, yielding the this compound product.[3][7]
Caption: Mechanism of this compound Synthesis.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Cyclopentanone | C₅H₈O | 84.12 | 10.0 g (118.9 mmol) | ≥99% |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 8.9 g (130.8 mmol) | ≥95% |
| Ethyl Iodide | C₂H₅I | 155.97 | 20.2 g (129.5 mmol) | ≥99% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | ≥99.5% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |
| Saturated NaCl (aq) | NaCl | 58.44 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried before use. The system should be maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Enolate Generation: To the flask, add sodium ethoxide (8.9 g, 130.8 mmol) and anhydrous ethanol (150 mL). Stir the mixture until the sodium ethoxide is completely dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Substrate Addition: Add cyclopentanone (10.0 g, 118.9 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Alkylation: After the addition of cyclopentanone is complete, stir the mixture at 0 °C for an additional hour to ensure complete formation of the enolate. Subsequently, add ethyl iodide (20.2 g, 129.5 mmol) dropwise over 30 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 100 mL of saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Safety and Handling Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9][10]
-
Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid.[8][10][11] It reacts violently with water. Handle in an inert atmosphere and avoid contact with skin and eyes. In case of fire, use a dry powder extinguisher; do not use water.[11]
-
Ethyl Iodide: Ethyl iodide is a flammable liquid and is harmful if swallowed or inhaled.[9] It is also a suspected carcinogen. Avoid breathing vapors and prevent contact with skin and eyes. Store away from light and heat.[9]
-
Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Keep away from ignition sources.[8]
Characterization and Data Analysis
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless liquid.
-
Boiling Point: Approximately 156-158 °C at atmospheric pressure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring.
-
¹³C NMR: Expect a signal for the carbonyl carbon (around 220 ppm) and other signals corresponding to the carbons of the ethyl group and the cyclopentanone ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 112.17.[12][13]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch should be observed around 1745 cm⁻¹.
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Enolate Formation: Ensure the base is of high purity and the reaction is conducted under strictly anhydrous conditions.
-
Side Reactions: The use of a less sterically hindered base or higher temperatures can lead to side reactions such as aldol condensation.
-
-
Formation of Dialkylated Product: This can occur if an excess of the alkylating agent is used or if the enolate is not formed quantitatively. Using a slight excess of cyclopentanone relative to the base can help mitigate this.
-
O-alkylation vs. C-alkylation: While C-alkylation is generally favored for ketone enolates, the choice of solvent and counter-ion can influence the ratio. Protic solvents can favor C-alkylation.
Conclusion
The direct alkylation of cyclopentanone provides an effective and straightforward method for the synthesis of this compound. Careful control of reaction conditions, particularly the choice of a suitable base and the exclusion of water, is critical for achieving high yields and purity. The protocol and accompanying notes presented herein offer a solid foundation for the successful execution of this important synthetic transformation.
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Enantioselective Synthesis of (R)- and (S)-2-Ethylcyclopentanone: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral 2-Ethylcyclopentanone
Chirality plays a pivotal role in the functionality of bioactive molecules. Enantiomers of the same compound can exhibit remarkably different pharmacological, toxicological, and sensory properties. This compound, a versatile chiral building block, is a key intermediate in the synthesis of various natural products and pharmaceuticals. The ability to selectively synthesize either the (R)- or (S)-enantiomer is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs), ensuring optimal efficacy and minimizing potential off-target effects. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (R)- and (S)-2-ethylcyclopentanone, focusing on practical and robust methodologies.
Comparative Overview of Synthetic Strategies
Several strategic approaches have been developed for the enantioselective synthesis of 2-alkylated cyclopentanones. The choice of method often depends on factors such as substrate availability, desired enantiomeric purity, scalability, and the specific stereoisomer required. The three primary strategies discussed in this guide are:
-
Asymmetric Hydrogenation of 2-Ethylidenecyclopentanone: This is a highly efficient and atom-economical method that directly converts a prochiral precursor into the desired chiral product. The success of this approach hinges on the selection of an appropriate chiral catalyst.
-
Organocatalytic Asymmetric α-Alkylation: This method utilizes small organic molecules as catalysts to promote the enantioselective addition of an ethyl group to the cyclopentanone scaffold. This approach avoids the use of metals, which can be advantageous in pharmaceutical synthesis.
-
Chiral Auxiliary-Mediated Asymmetric Alkylation: This classical yet reliable method involves the temporary attachment of a chiral auxiliary to the cyclopentanone molecule to direct the stereoselective introduction of the ethyl group.
This guide will provide a detailed protocol for the asymmetric hydrogenation approach, which is often favored for its directness and high efficiency. The principles of organocatalytic and chiral auxiliary-based methods will also be discussed as viable alternative strategies.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Ethylidenecyclopentanone (Primary Protocol)
This method stands out for its directness and high potential for achieving excellent enantioselectivity. The core of this strategy is the use of a chiral rhodium catalyst, typically complexed with a chiral bisphosphine ligand such as BINAP, to stereoselectively deliver hydrogen to one face of the exocyclic double bond of 2-ethylidenecyclopentanone.
Causality Behind Experimental Choices
-
Choice of Precursor (2-Ethylidenecyclopentanone): The exocyclic double bond in 2-ethylidenecyclopentanone presents a prochiral center that is readily accessible for hydrogenation. The synthesis of this precursor is straightforward from commercially available starting materials.
-
Choice of Catalyst System (Rhodium and Chiral Ligand): Rhodium complexes are well-established catalysts for asymmetric hydrogenation due to their high activity and ability to coordinate with chiral ligands.[1] Chiral bisphosphine ligands, such as (R)- or (S)-BINAP, create a chiral environment around the metal center, which is crucial for differentiating the two faces of the double bond and achieving high enantioselectivity.[1] The choice between (R)- and (S)-BINAP directly determines whether the (R)- or (S)-enantiomer of the product is formed.
Experimental Workflow
Caption: Workflow for the enantioselective synthesis of this compound via asymmetric hydrogenation.
Protocol 1.1: Synthesis of 2-Ethylidenecyclopentanone
This protocol is adapted from the general procedure for the synthesis of 2-alkylidene cyclopentanones.[2][3]
Materials:
-
Cyclopentanone
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) and acetaldehyde (1.1 eq) in a suitable solvent such as water or ethanol at 0-5 °C, slowly add a solution of sodium hydroxide (1.2 eq) while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH 6-7 with 1 M HCl.
-
Extract the mixture with toluene (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-ethylidenecyclopentanone.
Protocol 1.2: Asymmetric Hydrogenation
This protocol is a representative procedure based on established methods for rhodium-catalyzed asymmetric hydrogenation of exocyclic C=C bonds.[1]
Materials:
-
2-Ethylidenecyclopentanone
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-BINAP or (S)-BINAP (depending on the desired enantiomer)
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with [Rh(COD)₂]BF₄ (0.01 eq) and the chosen chiral ligand, (R)- or (S)-BINAP (0.011 eq).
-
Add degassed methanol to dissolve the catalyst precursor and ligand. Stir the solution for 30 minutes to allow for complex formation.
-
Add 2-ethylidenecyclopentanone (1.0 eq) to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)- or (S)-2-ethylcyclopentanone.
Data Presentation
| Entry | Chiral Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | (R)-2-Ethylcyclopentanone | >95 | >98 |
| 2 | (S)-BINAP | (S)-2-Ethylcyclopentanone | >95 | >98 |
Note: The presented data are typical results expected for this type of reaction and may vary based on specific reaction conditions and substrate purity.
Method 2: Organocatalytic Asymmetric α-Alkylation (Alternative Strategy)
Organocatalysis offers a metal-free alternative for the synthesis of chiral this compound. Proline and its derivatives are well-known organocatalysts that can activate ketones for asymmetric α-functionalization through enamine catalysis.[4]
Underlying Principle
The secondary amine of a chiral catalyst like proline reacts with cyclopentanone to form a chiral enamine intermediate. This enamine then nucleophilically attacks an electrophilic ethyl source (e.g., ethyl iodide). The stereochemistry of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.
Caption: General mechanism of organocatalytic asymmetric α-ethylation of cyclopentanone.
While direct asymmetric α-ethylation of cyclopentanone using organocatalysts can be challenging due to the lower reactivity of ethyl halides compared to other electrophiles, it remains a viable area of research.
Method 3: Chiral Auxiliary-Mediated Asymmetric Alkylation (Alternative Strategy)
This well-established method provides a reliable way to control stereochemistry. A chiral auxiliary is temporarily attached to the cyclopentanone molecule, which then directs the diastereoselective alkylation of the enolate.[5]
Underlying Principle
-
Attachment of Chiral Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone, is attached to a cyclopentanone derivative (e.g., cyclopentanone-2-carboxylic acid) to form a chiral imide.[5]
-
Diastereoselective Enolate Formation and Alkylation: The chiral imide is deprotonated to form a specific enolate geometry, which is then alkylated with an ethylating agent. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
-
Cleavage of the Chiral Auxiliary: After the alkylation, the chiral auxiliary is removed to yield the desired enantiomerically enriched this compound, and the auxiliary can often be recovered and reused.
Caption: Workflow for chiral auxiliary-mediated asymmetric ethylation of cyclopentanone.
This method offers high levels of stereocontrol but requires additional synthetic steps for the attachment and removal of the auxiliary.
Conclusion
The enantioselective synthesis of (R)- and (S)-2-ethylcyclopentanone can be effectively achieved through several methodologies. Rhodium-catalyzed asymmetric hydrogenation of 2-ethylidenecyclopentanone represents a highly efficient and direct approach, offering excellent enantioselectivities with the appropriate choice of chiral ligand. While organocatalytic and chiral auxiliary-based methods provide valuable metal-free and reliable alternatives, respectively, they may involve more synthetic steps or present other challenges. The detailed protocol provided for the asymmetric hydrogenation serves as a robust starting point for researchers aiming to produce these important chiral building blocks with high optical purity.
References
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Application Notes & Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 2-Ethylcyclopentanone
Introduction and Significance
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) as a powerful carbon nucleophile.[2][3] Among its myriad applications, the reaction with ketones is a preeminent strategy for the synthesis of tertiary alcohols, which are pivotal structural motifs in numerous pharmaceuticals, natural products, and advanced materials.[4][5]
This guide provides an in-depth technical overview and detailed protocols for the reaction of a Grignard reagent with 2-ethylcyclopentanone. We will focus on the addition of methylmagnesium bromide to yield 1-ethyl-2-methylcyclopentan-1-ol, a chiral tertiary alcohol. The discussion will navigate the mechanistic intricacies, critical safety protocols, potential side reactions—particularly the challenge of enolization with α-substituted ketones—and practical, field-proven methodologies for execution, purification, and characterization.
Reaction Mechanism and Strategic Considerations
The core of the Grignard reaction is the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[2][6] This process proceeds through a well-established two-step mechanism.
2.1. The Nucleophilic Addition Pathway
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent (e.g., CH₃-MgBr) facilitates the attack of the methyl group on the carbonyl carbon of this compound. This attack breaks the C=O π bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[6][7][8] The reaction is typically coordinated through a six-membered ring transition state.[2]
-
Acidic Work-up: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the magnesium alkoxide to yield the final tertiary alcohol product, 1-ethyl-2-methylcyclopentan-1-ol, and water-soluble magnesium salts.[7]
Caption: Mechanism of Grignard Addition to this compound.
2.2. Competing Side Reaction: Enolization
A significant challenge when using ketones with α-protons, such as this compound, is the potential for the Grignard reagent to act as a base rather than a nucleophile.[9] This alternative pathway, known as enolization, involves the abstraction of a proton from the carbon adjacent to the carbonyl group, forming a magnesium enolate.[9][10]
Causality and Mitigation:
-
Steric Hindrance: Increased steric bulk around the carbonyl carbon can impede nucleophilic attack, making the acidic α-protons more accessible for deprotonation.
-
Reaction Temperature: Higher temperatures can favor the enolization pathway. Performing the reaction at low temperatures (e.g., 0 °C or below) significantly favors the desired nucleophilic addition.[11]
-
Reagent Addition: Slow, dropwise addition of the ketone to the Grignard solution ensures that the ketone concentration remains low, minimizing the chance of self-condensation or enolization.
Upon acidic work-up, the enolate is simply protonated, regenerating the starting ketone and thereby reducing the overall yield of the desired tertiary alcohol.[9]
Caption: Competing Nucleophilic Addition vs. Enolization pathways.
Safety and Handling Precautions
Grignard reactions are exothermic and involve highly reactive and flammable substances.[12][13] Strict adherence to safety protocols is mandatory.
-
Anhydrous Conditions: Grignard reagents react violently with protic solvents, including water, to form alkanes.[14][15] All glassware must be rigorously flame- or oven-dried and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[12][16] All solvents and reagents must be anhydrous.
-
Fire Hazard: The ethereal solvents used (diethyl ether, THF) are extremely flammable and have low boiling points.[13][14] The reaction itself is exothermic and can lead to vigorous refluxing.[12] Ensure no open flames are present and that the reaction is conducted in a chemical fume hood.[12] An ice bath should always be on hand to control the reaction rate.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile gloves, though nitriles are combustible).[12][13]
-
Magnesium Handling: Magnesium turnings are a flammable solid.[17] Handle in an inert atmosphere where possible and avoid contact with water.[17][18]
Detailed Experimental Protocols
This section outlines the complete workflow for the synthesis, purification, and characterization of 1-ethyl-2-methylcyclopentan-1-ol.
Caption: Overall Experimental Workflow.
Reagents and Materials Summary
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 0.060 | |
| Bromomethane | CH₃Br | 94.94 | 5.98 g (3.46 mL) | 0.063 | Toxic, handle with care |
| This compound | C₇H₁₂O | 112.17 | 5.61 g (6.10 mL) | 0.050 | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extremely flammable |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |
| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator |
Protocol 1: Preparation of Methylmagnesium Bromide
Causality: This protocol generates the nucleophile. An excess of magnesium and alkyl halide relative to the ketone is used to ensure the ketone is the limiting reagent.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.[12]
-
Magnesium Activation: Place the magnesium turnings (1.46 g) in the flask. Add a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium metal.[19][20]
-
Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromomethane (3.46 mL) in 40 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 5 mL of the bromomethane solution from the dropping funnel to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or cloudiness appears.[21] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.
-
Reagent Formation: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.[22] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray/brown solution is the Grignard reagent.
Protocol 2: Grignard Reaction with this compound
Causality: Slow addition at low temperature is critical to favor nucleophilic addition over the competing enolization side reaction.
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Addition: Prepare a solution of this compound (6.10 mL) in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.[11]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
Protocol 3: Reaction Work-up and Purification
Causality: The work-up neutralizes the reaction and separates the organic product from inorganic salts.
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[11] This will be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.[22][23]
-
Washing & Drying: Combine all organic layers and wash them with 30 mL of saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the resulting crude oil (the tertiary alcohol) by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-ethyl-2-methylcyclopentan-1-ol.
Protocol 4: Product Characterization
Causality: Spectroscopic analysis confirms the structure of the final product and assesses its purity.
-
Infrared (IR) Spectroscopy: The product should show a characteristic broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and an absence of the strong C=O stretch from the starting ketone (around 1740 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the methyl and ethyl groups, as well as the cyclopentyl ring protons. The absence of a proton on the carbon bearing the hydroxyl group is characteristic of a tertiary alcohol.
-
¹³C NMR: Expect to see 8 distinct signals for the 8 carbons in the molecule. The carbon attached to the hydroxyl group will appear in the 70-85 ppm range. The carbonyl carbon signal from the starting material (around 220 ppm) should be absent.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.[16] 2. Passivated magnesium surface.[19] | 1. Ensure all equipment is rigorously dried and solvents are anhydrous. 2. Add an iodine crystal, a few drops of 1,2-dibromoethane, or crush the Mg turnings.[19][24] |
| Low Yield of Tertiary Alcohol | 1. Grignard reagent was quenched by moisture.[16] 2. Significant enolization of the ketone occurred.[9][10] 3. Incomplete reaction. | 1. Re-verify anhydrous conditions for the entire setup. 2. Lower the reaction temperature during ketone addition (-10 °C to 0 °C). Add the ketone solution more slowly. 3. Ensure sufficient reaction time after addition. |
| Starting Ketone Recovered | Primarily due to enolization.[9] | See "Low Yield" solutions. Slower addition at a lower temperature is key. |
| Formation of Biphenyl (if using Phenyl Grignard) or Alkane Dimer | Side reaction during Grignard reagent formation, often catalyzed by trace metals or high temperatures. | Maintain a steady, gentle reflux during reagent formation. Use high-quality magnesium. |
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Application Notes & Protocols: The Wittig Reaction for the Synthesis of Ethylidenecyclopentane from 2-Ethylcyclopentanone
Abstract: This document provides a comprehensive technical guide for performing the Wittig reaction, a cornerstone of modern organic synthesis for alkene formation, specifically applied to the conversion of 2-ethylcyclopentanone to ethylidenecyclopentane. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a detailed step-by-step protocol, troubleshooting advice, and safety considerations. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of the Wittig Olefination
The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is an indispensable tool for the synthesis of alkenes from aldehydes or ketones.[1][2][3] Its primary advantage lies in the unambiguous placement of the carbon-carbon double bond at the site of the original carbonyl group, a level of regiochemical control not easily achieved through other methods like alcohol dehydration.[2][4] This reaction is paramount in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise structural control is critical.[5][6][7]
This guide focuses on the reaction of this compound with an ethylidenetriphenylphosphorane ylide. This specific transformation presents common challenges encountered in Wittig chemistry, including the use of a moderately hindered ketone and the need for careful control over reaction conditions to ensure high yield. The resulting product, ethylidenecyclopentane, is a valuable exocyclic alkene synthon.[5]
Mechanistic Rationale: Beyond the Betaine
The efficacy of the Wittig reaction is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[8] While early descriptions postulated a zwitterionic betaine intermediate, modern experimental and computational evidence, particularly for reactions under salt-free conditions, strongly supports a concerted [2+2] cycloaddition mechanism.[9][10][11]
The process can be summarized as follows:
-
Nucleophilic Attack: The nucleophilic α-carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of this compound.[2]
-
Oxaphosphetane Formation: This attack leads directly to a four-membered ring intermediate, the oxaphosphetane, via a concerted [2+2] cycloaddition.[1][12][13]
-
Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly decomposes in a syn-cycloreversion process. This irreversible step breaks the C-P and C-O bonds while forming the new C=C (alkene) and P=O (TPPO) bonds.[1][10]
The stereochemical outcome of the Wittig reaction is largely determined by the nature of the ylide. Non-stabilized ylides (where the α-carbon is attached to alkyl or hydrogen groups) typically react kinetically to form Z-alkenes, whereas stabilized ylides (with electron-withdrawing groups like esters or ketones) favor the thermodynamically more stable E-alkenes.[9][12][14] For the synthesis of an exocyclic alkene like ethylidenecyclopentane, this E/Z consideration is not applicable to the final product structure.
Caption: Core mechanism of the Wittig reaction.
Experimental Guide: Synthesis of Ethylidenecyclopentane
This protocol is divided into two critical stages: the in situ preparation of the Wittig reagent (ylide) and the subsequent olefination reaction with this compound. Strict adherence to anhydrous and inert conditions is paramount for success, as Wittig reagents are sensitive to water and oxygen.[5]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (10 mmol scale) | Equivalents | Comments |
| Ethyltriphenylphosphonium Bromide | 371.26 | 4.08 g | 1.1 | Must be thoroughly dried before use. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 mL | - | Solvent, freshly distilled from Na/benzophenone. |
| n-Butyllithium (n-BuLi) | 64.06 | 4.2 mL of 2.5 M in hexanes | 1.05 | Highly pyrophoric; handle with extreme care. |
| This compound | 112.17 | 1.12 g (1.23 mL) | 1.0 | Substrate. |
| Saturated aq. NH₄Cl | - | ~20 mL | - | For quenching the reaction. |
| Diethyl Ether | 74.12 | ~150 mL | - | For extraction. |
| Brine | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying organic layers. |
Protocol 1: In Situ Preparation of Ethylidenetriphenylphosphorane
This procedure details the formation of the phosphorus ylide from its corresponding phosphonium salt.[4][15][16]
-
Flask Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Quickly add ethyltriphenylphosphonium bromide (4.08 g, 11.0 mmol) to the flask. Seal the flask with rubber septa.
-
Solvent Addition: Add anhydrous THF (40 mL) via syringe. Stir the resulting white suspension.
-
Cooling: Immerse the flask in an ice-water bath (0 °C).
-
Base Addition: While stirring vigorously, add n-butyllithium (4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe over 10-15 minutes.
-
Causality: Slow addition is crucial to control the exothermic deprotonation and prevent side reactions.
-
Observation: Upon addition of n-BuLi, a deep orange to reddish-brown color will develop, indicating the formation of the ylide.[8]
-
-
Ylide Formation: After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure complete ylide formation.
Protocol 2: Wittig Reaction and Workup
-
Substrate Addition: While maintaining the ylide solution at 0 °C, add a solution of this compound (1.12 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise via syringe over 20 minutes.
-
Causality: Adding the ketone slowly to the ylide solution at low temperature minimizes potential side reactions, such as enolization of the ketone by the strongly basic ylide.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Stir for 12-18 hours. The color of the ylide will fade as it is consumed.
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the this compound spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (30 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil mixed with a white solid (TPPO).
Protocol 3: Purification
The primary challenge in purification is the removal of the triphenylphosphine oxide (TPPO) byproduct.[8]
-
Initial TPPO Removal (Optional): The crude product can be triturated with cold hexanes or pentane. TPPO has limited solubility in these solvents and may precipitate, allowing for its removal by filtration.
-
Flash Column Chromatography: The most effective method is flash column chromatography on silica gel.
-
Eluent: A non-polar eluent, such as pure hexanes or a gradient of 0-2% diethyl ether in hexanes, is typically sufficient. The non-polar product, ethylidenecyclopentane, will elute first, while the highly polar TPPO will remain adsorbed to the silica.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield ethylidenecyclopentane as a colorless liquid.[17]
-
Caption: Experimental workflow for the Wittig synthesis.
Product Characterization
The identity and purity of the synthesized ethylidenecyclopentane should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₁₂[17][18] |
| Molecular Weight | 96.17 g/mol [18] |
| Appearance | Colorless liquid[17] |
| Boiling Point | 112-114 °C[19] |
| Density | ~0.80 g/mL[19] |
| ¹H NMR | Expect signals for the ethylidene group (vinylic proton and methyl group) and cyclopentane ring protons. |
| ¹³C NMR | Expect signals for the sp² carbons of the double bond and the sp³ carbons of the rings. |
| GC-MS | A single major peak with m/z = 96. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Wet reagents or glassware.- Inactive n-BuLi.- Insufficient reaction time. | - Ensure all glassware is rigorously flame-dried and reagents are anhydrous.- Titrate the n-BuLi solution to confirm its molarity.- Extend the reaction time and monitor by TLC. |
| Recovery of Starting Ketone | - Steric hindrance slowing the reaction.- Ylide decomposition. | - Increase reaction temperature after initial addition (e.g., reflux THF).- Use a more reactive phosphonate ylide via the Horner-Wadsworth-Emmons reaction, which is often better for hindered ketones.[9] |
| Complex Mixture of Products | - Side reactions due to enolization.- Ylide reacting with itself. | - Use a non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) for ylide generation.- Maintain low temperatures during ylide formation and substrate addition. |
| Difficulty Removing TPPO | - High polarity and crystallinity of TPPO. | - After chromatography, if TPPO persists, dissolve the product in a minimal amount of dichloromethane and add hexanes to precipitate the TPPO, then filter. |
Safety Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats, safety glasses, and gloves.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Phosphonium Salts: While generally stable, phosphonium salts can be irritating. Avoid inhalation of dust and skin contact.
-
General: A comprehensive risk assessment should be performed before commencing any experimental work.
References
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Application Notes and Protocols: Strategic Aldol Condensation of 2-Ethylcyclopentanone with Aldehydes for Pharmaceutical Intermediate Synthesis
Abstract
This comprehensive guide provides detailed application notes and protocols for the strategic execution of the aldol condensation between 2-ethylcyclopentanone and various aldehydes. Recognizing the criticality of this reaction in generating valuable α,β-unsaturated ketone scaffolds for drug discovery and development, this document moves beyond standard procedures to address the pivotal challenge of regioselectivity inherent in unsymmetrical ketones. We delineate the mechanistic underpinnings of kinetic versus thermodynamic enolate formation and provide actionable protocols to selectively target either the C2 or C5 position of this compound. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile C-C bond-forming reaction with precision and control.
Introduction: The Synthetic Value of 2-Alkylidenecyclopentanones
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of functional group compatibility.[1] The reaction between a ketone and an aldehyde, often referred to as a Claisen-Schmidt condensation, produces an α,β-unsaturated ketone, a structural motif present in numerous biologically active molecules and a versatile intermediate for further synthetic transformations.[2] Specifically, 2-alkylidenecyclopentanone derivatives are key precursors in the synthesis of prostaglandins, jasmonates, and various pharmaceutical agents, exhibiting activities ranging from anticancer to anti-inflammatory.[1][3]
This compound presents a unique synthetic challenge and opportunity. As an unsymmetrical ketone, deprotonation can occur at two distinct α-carbons: the more substituted C2 position (bearing the ethyl group) or the less substituted C5 position. The resulting aldol product is therefore one of two regioisomers. The ability to selectively control the site of condensation is paramount for the efficient synthesis of a desired target molecule, eliminating the need for tedious separation of isomeric mixtures and improving overall yield. This guide will provide the strategic framework and detailed protocols to achieve this control.
Mechanistic Insight: Controlling Regioselectivity
The regiochemical outcome of the aldol condensation of this compound is dictated by the selective formation of one of two possible enolates: the kinetic enolate or the thermodynamic enolate. Understanding the principles that govern their formation is essential for predictable and efficient synthesis.[4][5]
The Kinetic Enolate: The Path of Least Resistance
The kinetic enolate is formed by the removal of the most accessible and kinetically most acidic proton. In this compound, the protons at the C5 position are sterically less hindered than the single proton at the C2 position.[4] Therefore, under conditions that are rapid and irreversible, the C5-enolate is preferentially formed.
Conditions Favoring the Kinetic Enolate: [6]
-
Strong, Bulky Base: Lithium diisopropylamide (LDA) is the archetypal base for kinetic enolate formation. Its steric bulk favors abstraction of the less hindered proton.[4]
-
Low Temperature: Reactions are typically conducted at -78 °C. At this temperature, the deprotonation is essentially irreversible, "freezing" the kinetically preferred enolate.
-
Aprotic Solvent: Tetrahydrofuran (THF) is a common solvent that solvates the lithium cation without interfering with the enolate formation.[7]
-
Short Reaction Time: The aldehyde is added after a short period of enolate formation to trap the kinetic product before it can equilibrate to the thermodynamic form.[6]
The Thermodynamic Enolate: The Most Stable Intermediate
The thermodynamic enolate is the more stable of the two possible enolates. The stability of enolates, like alkenes, increases with the degree of substitution of the double bond.[8] The enolate formed at the C2 position of this compound is more substituted and therefore more thermodynamically stable.
Conditions Favoring the Thermodynamic Enolate: [6][9]
-
Weaker, Smaller Base: Protic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), or alkoxides like sodium ethoxide (NaOEt), are typically used. These smaller bases can access the more hindered C2 proton.[6]
-
Higher Temperature: The reaction is run at room temperature or with heating. The increased thermal energy allows for equilibration between the kinetic and thermodynamic enolates, ultimately favoring the more stable isomer.
-
Protic Solvent: Solvents like ethanol or methanol can facilitate proton exchange, which is necessary for the equilibration process.[7]
-
Longer Reaction Time: Allowing the reaction to stir for an extended period ensures that the equilibrium lies in favor of the thermodynamic product.[6]
Below is a diagram illustrating the selective formation of kinetic and thermodynamic enolates from this compound.
Caption: Regioselective enolate formation from this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific aldehyde used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Ethyl-5-benzylidenecyclopentanone (Kinetic Product)
This protocol is designed to favor the formation of the kinetic enolate, leading to condensation at the C5 position.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the kinetic enolate.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically an aldol addition product.
-
Dehydration: The crude aldol addition product can be dehydrated to the α,β-unsaturated ketone by dissolving it in a suitable solvent (e.g., toluene) and heating with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to remove water. Alternatively, base-catalyzed dehydration can be achieved by heating the aldol product with NaOH in ethanol.
-
Final Purification: Purify the resulting α,β-unsaturated ketone by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Benzylidene-5-ethylcyclopentanone (Thermodynamic Product)
This protocol is designed to favor the formation of the thermodynamic enolate, leading to condensation at the C2 position. This is a classical Claisen-Schmidt condensation.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-15 M, 1.1 equivalents) dropwise. The reaction is often exothermic. An ice bath can be used to maintain the temperature around 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The product often precipitates out of the solution as it forms.[10] The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.[10] If no solid precipitates, pour the reaction mixture into a larger volume of cold water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The following diagram outlines the general workflow for the aldol condensation of this compound.
Caption: Experimental workflow for kinetic vs. thermodynamic control.
Data Presentation and Characterization
The successful synthesis of the desired regioisomer should be confirmed by a suite of analytical techniques.
| Parameter | Expected Outcome for 2-Ethyl-5-benzylidenecyclopentanone (Kinetic) | Expected Outcome for 2-Benzylidene-5-ethylcyclopentanone (Thermodynamic) |
| ¹H NMR | Presence of a single proton at the C2 position, likely a multiplet. Protons on the ethyl group will be visible. Vinylic proton will be a singlet or a narrow multiplet. | Absence of a proton at the C2 position. Protons on the ethyl group will be visible. Vinylic proton will be a singlet or a narrow multiplet. |
| ¹³C NMR | Carbonyl carbon signal around 200 ppm. Alkene carbons will be present. | Carbonyl carbon signal around 200 ppm. Alkene carbons will be present. |
| IR Spectroscopy | Strong C=O stretch for the conjugated ketone (~1680-1700 cm⁻¹). C=C stretch for the alkene (~1620-1640 cm⁻¹). | Strong C=O stretch for the conjugated ketone (~1680-1700 cm⁻¹). C=C stretch for the alkene (~1620-1640 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. | Molecular ion peak corresponding to the expected molecular weight. |
| TLC | A single major spot with a distinct Rf value after purification. | A single major spot with a distinct Rf value after purification. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive base (e.g., old n-BuLi). Wet reagents or solvents. Aldehyde is not pure. Reaction temperature not properly maintained. | Titrate n-BuLi before use. Ensure all glassware is flame-dried and solvents are anhydrous. Purify the aldehyde (e.g., by distillation) before use. Carefully monitor and maintain the reaction temperature, especially for kinetic control. |
| Formation of a mixture of regioisomers | For kinetic control: reaction temperature too high, allowing for equilibration. For thermodynamic control: reaction time too short. | For kinetic control, ensure the temperature is maintained at -78 °C. For thermodynamic control, increase the reaction time or slightly warm the reaction. |
| Formation of self-condensation product of the aldehyde or ketone | The rate of self-condensation is competitive with the cross-condensation. | Slowly add the aldehyde to the pre-formed enolate of this compound. Use an excess of the ketone. |
| Difficulty in purification | Isomers are difficult to separate by chromatography. | Optimize the reaction conditions to favor the formation of a single isomer. Explore different solvent systems for chromatography or consider recrystallization. |
Conclusion
The aldol condensation of this compound with aldehydes is a powerful tool for the synthesis of valuable α,β-unsaturated ketones. By understanding and applying the principles of kinetic and thermodynamic control, researchers can selectively direct the reaction to the desired regioisomer. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to utilize this reaction with greater precision and efficiency, ultimately accelerating the synthesis of novel therapeutic candidates.
References
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- Fiveable. (n.d.). Kinetic vs.
- D'Alarcao, M., & Wallace, O. B. (1994). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. Bioorganic & Medicinal Chemistry, 2(10), 1091-1097. [Link]
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Application Note: 2-Alkylcyclopentanones as Core Scaffolds in the Synthesis of Jasmine-Type Fragrances
Abstract and Introduction
The 2-alkylcyclopentanone framework is a cornerstone in the architecture of many iconic and commercially significant fragrances, most notably those possessing the rich, floral, and diffusive character of jasmine. While 2-ethylcyclopentanone itself is a simple cyclic ketone, its structural motif is central to a class of compounds that have shaped modern perfumery.[1] This application note serves as a technical guide for researchers and synthetic chemists, detailing the strategic importance of this scaffold. We will elucidate the synthetic pathways leading to high-impact aroma chemicals like Methyl Dihydrojasmonate (Hedione), where a 2-substituted cyclopentanone is a pivotal intermediate. The causality behind key synthetic transformations, such as Michael additions and aldol condensations, will be explored to provide a deeper understanding of the molecular design process in fragrance chemistry.
This compound (C₇H₁₂O) is a colorless to pale yellow liquid characterized by a five-membered ring with an ethyl group at the alpha-position to the carbonyl.[1] Its reactivity, typical of a ketone, allows for a variety of chemical modifications, making its structural class a versatile starting point or intermediate for more complex molecules.[1]
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₁₂O | - | [1][2][3] |
| Molecular Weight | 112.17 | g/mol | [2][3][4] |
| Boiling Point | 158-160 | °C | [4] |
| Density | 0.9132 (at 17°C) | g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid | - | [1] |
This guide will provide a detailed, field-proven protocol for the synthesis of Methyl Dihydrojasmonate, a fragrance ingredient celebrated for its remarkable transparency and floral-citrus lift, which revolutionized perfumery with its use in classics like Dior's Eau Sauvage.[5]
The 2-Alkylcyclopentanone Motif: A Gateway to Jasmonates
The synthesis of jasmonate-type fragrances rarely begins with a pre-alkylated cyclopentanone like this compound. Instead, the crucial 2-alkyl sidechain is typically installed during the synthetic sequence. The most common and industrially relevant strategies commence with unsubstituted cyclopentanone or a cyclopentenone derivative. This approach offers greater flexibility and control over the final structure. The core logic involves a convergent synthesis where the cyclopentanone ring and its two sidechains are assembled through robust and high-yielding C-C bond-forming reactions.
The synthesis of Methyl Dihydrojasmonate (Hedione) is a paradigmatic example. A prevalent industrial route involves the condensation of cyclopentanone with pentanal, followed by a Michael addition.[5] This sequence efficiently constructs the 2-pentyl-3-carboxymethyl-cyclopentanone backbone that defines the molecule.
Logical Workflow: From Simple Precursors to High-Impact Fragrance
The following diagram illustrates the strategic logic behind the synthesis, highlighting the formation of the key 2-alkylcyclopentanone intermediate.
Caption: Synthetic logic for Methyl Dihydrojasmonate.
Synthesis Protocol: Methyl Dihydrojasmonate
This protocol describes a laboratory-scale synthesis based on established chemical principles for producing Methyl Dihydrojasmonate.[5][6][7] The process is presented in three main stages: formation of the enone intermediate, Michael addition, and final conversion to the target ester.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Cyclopentanone | C₅H₈O | 84.12 | 120-92-3 | Reagent grade, >99% |
| Pentanal (Valeraldehyde) | C₅H₁₀O | 86.13 | 110-62-3 | Reagent grade, >97% |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Pellets or solution |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |
| Dimethyl Malonate | C₅H₈O₄ | 132.12 | 108-59-8 | Reagent grade, >99% |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | 25-30% solution in Methanol |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) and 6N |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Hedione synthesis.
Step-by-Step Procedure
Part A: Synthesis of 2-Pentyl-2-cyclopenten-1-one (Enone Intermediate)
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, thermometer, and addition funnel. Charge the reactor with 84 g (1.0 mol) of cyclopentanone and 200 mL of toluene.
-
Aldol Condensation: Begin stirring and add 88 g (1.02 mol) of pentanal to the reactor. Prepare a solution of 8 g (0.2 mol) of NaOH in 80 mL of water and add it dropwise over 30 minutes, maintaining the internal temperature between 20-30°C using a cooling bath.
-
Reaction: After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Work-up: Quench the reaction by adding 100 mL of water. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with 100 mL of brine.
-
Purification: Transfer the organic layer to a distillation apparatus. Remove the toluene under atmospheric pressure. The crude product, 2-pentyl-2-cyclopenten-1-one, is then purified by vacuum distillation. The expected yield is approximately 70-80%.
Part B: Michael Addition with Dimethyl Malonate
-
Reactor Setup: In a clean, dry 1 L reactor, dissolve 152 g (1.0 mol) of the purified 2-pentyl-2-cyclopenten-1-one in 250 mL of anhydrous methanol.
-
Addition of Reagents: Add 145 g (1.1 mol) of dimethyl malonate. To this solution, slowly add 200 g of a 30% sodium methoxide solution in methanol (approx. 1.1 mol) while maintaining the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-10 hours. The reaction progress can be monitored by GC.
-
Neutralization and Solvent Removal: Cool the reaction mixture to room temperature and neutralize by slowly adding concentrated HCl until the pH is ~7. Remove the methanol under reduced pressure. The resulting crude product is the diester adduct.
Part C: Hydrolysis, Decarboxylation, and Esterification
-
Saponification and Decarboxylation: To the crude diester adduct, add 250 mL of a 6N HCl solution and 150 mL of methanol.[7] Heat the mixture to reflux and maintain for 18-24 hours.[7] This step accomplishes both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.
-
Work-up: After cooling, dilute the reaction mixture with 300 mL of water and extract with 2 x 200 mL portions of an organic solvent like ether or toluene.
-
Final Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The final product, a mixture of cis and trans isomers of Methyl Dihydrojasmonate, is purified by vacuum distillation. The overall yield from the enone intermediate is typically in the range of 60-75%.[8][9]
Stereochemistry and Olfactory Impact
A critical aspect of Methyl Dihydrojasmonate chemistry is its stereochemistry. The synthesis naturally produces a mixture of cis and trans isomers.[6] The ratio of these isomers significantly impacts the final scent profile.[6] While the trans isomer is common in classic formulations, "High Cis" Hedione is prized for its enhanced diffusion and powerful floral character, making it a preferred choice in modern perfumery for achieving a more potent and radiant effect.[6] The control of this cis/trans ratio is a key focus of industrial process optimization, often involving proprietary catalysts or separation techniques.
Conclusion
The 2-alkylcyclopentanone scaffold is a fundamental building block in fragrance synthesis, providing access to the highly valued family of jasmonate odorants. Through a logical and well-understood sequence of reactions—aldol condensation, Michael addition, and decarboxylation—simple precursors can be efficiently converted into complex molecules like Methyl Dihydrojasmonate. The protocols and principles outlined in this note provide a robust framework for researchers and drug development professionals to explore the synthesis of these and other cyclopentanone-based fragrance materials, underscoring the blend of chemical expertise and olfactory artistry that defines modern fragrance creation.
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- Pan, G., & Williams, R. M. (2014). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione. Tetrahedron, 70(2), 276–279. [Link]
- Google Patents. CN114409519A - Method for synthesizing cis-jasmone.
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- 5. Methyl dihydrojasmonate - Wikipedia [en.wikipedia.org]
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Application of 2-Ethylcyclopentanone in the Flavor Industry: A Technical Guide
Introduction: Unveiling the Potential of 2-Ethylcyclopentanone
This compound (CAS No: 4971-18-0) is a cyclic ketone that holds significant promise for the flavor and fragrance industry.[1] Its molecular structure, a five-membered ring with an ethyl group, suggests a unique and complex organoleptic profile that can be leveraged to create innovative and appealing flavor compositions. While specific, publicly available sensory data for this compound is limited, by examining structurally similar compounds and applying fundamental principles of flavor chemistry, we can infer its potential applications and develop robust protocols for its evaluation and use. This guide provides researchers, scientists, and product developers with a comprehensive framework for exploring the utility of this compound in various food and beverage systems.
This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of how to effectively work with this intriguing flavor molecule. We will delve into its inferred sensory profile, potential applications, and detailed protocols for its sensory evaluation and stability testing, all grounded in established scientific principles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a flavor compound is paramount for its effective application. These properties influence its volatility, solubility, and stability in different food matrices.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 158-160 °C | [4] |
| Flash Point | 45.8 °C | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
Inferred Organoleptic Profile: A Scientific Extrapolation
-
Influence of the Cyclopentanone Ring: The core cyclopentanone structure is often associated with fruity and floral notes. For instance, 2-pentyl-cyclopentanone is known for its jasmine-like aroma.
-
Impact of the Ethyl Group: The ethyl substituent can contribute a range of characteristics. In compounds like 3-ethyl-2-hydroxy-2-cyclopenten-1-one, it imparts sweet, caramel, and maple-like notes.[5]
-
Analogous Compounds: The flavor profile of 2-cyclopentyl-cyclopentanone is described as having "fresh, cool" and "minty" notes with "light green" undertones. This suggests that alkyl-substituted cyclopentanones can possess refreshing and green characteristics.
Based on this analysis, it is hypothesized that This compound likely possesses a multifaceted aroma profile characterized by:
-
Top Notes: Potentially fresh, green, and slightly fruity.
-
Mid Notes: A developing sweetness with possible nutty or brown sugar undertones.
-
Base Notes: A subtle warmth, possibly with a hint of a roasted or toasted character.
This inferred profile suggests that this compound could be a versatile ingredient, capable of contributing to a wide array of flavor experiences.
Potential Applications in the Flavor Industry
The inferred sensory profile of this compound opens up a variety of potential applications across different food and beverage categories. The following are suggested starting points for research and development:
-
Dairy Products: In products like yogurt, ice cream, and flavored milk, the potential creamy and sweet notes of this compound could enhance dairy flavors and complement fruit preparations. The use of methyl ketones to influence off-flavors in milk products has been studied, suggesting that ketones like this compound could play a role in flavor modulation.[6] Dairy ingredients are also widely used in baked goods to improve flavor and texture.[7] The antioxidant properties of milk and dairy products could also potentially contribute to the stability of added flavor compounds.[8]
-
Baked Goods: The hypothesized brown, toasted, and sweet notes could be highly effective in enhancing the flavor of cookies, cakes, and pastries.[9] It could also add complexity to the crust of bread and rolls.
-
Beverages: In carbonated soft drinks, juices, and flavored alcoholic beverages, this compound could provide a unique combination of fruity top notes and a warm, sweet body. Its use in apricot juice, for example, could enhance the fruity character and add a fresher top note.
-
Confectionery: The potential caramel and nutty undertones make it a prime candidate for use in hard candies, chocolates, and chewing gum.
-
Savory Applications: At very low concentrations, the subtle roasted notes could be used to round out the flavor of savory products like sauces, marinades, and processed meats.
Regulatory Status: A Note on GRAS Determination
The regulatory status of any new flavor ingredient is a critical consideration. The Flavor and Extract Manufacturers Association (FEMA) has a process for determining if a substance is Generally Recognized as Safe (GRAS) for its intended use. While a FEMA GRAS assessment for a broad category of "alicyclic substances" used as flavor ingredients has been published, a specific FEMA number and GRAS status for this compound is not explicitly listed in the readily available search results.[10][11]
It is imperative for any organization intending to use this compound in food products to conduct a thorough GRAS determination, which involves a comprehensive review of safety and toxicology data by a panel of qualified experts.[12][13] This process may involve submitting a GRAS notification to the U.S. Food and Drug Administration (FDA).[14][15][16]
Protocols for Sensory Evaluation and Application
The following protocols are designed to provide a structured approach to evaluating the sensory properties of this compound and its performance in food systems.
Protocol 1: Determination of the Organoleptic Profile of this compound
This protocol uses a descriptive analysis method to identify and quantify the sensory attributes of this compound.[17]
Objective: To establish a detailed sensory profile of this compound.
Materials:
-
This compound (high purity)
-
Propylene glycol (PG) or other suitable solvent
-
Odorless tasting strips (blotters)
-
Glass vials with PTFE-lined caps
-
Deionized water (for palate cleansing)
-
Unsalted crackers (for palate cleansing)
-
Trained sensory panel (8-12 members)
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in propylene glycol (e.g., 1%, 0.1%, 0.01% w/w). The use of a solvent is crucial for safely evaluating a potent aroma chemical.
-
-
Panelist Training:
-
Familiarize the panel with a lexicon of aroma and flavor descriptors relevant to ketones and potential off-notes.
-
Conduct calibration exercises with known aroma standards to ensure panelist alignment.
-
-
Evaluation:
-
Dip tasting strips into each dilution for 2 seconds to a depth of 1 cm.
-
Present the strips to the panelists in a randomized order in a well-ventilated, odor-free environment.
-
Panelists will evaluate the aroma at different time points (e.g., immediately, after 1 minute, after 5 minutes) to assess the evolution of the scent.
-
For taste evaluation, a very dilute solution (e.g., 1-10 ppm in spring water) should be prepared and evaluated using a sip-and-spit method.
-
-
Data Collection and Analysis:
-
Panelists will rate the intensity of each identified descriptor on a 15-point scale.
-
The data will be statistically analyzed (e.g., using ANOVA and Principal Component Analysis) to generate a sensory profile (spider web plot).
-
Workflow for Sensory Profile Determination
Caption: Workflow for determining the sensory profile of this compound.
Protocol 2: Stability Testing of this compound in a Beverage Matrix
This protocol outlines an accelerated stability test to assess the impact of heat and light on this compound in a model beverage system.
Objective: To evaluate the stability of this compound under common beverage processing and storage conditions.
Materials:
-
This compound
-
Model beverage base (e.g., 10% sucrose solution with 0.1% citric acid, pH 3.5)
-
Clear and amber glass bottles with airtight caps
-
Incubator with controlled temperature and light
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Trained sensory panel
Procedure:
-
Sample Preparation:
-
Prepare a batch of the model beverage containing a known concentration of this compound (e.g., 5 ppm).
-
Fill the beverage into both clear and amber glass bottles.
-
-
Storage Conditions:
-
Store the bottles under the following conditions for a period of 8 weeks:
-
Refrigerated (4°C) in the dark (control)
-
Accelerated (35°C) in the dark
-
Accelerated (35°C) with exposure to fluorescent light
-
-
-
Analysis:
-
At weekly intervals, retrieve samples from each storage condition.
-
Instrumental Analysis: Analyze the concentration of this compound using a validated GC-MS method. Identify and quantify any potential degradation products.
-
Sensory Analysis: Conduct a triangle test with the trained sensory panel to determine if there is a perceivable difference between the stored samples and the refrigerated control. If a significant difference is detected, conduct a descriptive analysis to characterize the change in flavor.
-
-
Data Evaluation:
-
Plot the concentration of this compound over time for each storage condition to determine its degradation kinetics.
-
Correlate the instrumental data with the sensory data to understand the impact of degradation on the flavor profile.
-
Logical Flow for Stability Testing
Caption: Logical flow for the stability testing of this compound.
Conclusion: A Promising Ingredient for Flavor Innovation
This compound represents an exciting opportunity for flavor chemists and product developers. While further research is needed to fully elucidate its sensory profile and confirm its regulatory status, the available data on structurally similar compounds suggest that it possesses a unique and desirable combination of sensory attributes. By following the detailed protocols outlined in this guide, researchers can systematically evaluate the potential of this compound and unlock its capabilities for creating novel and appealing flavors in a wide range of food and beverage products. The key to its successful application will lie in rigorous sensory and stability testing, ensuring that its contribution to the final product is both impactful and consistent.
References
- EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google P
- Organoleptic Characteristics of Flavor Materials: May 2016 - Perfumer & Flavorist. (URL: [Link])
- 2-CYCLOPENTYLCYCLOPENTANONE - Flavor Extract Manufacturers Associ
- Organoleptic Characteristics of Flavor Materials - Perfumer & Flavorist. (URL: [Link])
- 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem - NIH. (URL: [Link])
- 2-HEXYLIDENE CYCLOPENTANONE - Flavor Extract Manufacturers Associ
- Substances Generally Recognized as Safe - Federal Register. (URL: [Link])
- Post-market Determinations that the Use of a Substance is Not GRAS - FDA. (URL: [Link])
- 3-ETHYL-2-HYDROXY-2-CYCLOPENTEN-1-ONE | FEMA - Flavor and Extract Manufacturers Associ
- GRAS Determination: Lessons and Pitfalls - EAS Consulting Group. (URL: [Link])
- GRAS Flavoring Substances. (URL: [Link])
- Generally Recognized as Safe (GRAS) - FDA. (URL: [Link])
- Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0) - Cheméo. (URL: [Link])
- 2-hexylidene cyclopentanone - cfsanappsexternal.fda.gov. (URL: [Link])
- (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem - NIH. (URL: [Link])
- 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - PubMed. (URL: [Link])
- (PDF)
- Sensory evaluation - Jones & Bartlett Learning. (URL: [Link])
- 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - Semantic Scholar. (URL: [Link])
- Dietary Compounds Influencing the Sensorial, Volatile and Phytochemical Properties of Bovine Milk - PMC - NIH. (URL: [Link])
- US20140272021A1 - Ethyl alcohol emitting package for baked goods - Google P
- Sensory evaluation of food products | PPTX - Slideshare. (URL: [Link])
- Implication of Sensory Evaluation and Quality Assessment in Food Product Development: A Review. (URL: [Link])
- Sensory Evaluation Techniques | Request PDF - ResearchG
- Safety Data Sheet: Cyclopentanone - Carl ROTH. (URL: [Link])
- Uses for dairy ingredients in baked products - ResearchG
- Antioxidant Activity of Milk and Dairy Products - MDPI. (URL: [Link])
- GRAS Notice 607 - Glucosylated Steviol Glycosides - FDA. (URL: [Link])
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Ethylcyclopentanone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-Ethylcyclopentanone Scaffold
In the landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, cyclic ketones serve as versatile synthons, and this compound, in particular, presents a valuable scaffold. Its five-membered ring is a common motif in a variety of biologically active molecules, and the ethyl substitution at the C2 position provides a crucial point for stereochemical control and further functionalization. This document provides a detailed exploration of this compound as a key intermediate, offering insights into its synthesis, reactivity, and application in the development of novel therapeutics. The protocols and discussions herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectral Data of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 162-164 °C | [1] |
| Density | 0.91 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Spectral Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the ethyl group (triplet and quartet) and the cyclopentanone ring protons.
-
¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the two carbons of the ethyl group, and the four carbons of the cyclopentanone ring will be present.
-
IR (neat): A strong absorption band characteristic of the C=O stretch of a five-membered ring ketone will be prominent around 1740 cm⁻¹.
Synthesis of this compound: A Scalable Approach
The industrial production of 2-alkylcyclopentanones often employs a one-pot reaction that combines aldol condensation and hydrogenation.[3] This approach is efficient and minimizes the isolation of intermediates.
Workflow for the Synthesis of this compound
Caption: One-pot synthesis of this compound.
Protocol: One-Pot Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2-alkylcyclopentanones.[4]
Materials:
-
Cyclopentanone
-
Acetaldehyde
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
Hydrogen gas
-
Autoclave reactor
-
Appropriate solvent (e.g., toluene)
Procedure:
-
Charge the autoclave with cyclopentanone, acetaldehyde, and the Pd/Al₂O₃ catalyst in a suitable solvent.
-
Seal the autoclave and flush with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100-160 °C) with stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by sampling and analyzing via GC-MS. The reaction typically proceeds through the formation of 2-ethylidenecyclopentanone, which is then hydrogenated in situ.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then purified by fractional distillation under reduced pressure to yield pure this compound.
Rationale: This one-pot method is highly atom-economical and reduces waste by avoiding the isolation of the intermediate enone. The palladium catalyst is bifunctional, facilitating both the dehydration step of the aldol condensation and the subsequent hydrogenation.
Application of this compound in Pharmaceutical Synthesis
The cyclopentane ring is a key structural feature in numerous biologically active molecules, including prostaglandins and carbocyclic nucleosides.[5][6] this compound serves as a valuable precursor for these and other complex molecular architectures.
Stereoselective α-Alkylation: Building Chiral Centers
A fundamental transformation of this compound is its α-alkylation to introduce additional substituents and create new stereocenters. The stereochemical outcome of this reaction is crucial for the biological activity of the final pharmaceutical product.
The α-alkylation of a cyclic ketone proceeds through the formation of an enolate intermediate. The stereoselectivity of the alkylation is influenced by several factors, including the nature of the base, the solvent, the temperature, and the presence of chiral auxiliaries or catalysts.[7] For a 2-substituted cyclopentanone, the incoming electrophile can approach from either the same face (syn) or the opposite face (anti) as the existing ethyl group. Steric hindrance generally favors the anti-addition, but this can be modulated by the reaction conditions.
Sources
- 1. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Selective Reduction of 2-Ethylcyclopentanone to 2-Ethylcyclopentanol
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2-Ethylcyclopentanol, a valuable building block, is synthesized via the reduction of 2-ethylcyclopentanone. The stereochemical outcome of this reduction is of particular interest, as the formation of cis and trans diastereomers is possible. This application note provides detailed protocols for the reduction of this compound to 2-ethylcyclopentanol using two common and effective methods: sodium borohydride reduction and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product, a key consideration in stereoselective synthesis.[1][2]
Chemical Principles and Strategy
The reduction of a ketone involves the addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon.[3][4] This is followed by protonation of the resulting alkoxide to yield the alcohol.[3][4][5]
Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones.[3][6] It is a source of hydride ions (H⁻) which act as nucleophiles, attacking the carbonyl carbon.[4][5] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the final step of the reaction.[7] The steric hindrance posed by the ethyl group at the C2 position of the cyclopentanone ring will influence the direction of the hydride attack, thus determining the ratio of cis to trans 2-ethylcyclopentanol. Generally, the hydride will preferentially attack from the less hindered face of the ketone.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as platinum, palladium, or nickel, to reduce the carbonyl group.[8] The reaction occurs on the surface of the metal catalyst, where both the hydrogen and the ketone are adsorbed.[8] The hydrogen atoms are then added across the carbon-oxygen double bond.[8] Catalytic hydrogenation is a powerful reduction technique, though it may require specialized equipment to handle hydrogen gas under pressure.
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
This protocol details the reduction of this compound to 2-ethylcyclopentanol using sodium borohydride in a methanol solvent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR |
| Saturated sodium chloride solution (Brine) | VWR | |
| Anhydrous magnesium sulfate (MgSO₄) | VWR | |
| Round-bottom flask | VWR | |
| Magnetic stirrer and stir bar | VWR | |
| Ice bath | ||
| Separatory funnel | VWR | |
| Rotary evaporator | Buchi |
Safety Precautions:
-
Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[9][10] It is also toxic if ingested or absorbed through the skin.[9] Handle NaBH₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][11][12]
-
Methanol and diethyl ether are flammable liquids. All operations should be conducted away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (44.6 mmol) of this compound in 50 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly and portion-wise, add 0.84 g (22.3 mmol) of sodium borohydride to the stirred solution over a period of 10-15 minutes. The addition is exothermic, so maintain the temperature below 10 °C. The molar ratio of ketone to NaBH₄ is approximately 2:1, as each mole of NaBH₄ can theoretically reduce four moles of ketone.[13] However, using a slight excess of the ketone ensures complete consumption of the hydride reagent.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching the Reaction: After the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 20 mL of 1 M HCl solution while the flask is still in the ice bath. Be cautious as hydrogen gas will be evolved.
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and shake vigorously.
-
Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal and Product Isolation:
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude 2-ethylcyclopentanol.
-
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure to yield pure 2-ethylcyclopentanol.
Reaction Workflow:
Caption: Workflow for the reduction of this compound using sodium borohydride.
Reaction Mechanism:
Caption: Mechanism of sodium borohydride reduction of a ketone.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound using hydrogen gas and a platinum-on-carbon catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Sigma-Aldrich |
| Platinum on carbon (Pt/C) | 5% or 10% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Hydrogen gas (H₂) | High purity | Airgas |
| Parr hydrogenator or similar apparatus | Parr Instrument Company |
Safety Precautions:
-
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. This procedure must be carried out in a well-ventilated area, away from sparks and open flames, using appropriate high-pressure equipment.
-
Platinum on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care.
Step-by-Step Procedure:
-
Catalyst and Substrate Loading: In the reaction vessel of a Parr hydrogenator, place 0.1 g of 5% Pt/C catalyst.
-
Solvent and Substrate Addition: Add a solution of 5.0 g (44.6 mmol) of this compound in 50 mL of ethanol to the reaction vessel.
-
System Assembly and Purging: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas several times to remove any air, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is typically complete within a few hours.
-
Reaction Completion and Catalyst Removal: Once hydrogen uptake ceases, depressurize the system and purge with nitrogen gas.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to obtain the crude 2-ethylcyclopentanol.
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure.
Stereochemical Considerations
The reduction of 2-substituted cyclopentanones generally leads to a mixture of cis and trans diastereomers.[2] The stereochemical outcome is influenced by the steric bulk of the substituent and the reducing agent used. For the reduction of this compound, the hydride attack can occur from the face of the ring syn or anti to the ethyl group. Attack from the less sterically hindered face is generally favored. With sodium borohydride, a higher proportion of the trans isomer is typically expected due to the hydride approaching from the side opposite to the ethyl group. The use of bulkier reducing agents can sometimes lead to an increase in the proportion of the cis isomer.[1][2]
Conclusion
Both sodium borohydride reduction and catalytic hydrogenation are effective methods for the synthesis of 2-ethylcyclopentanol from this compound. Sodium borohydride offers a milder, more operationally simple procedure suitable for standard laboratory settings.[3][6] Catalytic hydrogenation, while requiring more specialized equipment, is also a highly efficient method. The choice of protocol will depend on the available equipment, safety considerations, and the desired stereochemical outcome. For precise stereocontrol, further optimization of the reducing agent and reaction conditions may be necessary.
References
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
- University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
- University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP.docx.
- ESPI Metals. (n.d.). Sodium Borohydride.
- ACS Publications. (n.d.). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry.
- Duke SMIF. (n.d.). Toxic Powders SOP Template.
- Oxford Academic. (n.d.). Stereochemistry of the Reduction of 2-Substituted Cyclopentanones with Complex Aluminum Hydrides. Bulletin of the Chemical Society of Japan.
- ResearchGate. (2025, August 5). Cyclopentanones Stereochemistry of the Lithium‐Liquid Ammonia Reduction of 2, 3‐Dialkyl‐5‐Hydroxy‐2‐Cyclopentenones.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- ResearchGate. (2019, December 4). Reduction using sodium borohyride?.
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Application Note: GC-MS Analysis of 2-Ethylcyclopentanone Reaction Products
Introduction: The Analytical Challenge
2-Ethylcyclopentanone is a valuable chemical intermediate and a known degradation product in various matrices, from biofuels to polymers.[1][2][3] The analysis of its reaction mixtures presents a significant challenge due to the chemical similarity of potential side-products, including isomers, oligomers, and oxidation products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering the high-resolution separation of GC combined with the definitive identification capabilities of MS.[4] This guide provides the foundational knowledge and actionable protocols to develop and validate a robust GC-MS method for this purpose.
Foundational Principles: Why GC-MS?
The choice of GC-MS is predicated on its ability to resolve complex mixtures of volatile and semi-volatile compounds.[4]
-
Chromatographic Separation (GC): The GC column separates compounds based on their boiling points and affinity for the stationary phase. This is critical for distinguishing between structurally similar isomers that may be present in a reaction mixture.
-
Mass Spectrometric Detection (MS): The mass spectrometer bombards the separated compounds with electrons (typically via Electron Ionization - EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for positive identification.[4]
A cross-verification strategy, potentially employing an orthogonal technique like HPLC for non-volatile impurities, provides the highest level of confidence in a full purity assessment.[5] However, for the volatile and semi-volatile products typical of this compound reactions, GC-MS is the primary and most powerful tool.
Potential Reaction Products of Interest
Understanding the potential chemistry is key to developing a targeted analytical method. Reactions involving cyclopentanones often include self-condensation, aldol condensation, and hydrogenation.[6][7] Therefore, an analyst should be prepared to identify compounds such as:
-
Isomers: 3-Ethylcyclopentanone, Methylcyclohexanone.
-
Reduction Products: 2-Ethylcyclopentanol.
-
Condensation Products: 2,5-bis(furan-2-ylmethylene)cyclopentan-1-one (from reaction with furfural), 2-cyclopentylidenecyclopentanone (from self-condensation).[6][7]
Experimental Workflow & Design
A successful analysis relies on a logical and well-designed workflow. The following diagram outlines the critical steps from sample preparation to data analysis.
Caption: High-level workflow for GC-MS analysis of this compound products.
Sample Preparation: The Key to Quality Data
Sample preparation must be tailored to the sample matrix and the concentration of the analytes. For many reaction mixtures, a simple dilution is sufficient.
Direct Liquid Injection
This is the most straightforward method for clean, concentrated samples.
-
Solvent Selection: Dichloromethane or Ethyl Acetate are common choices due to their volatility and compatibility with most GC columns.
-
Internal Standard (IS): The use of an internal standard is critical for accurate quantification, as it corrects for variations in injection volume and instrument response. A deuterated analog, such as Cyclopentanone-d8 , is an ideal choice as its chemical behavior is nearly identical to the analyte, but it is easily distinguished by its mass.[8]
Headspace and SPME for Trace Analysis
For analyzing trace-level products or volatiles in complex matrices (e.g., polymers, environmental samples), headspace or Solid Phase Microextraction (SPME) is recommended.[1][9] SPME with on-fiber derivatization can be particularly effective for ketones.[10]
Derivatization for Enhanced Sensitivity and Chromatography
While direct analysis is often possible, derivatization can significantly improve results for ketones.[11] This chemical modification is performed to:
-
Increase volatility and thermal stability.
-
Improve chromatographic peak shape.
-
Enhance detector sensitivity, especially in negative chemical ionization (NCI) mode.
For ketones like this compound, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is highly effective.[10][12] PFBHA reacts with the keto group to form a stable oxime derivative that is highly responsive to an Electron Capture Detector (ECD) or MS in NCI mode, allowing for ultra-trace quantification.[10][13]
Instrumentation and Protocols
The following parameters provide a robust starting point for method development. Optimization will be required based on your specific instrumentation and separation needs.
Recommended GC-MS Parameters
| GC Parameter | Recommended Setting | Rationale |
| Column | Supelco SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[10] | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds and is robust for routine use. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min. | Provides good efficiency and is inert. Constant flow mode ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analytes. |
| Injection Mode | Splitless (hold for 0.75 min) or Split 20:1 | Use Splitless mode for trace analysis to transfer the entire sample to the column. Use Split mode for concentrated samples to avoid column overloading and peak distortion. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Oven Program | 40 °C (hold 3 min), ramp at 4 °C/min to 280 °C (hold 3 min)[14] | An initial hold at a low temperature allows for good focusing of volatile compounds. A slow ramp rate is crucial for separating closely eluting isomers. A final hold ensures all compounds elute. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes as they move from the GC to the MS. |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source. |
| Electron Energy | 70 eV | The industry standard energy that produces stable and extensive fragmentation patterns, which are essential for structural elucidation and library matching.[14] |
| Mass Range | m/z 35 - 400 | A wide enough range to capture the molecular ions of expected products and their key fragments, while excluding low-mass noise from the solvent and carrier gas. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across each chromatographic peak for accurate integration and deconvolution without compromising spectral quality. |
Protocol 1: Direct Analysis of Reaction Mixture
-
Sample Preparation: a. Pipette 100 µL of the reaction mixture into a 2 mL autosampler vial. b. Add 800 µL of dichloromethane (or other suitable solvent). c. Add 100 µL of an internal standard solution (e.g., Cyclopentanone-d8 at 100 µg/mL). d. Cap the vial and vortex for 10 seconds.
-
Instrument Setup: a. Equilibrate the GC-MS system with the parameters listed in the tables above. b. Run a solvent blank to ensure the system is clean.
-
Analysis: a. Place the sample vial in the autosampler tray. b. Inject 1 µL of the prepared sample into the GC-MS. c. Acquire data for the duration of the GC run.
-
Data Processing: a. Integrate the chromatographic peaks for the internal standard and all potential analytes. b. Identify compounds by comparing their mass spectra against a reference library (e.g., NIST). c. Quantify analytes by calculating the peak area ratio of the analyte to the internal standard and comparing against a calibration curve.
Protocol 2: Derivatization with PFBHA for Trace Analysis
-
Sample Preparation: a. Prepare a sample dilution in a suitable solvent as in Protocol 1. The final concentration should be in the low µg/mL to ng/mL range. b. In a sealed vial, add 100 µL of the diluted sample. c. Add an appropriate amount of PFBHA reagent solution. d. Heat the vial at 60 °C for 60 minutes to drive the reaction to completion.[13] e. Cool to room temperature before analysis.
-
Instrument Setup & Analysis: a. Follow the same GC-MS setup as in Protocol 1. The GC oven program may need to be adjusted to a higher final temperature due to the increased molecular weight of the derivatives. b. (Optional) For maximum sensitivity, operate the MS in Negative Chemical Ionization (NCI) mode if available.[12][13]
-
Data Processing: a. Identify the PFBHA-oxime derivatives. These will have a significantly higher molecular weight and a characteristic mass spectrum. b. Quantify using an appropriate internal standard that has also been derivatized.
Data Interpretation: Identifying the Products
The primary method of identification is through mass spectral analysis.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
-
Molecular Ion (M+•): For this compound, the molecular ion will appear at m/z 112. Its presence confirms the molecular weight.
-
Key Fragments: The most abundant peaks in the spectrum provide structural information.
-
m/z 83: Corresponds to the loss of the ethyl group ([M-29]⁺). This is often a prominent peak.
-
m/z 84: Can result from a McLafferty rearrangement, involving the loss of ethene ([M-28]⁺˙).
-
m/z 55: A common fragment for cyclic ketones, often corresponding to [C₄H₇]⁺.
-
-
Library Matching: Always confirm manual interpretation by searching the acquired spectrum against a trusted mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library. A match quality score above 800 (out of 1000) generally indicates a high-confidence identification.
Method Validation
For routine or regulatory applications, the analytical method must be validated to ensure it is fit for purpose.[4][15] Key parameters to assess include:
-
Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and instrument response.
-
Accuracy & Precision: Determine how close the measured values are to the true values and the degree of scatter in the data, respectively.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
Conclusion
The GC-MS protocols and guidelines presented here provide a comprehensive framework for the robust analysis of this compound and its reaction products. By understanding the principles of separation, derivatization, and mass spectral interpretation, researchers can confidently identify and quantify components in complex mixtures. The key to success lies in methodical sample preparation, logical instrument parameter selection, and careful data analysis, underpinned by the use of internal standards and library verification.
References
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Application Notes and Protocols for the 1H and 13C NMR Characterization of 2-Ethylcyclopentanone Derivatives
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 2-ethylcyclopentanone, a common scaffold in various chemical entities, NMR provides critical insights into molecular connectivity, stereochemistry, and purity. This guide offers a comprehensive overview, from fundamental principles to advanced 2D NMR techniques, providing researchers, scientists, and drug development professionals with detailed protocols and data interpretation strategies for the unambiguous characterization of these compounds.
Introduction: The Imperative for Rigorous Structural Verification
In the realm of chemical research and pharmaceutical development, the precise determination of a molecule's structure is a non-negotiable prerequisite for understanding its function and ensuring its safety and efficacy. This compound and its derivatives represent a class of compounds where subtle structural variations, such as the orientation of substituents, can dramatically alter biological activity. NMR spectroscopy stands as the most powerful technique for providing a complete and unambiguous picture of the molecular architecture in solution.
This document moves beyond a simple listing of techniques. It provides a logical workflow, explaining the causality behind experimental choices and demonstrating how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments forms a self-validating system for structural confirmation. We will explore the practical application of ¹H NMR, ¹³C NMR, DEPT, COSY, and HSQC to a representative molecule, this compound, to illustrate the depth of information that can be obtained.
Foundational NMR Principles for Cyclopentanones
A robust understanding of basic NMR principles is essential for accurate spectral interpretation.
-
¹H Chemical Shift (δ): The position of a proton signal on the x-axis (in parts per million, ppm) is dictated by its electronic environment.[1][2] Protons near electronegative groups (like the carbonyl C=O) are "deshielded" and appear at a higher chemical shift (downfield).[2] The standard reference point (0 ppm) is the signal from tetramethylsilane (TMS).[1]
-
¹H Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons magnetically interact, splitting each other's signals into multiplets (e.g., doublets, triplets). The spacing between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).[3] In cyclic systems like cyclopentanones, the magnitude of J is highly dependent on the dihedral angle between the coupled protons, providing crucial stereochemical information.[4][5]
-
¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule.[6] The chemical shift range is much broader than in ¹H NMR (~0-220 ppm), leading to less signal overlap.[7] Carbonyl carbons of ketones are particularly distinctive, appearing far downfield (>200 ppm).[7] Spectra are typically acquired with proton decoupling, resulting in each carbon appearing as a single line.[8]
Comprehensive NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
4.1. Sample Preparation
Trustworthy data begins with meticulous sample preparation. The goal is to create a homogeneous solution of sufficient concentration for detection.
-
Weighing: Accurately weigh 10-20 mg of the purified this compound derivative directly into a clean, dry vial.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for this class of compounds. A comprehensive list of chemical shifts for common laboratory solvents and impurities can be found in the literature, which is crucial for identifying contaminant peaks.[9]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS as an internal reference standard.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
Quality Check: Ensure the solution is clear and free of any particulate matter. The sample is now ready for analysis.
4.2. NMR Instrument Parameters
The following are typical acquisition parameters on a 500 MHz spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.
| Experiment | Parameter | Typical Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard 1D proton acquisition. |
| Number of Scans | 8-16 | Improve signal-to-noise ratio. | |
| Spectral Width | 20 ppm | Cover the full range of proton chemical shifts. | |
| ¹³C NMR | Pulse Program | zgpg30 | Standard 1D carbon acquisition with proton decoupling. |
| Number of Scans | 1024-2048 | Required due to the low natural abundance of ¹³C.[8] | |
| Spectral Width | 240 ppm | Cover the full range, including the carbonyl region. | |
| DEPT-135 | Pulse Program | dept135 | Differentiates carbon types. |
| Number of Scans | 256-512 | Fewer scans than ¹³C due to polarization transfer. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-selected COSY.[10] |
| Number of Scans | 2-4 per increment | Balance between sensitivity and experiment time. | |
| Increments (t1) | 256-512 | Determines resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.2 | Standard gradient-selected, multiplicity-edited HSQC. |
| Number of Scans | 4-8 per increment | Provides good sensitivity for direct C-H correlations. | |
| Increments (t1) | 256 | Sufficient for resolving carbon signals. |
Spectral Interpretation: A Case Study of this compound
To illustrate the data analysis process, we will predict and interpret the spectra for the parent compound, this compound.[11][12]
Structure and Numbering:
5.1. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum will show signals for all non-equivalent protons. Due to the chiral center at C2, the adjacent protons on C3 and on the ethyl group's CH₂ are diastereotopic, meaning they are chemically non-equivalent and can couple to each other.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H7 (CH₃) | ~0.9 | Triplet (t) | 3H | Coupled to the two H6 protons (n+1 rule). |
| H6 (CH₂) | ~1.4 - 1.7 | Multiplet (m) | 2H | Diastereotopic. Coupled to H7 (triplet) and H2 (methine). Complex pattern expected. |
| H3, H4, H5 | ~1.8 - 2.4 | Multiplets (m) | 6H | Ring protons. Protons on C3 and C5 are α to the carbonyl, shifting them downfield.[1] Complex overlapping signals are common in cyclopentanones due to restricted rotation.[5] |
| H2 (CH) | ~2.1 - 2.3 | Multiplet (m) | 1H | Methine proton α to the carbonyl. Coupled to protons on C3 and C6. |
5.2. ¹³C NMR and DEPT-135 Analysis
The proton-decoupled ¹³C spectrum will show seven distinct signals, one for each carbon. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.
| Carbon | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| C1 (C=O) | ~220 | Absent | Ketone carbonyl carbons are highly deshielded and appear at very high chemical shifts.[6][7] Quaternary carbons are not observed in DEPT spectra. |
| C2 (CH) | ~45-55 | Positive (up) | Methine carbon α to the carbonyl. |
| C5 (CH₂) | ~35-40 | Negative (down) | Methylene carbon α to the carbonyl. |
| C3, C4 (CH₂) | ~20-30 | Negative (down) | Aliphatic methylene carbons of the ring. |
| C6 (CH₂) | ~25-35 | Negative (down) | Ethyl group methylene. |
| C7 (CH₃) | ~10-15 | Positive (up) | Ethyl group methyl. |
5.3. Integrating 2D NMR Data
2D NMR connects the dots, confirming the assignments made from 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks (off-diagonal signals) connect protons that are coupled to each other.
Caption: Key proton-proton connectivities confirmed by COSY.
A strong cross-peak between the signals at ~0.9 ppm (H7) and ~1.5 ppm (H6) would confirm the ethyl group fragment. Further cross-peaks would link H6 to H2, and H2 to the ring protons (H3), tracing the entire carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively maps each proton to the carbon it is directly attached to.[13] Each cross-peak in the HSQC spectrum has the coordinates (δ ¹H, δ ¹³C). For example, a cross-peak at (~0.9, ~12) would unambiguously assign the proton signal at 0.9 ppm to the carbon at 12 ppm, confirming their identity as the C7/H7 methyl group. This is invaluable for resolving ambiguities in the crowded aliphatic region of both spectra.
Conclusion
The structural characterization of this compound derivatives requires a multi-faceted analytical approach. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques, researchers can build an unassailable case for the structure of their target compounds. This integrated workflow, from precise sample preparation to the logical interpretation of correlated data, ensures the highest degree of scientific integrity. The protocols and interpretive strategies outlined in this guide provide a robust framework for scientists to confidently determine the structure of these and other complex organic molecules, underpinning the success of research and development endeavors.
References
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- Duddeck, H., et al. (2007). Long-range JCH heteronuclear coupling constants in cyclopentane derivatives. Part II. Magnetic Resonance in Chemistry, 45(1), 82-6.
- National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem Compound Database.
- Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University.
- Clark, J. (2015). A Bit About ¹³C NMR. Lanark Grammar School.
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- SpectraBase. (n.d.). Cyclopentanone, 2-propyl-. Wiley.
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- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Large-scale synthesis of 2-Ethylcyclopentanone
An In-Depth Guide to the Large-Scale Synthesis of 2-Ethylcyclopentanone
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, a key intermediate in the fragrance, flavor, and pharmaceutical industries.[1] Moving beyond a simple recitation of steps, this document delves into the strategic rationale behind selecting an optimal synthetic route, explains the underlying chemical mechanisms, and presents a detailed, scalable protocol designed for robustness and high yield. The methodologies described herein are grounded in established chemical principles and validated through industrial practice, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction and Strategic Synthesis Overview
This compound (CAS: 4971-18-0) is a cyclic ketone with the molecular formula C₇H₁₂O.[2][3] Its five-membered ring structure, functionalized with an ethyl group alpha to the carbonyl, makes it a versatile building block for more complex molecules. The industrial demand for this compound necessitates a synthetic pathway that is not only efficient in terms of yield but also economically viable, scalable, and safe.
Several classical methods exist for the α-alkylation of ketones. Direct alkylation of cyclopentanone, while conceptually simple, is often plagued by poor selectivity, leading to mixtures of mono- and poly-alkylated products, which complicates purification on a large scale.[4] The Stork enamine synthesis offers a milder, more selective alternative for mono-alkylation but introduces additional steps for enamine formation and hydrolysis.[5]
After careful consideration of scalability, cost of starting materials, and process efficiency, the most authoritative and industrially proven route is the Dieckmann condensation of a dialkyl adipate, followed by a one-pot alkylation, hydrolysis, and decarboxylation sequence .[4] This pathway is highly efficient, with reported yields exceeding 80%, and utilizes readily available, cost-effective starting materials like diethyl adipate.[4]
This guide will focus exclusively on this superior three-step, one-pot process, providing a detailed mechanistic explanation and a robust protocol for its execution.
Mechanistic Rationale and Process Logic
The chosen synthetic route is a masterful combination of classic organic reactions, each step logically flowing into the next to build the target molecule efficiently.
Step 1: The Dieckmann Condensation This is an intramolecular Claisen condensation of a 1,6-diester (diethyl adipate) to form a five-membered β-keto ester.[6][7] The reaction is driven by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of one ester group to form a nucleophilic enolate. This enolate then performs an intramolecular attack on the carbonyl of the second ester group, cyclizing the molecule.[8][9] The subsequent elimination of an ethoxide ion yields the stabilized enolate of ethyl 2-oxocyclopentane-1-carboxylate.
Step 2: α-Alkylation A critical advantage of the Dieckmann product is the high acidity of the α-proton situated between the two carbonyl groups. The base present in the reaction mixture readily deprotonates this position to form a new, highly stable enolate. This enolate serves as an excellent nucleophile for an Sₙ2 reaction with an alkylating agent, in this case, an ethyl halide (e.g., ethyl iodide or bromide), to form ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate.
Step 3: Saponification and Decarboxylation The final stage involves heating the alkylated β-keto ester in the presence of an aqueous acid, such as sulfuric acid.[4] The acidic conditions first hydrolyze the ester group to a carboxylic acid, forming a β-keto acid intermediate. β-Keto acids are notoriously unstable and, upon gentle heating, readily undergo decarboxylation (loss of CO₂) through a cyclic transition state to yield the final product, this compound.
Overall Reaction Scheme
Caption: Overall reaction pathway for the synthesis of this compound.
Large-Scale Experimental Protocol
This protocol is designed as a one-pot process, minimizing handling and transfers, which is critical for maintaining high yields on a large scale.
Materials and Equipment
| Reagents | Grade | Key Suppliers |
| Diethyl Adipate | ≥99% | Sigma-Aldrich, TCI |
| Sodium Ethoxide (NaOEt) | ≥95% or as a 21% solution in Ethanol | Sigma-Aldrich, Alfa Aesar |
| Ethyl Iodide (or Ethyl Bromide) | ≥99%, stabilized | Sigma-Aldrich, Acros Organics |
| Toluene | Anhydrous, ≥99.5% | Fisher Scientific, VWR |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker, EMD Millipore |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard lab grade |
| Brine (Saturated NaCl) | Saturated aqueous solution | Standard lab grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Standard lab grade |
Equipment:
-
Jacketed glass reactor (scaled appropriately, e.g., 20 L or 50 L) equipped with:
-
Overhead mechanical stirrer with a high-torque motor and PTFE paddle.
-
Temperature probe (thermocouple).
-
Reflux condenser with an inert gas (N₂/Ar) inlet.
-
Pressure-equalizing dropping funnel.
-
-
Heating/cooling circulator connected to the reactor jacket.
-
Large separatory funnel.
-
Vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Standard laboratory glassware and personal protective equipment (PPE).
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated area (e.g., a walk-in fume hood). All reagents are hazardous.[10] Toluene and ethyl halides are flammable and toxic. Sodium ethoxide is corrosive and reacts violently with water. Concentrated sulfuric acid is extremely corrosive. Appropriate PPE, including safety goggles, face shield, flame-retardant lab coat, and chemically resistant gloves, is mandatory.
Part A: Dieckmann Condensation and Alkylation
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and purged with an inert atmosphere (N₂ or Ar).
-
Charge Reagents: Charge the reactor with anhydrous toluene (approx. 3 L per mole of diethyl adipate) and sodium ethoxide (1.1 equivalents). If using solid NaOEt, add it carefully under a positive pressure of inert gas.
-
Initiate Stirring: Begin vigorous stirring and heat the suspension to a gentle reflux (approx. 110 °C for toluene).
-
Adipate Addition: Slowly add diethyl adipate (1.0 equivalent) via the dropping funnel over 2-3 hours. The addition should be exothermic; maintain a steady reflux by controlling the addition rate and/or using the cooling circulator.
-
Condensation: After the addition is complete, maintain the reflux for an additional 2-3 hours to drive the Dieckmann condensation to completion. The reaction mixture will become a thick slurry. Progress can be monitored by GC analysis of quenched aliquots.
-
Alkylation: Cool the mixture to 50-60 °C. Slowly add ethyl iodide (1.2 equivalents) via the dropping funnel over 1-2 hours. After addition, increase the temperature and maintain reflux for 4-6 hours until alkylation is complete (monitor by GC).
Part B: Hydrolysis, Decarboxylation, and Workup
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over a mixture of ice and water.
-
Acidification: Transfer the mixture to a large separatory funnel. Prepare a 20% (w/w) aqueous solution of sulfuric acid. Slowly add the H₂SO₄ solution to the reaction mixture until the aqueous layer is strongly acidic (pH ~1).
-
Hydrolysis/Decarboxylation: Return the entire two-phase mixture to the reactor. Heat to reflux (approx. 85-95 °C) with vigorous stirring for 6-8 hours. CO₂ evolution will be observed. The reaction is complete when gas evolution ceases.
-
Phase Separation: Cool the mixture to room temperature. Separate the organic (toluene) layer.
-
Extraction: Extract the aqueous layer twice with toluene to recover any dissolved product. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: potential for gas evolution), and finally with brine.
Part C: Purification
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Solvent Removal: Remove the toluene solvent using a rotary evaporator.
-
Fractional Distillation: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (see Table 1). This step is crucial for achieving high purity and removing any side products.[11]
Experimental Workflow Diagram
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Catalytic Methods for the Synthesis of 2-Ethylcyclopentanone: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust catalytic methodologies for the synthesis of 2-ethylcyclopentanone. This valuable cyclopentanone derivative serves as a key building block in the synthesis of fine chemicals, pharmaceuticals, and fragrances. This document moves beyond a simple recitation of procedures to offer in-depth explanations of the underlying reaction mechanisms, the rationale behind experimental choices, and detailed, field-tested protocols. The methods discussed herein include intramolecular aldol condensation, Dieckmann condensation, catalytic hydrogenation of an unsaturated precursor, and the oxidation of the corresponding secondary alcohol. Each section is designed to be a self-validating system, providing the necessary information for successful replication and adaptation in a laboratory setting.
Introduction
This compound is a five-membered cyclic ketone of significant interest in organic synthesis. Its structural motif is found in a variety of natural products and serves as a versatile intermediate for the construction of more complex molecular architectures. The development of efficient and selective catalytic methods for its synthesis is paramount for both academic research and industrial applications. This guide will explore four principal catalytic routes, each offering distinct advantages in terms of starting material availability, scalability, and reaction conditions.
Intramolecular Aldol Condensation of Heptane-2,5-dione
The intramolecular aldol condensation of a 1,4-dicarbonyl compound is a powerful and direct method for the formation of five-membered rings. In this approach, heptane-2,5-dione is treated with a base to facilitate an intramolecular cyclization, followed by dehydration to yield 2-ethylcyclopent-2-en-1-one. Subsequent catalytic hydrogenation of the carbon-carbon double bond affords the desired this compound.
Mechanism and Rationale
The reaction is initiated by the deprotonation of an α-carbon by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration under the reaction conditions to form a thermodynamically stable α,β-unsaturated ketone. The choice of base is critical; a milder base is often preferred to minimize side reactions. The subsequent hydrogenation step is typically highly efficient, utilizing a heterogeneous catalyst such as palladium on carbon.
Caption: Intramolecular Aldol Condensation Workflow.
Experimental Protocol
Step 1: Synthesis of 2-Ethylcyclopent-2-en-1-one
-
To a solution of heptane-2,5-dione (10.0 g, 78.0 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add a 1 M aqueous solution of sodium hydroxide (10 mL).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2-ethylcyclopent-2-en-1-one. Purify by column chromatography on silica gel (hexane:ethyl acetate = 9:1).
Step 2: Catalytic Hydrogenation to this compound
-
Dissolve the purified 2-ethylcyclopent-2-en-1-one (5.0 g, 45.4 mmol) in ethanol (50 mL) in a hydrogenation vessel.
-
Add 10% palladium on carbon (100 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 6 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil.
Dieckmann Condensation of Diethyl 3-ethyladipate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3][4][5] For the synthesis of this compound, diethyl 3-ethyladipate is the required starting material. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target molecule.
Mechanism and Rationale
The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate.[5] This enolate then attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion, forming a five-membered ring and eliminating an ethoxide ion.[3] The resulting β-keto ester is acidic and is deprotonated by the ethoxide, driving the reaction to completion. An acidic workup is necessary to protonate the enolate and afford the cyclic β-keto ester. Subsequent saponification and decarboxylation yield this compound.
Caption: Dieckmann Condensation and subsequent decarboxylation.
Experimental Protocol
Step 1: Dieckmann Condensation
-
In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium metal (1.0 g, 43.5 mmol) to absolute ethanol (50 mL) portion-wise to prepare a fresh solution of sodium ethoxide.
-
After all the sodium has reacted, add diethyl 3-ethyladipate (10.0 g, 43.4 mmol) dropwise to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to yield the crude ethyl 2-ethyl-5-oxocyclopentane-1-carboxylate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude β-keto ester, add a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux for 4 hours to effect hydrolysis.
-
Cool the reaction mixture and acidify with 6 M hydrochloric acid until the pH is approximately 1.
-
Heat the acidified mixture to reflux for another 2 hours to promote decarboxylation.
-
Cool to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by distillation to obtain pure this compound.
Catalytic Hydrogenation of 2-Ethylidenecyclopentanone
If the corresponding α,β-unsaturated ketone, 2-ethylidenecyclopentanone, is readily available, its catalytic hydrogenation is a highly efficient and atom-economical method to produce this compound.[6] This method is often employed as the final step in a multi-step synthesis.
Mechanism and Rationale
Catalytic hydrogenation involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst.[6] Commonly used catalysts include palladium, platinum, and nickel.[6] The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This facilitates the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition). The reaction is typically carried out under mild conditions and gives high yields of the saturated product.
Caption: Catalytic hydrogenation of 2-ethylidenecyclopentanone.
Experimental Protocol
-
In a 100 mL round-bottom flask, dissolve 2-ethylidenecyclopentanone (5.0 g, 40.3 mmol) in methanol (50 mL).
-
Add 5% palladium on carbon (50 mg).
-
Connect the flask to a hydrogen-filled balloon.
-
Stir the suspension vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
Oxidation of 2-Ethylcyclopentanol
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[7][8] If 2-ethylcyclopentanol is available, its oxidation provides a direct route to this compound. A variety of oxidizing agents can be employed for this purpose.
Mechanism and Rationale
The choice of oxidizing agent determines the specific mechanism. For chromium-based reagents like pyridinium chlorochromate (PCC), the alcohol attacks the chromium(VI) center to form a chromate ester. A base then abstracts the proton on the carbon bearing the oxygen, leading to the elimination of a chromium(IV) species and the formation of the ketone. Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another mild and efficient method that avoids the use of heavy metals.
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Application Notes & Protocols: 2-Ethylcyclopentanone in the Synthesis of Jasmonoid Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Jasmonates and Their Synthetic Analogs
Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1][2][3] The archetypal member of this family, jasmonic acid, and its methyl ester, methyl jasmonate, are synthesized from α-linolenic acid via the octadecanoid pathway.[2][3][4] Beyond their roles in plant biology, jasmonates and their structural analogs have garnered significant interest in diverse fields such as perfumery, agriculture, and medicine due to their potent biological activities.[5][6][7] For instance, certain jasmonate derivatives have shown promise as anti-cancer agents by inducing apoptosis in tumor cells.[7]
The low natural abundance of these compounds necessitates robust and efficient chemical syntheses to access sufficient quantities for research and commercial applications.[8] Furthermore, synthetic analogs allow for systematic modification of the core jasmonate structure, enabling the exploration of structure-activity relationships (SAR) to develop molecules with enhanced stability, selectivity, or novel biological functions.[6][9]
2-Ethylcyclopentanone emerges as a versatile and economically viable starting material for the construction of the characteristic 3-oxo-2-substituted-cyclopentaneacetic acid core of many jasmonoid analogs. Its simple structure provides a robust scaffold upon which the two critical side chains can be installed through well-established synthetic transformations. This guide details key synthetic strategies and provides step-by-step protocols for leveraging this compound in the synthesis of valuable jasmonoid analogs.
Core Synthetic Strategy: Building the Jasmonoid Skeleton
The synthesis of jasmonoid analogs from this compound hinges on the sequential and stereocontrolled installation of two side chains onto the cyclopentanone ring: the C2 alkyl/alkenyl chain (analogous to the pentenyl chain in methyl jasmonate) and the C1 acetic acid moiety. A predominant and highly effective strategy involves a conjugate addition to an intermediate α,β-unsaturated cyclopentenone.
A general workflow for this approach is outlined below. The key is the transformation of this compound into a 2-ethyl-5-alkyl-cyclopent-2-en-1-one intermediate. This enone is the pivotal Michael acceptor for introducing the acetic acid side chain.
Caption: General synthetic workflow from this compound to jasmonoid analogs.
Key Mechanistic Insight: The Michael Addition
The cornerstone of many jasmonate syntheses is the 1,4-conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated ketone.[10][11][12] In this context, a malonate ester anion is typically used as a soft nucleophile, which selectively attacks the β-carbon of the cyclopentenone ring. This reaction is highly efficient for forming the crucial carbon-carbon bond that establishes the acetic acid side chain.
The choice of base and solvent is critical for success. A non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the dimethyl malonate, forming the enolate nucleophile. The subsequent addition to the enone, followed by protonation during workup, yields the desired adduct.
Caption: Mechanism of the Michael addition for installing the acetate side chain.
Detailed Protocol: Synthesis of a Dihydrojasmonate Analog
This protocol describes a representative, two-step synthesis of a methyl dihydrojasmonate analog starting from 2-ethyl-5-pentyl-cyclopent-2-en-1-one, which can be prepared from this compound and valeraldehyde.
Part A: Michael Addition of Dimethyl Malonate
-
Objective: To introduce the carboxymethyl precursor at the C3 position of the cyclopentenone ring.
-
Rationale: This reaction establishes the core carbon skeleton of the target jasmonoid. Dimethyl malonate is a stable, effective, and common C2 synthon for this transformation.[11]
Materials:
-
2-Ethyl-5-pentyl-cyclopent-2-en-1-one (1 equiv.)
-
Dimethyl malonate (1.5 equiv.)
-
Sodium Methoxide (NaOMe), 25% solution in Methanol (1.1 equiv.)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous methanol.
-
Add sodium methoxide solution to the methanol and stir under N₂.
-
Add dimethyl malonate dropwise to the stirred solution at room temperature. Allow the mixture to stir for 15 minutes to ensure complete formation of the sodium salt.
-
Dissolve 2-ethyl-5-pentyl-cyclopent-2-en-1-one in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester adduct. This product is often sufficiently pure for the next step.
Part B: Krapcho Decarboxylation
-
Objective: To remove one of the ester groups from the malonate adduct to yield the final mono-ester product.
-
Rationale: The Krapcho decarboxylation is a classic and reliable method for the dealkoxycarbonylation of malonic esters, particularly those on a quaternary carbon. The use of a salt (like LiCl) in a polar aprotic solvent (like DMSO) at elevated temperatures facilitates the reaction.
Materials:
-
Crude diester adduct from Part A (1 equiv.)
-
Lithium chloride (LiCl) (2 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine the crude diester adduct, lithium chloride, a few drops of water, and DMSO in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 150-160 °C and maintain for 4-6 hours, or until TLC analysis (or GC-MS) indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl dihydrojasmonate analog.
Data Presentation and Characterization
The synthesized analogs must be rigorously characterized to confirm their structure and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Representative Yields for Jasmonoid Analog Synthesis
| Step | Product | Starting Material | Typical Yield (%) | Purity (by GC) |
| Michael Addition | Dimethyl 2-(3-ethyl-2-oxo-4-pentylcyclopentyl)malonate | 2-Ethyl-5-pentyl-cyclopent-2-en-1-one | 85 - 95% | >90% (crude) |
| Decarboxylation | Methyl 2-(3-ethyl-2-oxo-4-pentylcyclopentyl)acetate | Diester Adduct | 70 - 85% | >98% (post-chroma.) |
Structure-Activity Relationships and Applications
The biological activity of jasmonates is highly dependent on their stereochemistry and the nature of their side chains.[7] The cis-relationship of the two side chains on the cyclopentanone ring is often crucial for high activity.[13] Synthetic strategies that allow for stereoselective control, such as asymmetric Michael additions, are therefore of high value.[11][14][15]
Analogs produced from this compound can be tested in various bioassays to determine their efficacy. For example, their ability to induce defense gene expression in plant cell cultures or their cytotoxic effects on cancer cell lines can be evaluated.[7][9] This feedback loop between synthesis and biological testing is essential for developing new agrochemicals or therapeutic agents.[16]
Conclusion
This compound serves as an excellent and accessible starting point for the modular synthesis of a diverse range of jasmonoid analogs. The synthetic route, primarily involving conjugate addition and decarboxylation, is robust and amenable to scale-up. By modifying the alkyl group introduced in the initial step and exploring various nucleophiles for the Michael addition, chemists can generate extensive libraries of novel compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers aiming to explore the rich chemical and biological landscape of jasmonates.
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- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Stereoselective Synthesis and Antiproliferative Activity of Nemamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylcyclopentanone
A Guide to Preventing Polyalkylation and Maximizing Mono-alkylation Yield
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective synthesis of 2-ethylcyclopentanone. Polyalkylation is a common and frustrating side reaction in enolate chemistry; this document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind them to help you achieve clean, high-yield mono-alkylation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges of this synthesis.
Q1: What is polyalkylation, and why is it a significant problem in the synthesis of this compound?
Polyalkylation is the undesired addition of multiple alkyl groups to a starting material when only mono-alkylation is intended. In this specific synthesis, the goal is to add a single ethyl group to cyclopentanone. However, the desired product, this compound, is itself a ketone with acidic α-protons. This mono-alkylated product can be deprotonated to form its own enolate, which can then react with the ethylating agent (e.g., ethyl iodide) to form diethylated byproducts like 2,2-diethylcyclopentanone and 2,5-diethylcyclopentanone. This process consumes the desired product and complicates purification, leading to lower yields.[1][2]
Q2: What is the root chemical cause of polyalkylation in this reaction?
The fundamental cause lies in the reactivity of the species present in the reaction flask. The alkylation of a ketone enolate involves two primary steps: deprotonation and nucleophilic attack.[3] If the deprotonation step is not complete and irreversible, a complex equilibrium is established containing the starting material (cyclopentanone), its enolate, the mono-alkylated product (this compound), and the base.[4]
Under these equilibrium conditions, two main pathways lead to polyalkylation:
-
Direct Deprotonation of Product: The base can deprotonate the this compound product, which then undergoes a second alkylation.
-
Proton Exchange: The enolate of cyclopentanone can act as a base and deprotonate a molecule of this compound. This generates a neutral cyclopentanone molecule and the enolate of the product, which is then free to be alkylated. This proton exchange is a major issue when using weaker bases that do not achieve full, irreversible deprotonation of the starting material.[1]
Q3: What are the most critical reaction parameters to control for successful mono-alkylation?
Achieving selective mono-alkylation hinges on controlling the reaction to favor the formation and reaction of the kinetic enolate of the starting material while preventing the subsequent enolization of the product. This is a classic example of kinetic versus thermodynamic control.[1][5][6] The key is to make the initial deprotonation step rapid, quantitative, and irreversible.[7]
| Parameter | Recommended Condition for Mono-alkylation (Kinetic Control) | Rationale |
| Base | Strong, sterically hindered, non-nucleophilic base (e.g., LDA)[8][9] | Ensures rapid, complete, and irreversible deprotonation of the starting ketone, minimizing side reactions.[9][10][11] |
| Temperature | Low temperature (-78 °C)[12] | Prevents enolate equilibration and slows the rate of undesired side reactions, including polyalkylation and elimination.[1][4][13] |
| Solvent | Anhydrous, aprotic, weakly coordinating solvent (e.g., THF)[13][14] | Stabilizes the kinetic enolate and is compatible with strong bases like LDA. |
| Order of Addition | Add base to ketone first, then add alkylating agent. | Ensures complete conversion of the ketone to its enolate before introducing the electrophile, preventing the ketone from acting as a proton source for exchange.[8] |
| Stoichiometry | ~1.05 equivalents of base relative to the ketone. | Drives the initial deprotonation to completion. |
Q4: Why is Lithium Diisopropylamide (LDA) superior to bases like sodium ethoxide or sodium hydroxide for this reaction?
The choice of base is arguably the most critical factor in preventing polyalkylation.
-
Sodium Ethoxide/Hydroxide (Weaker Bases): These bases have pKa values for their conjugate acids (ethanol/water) that are relatively close to that of a ketone's α-proton (pKa ~16-20). As a result, they establish an equilibrium where the ketone is not fully deprotonated.[4][15][16] This co-existence of ketone, enolate, base, and product is the primary driver for polyalkylation via proton exchange.[10][17]
-
Lithium Diisopropylamide (LDA): LDA is an exceptionally strong base (pKa of its conjugate acid, diisopropylamine, is ~36), meaning it can deprotonate the ketone quantitatively and irreversibly.[9] Furthermore, it is sterically bulky, which makes it a poor nucleophile, preventing it from directly attacking the alkylating agent or the ketone's carbonyl group.[5][9] This combination of properties makes LDA the ideal reagent for generating a clean solution of the kinetic enolate, setting the stage for selective mono-alkylation.[8]
Part 2: Troubleshooting Guide
This section addresses specific experimental outcomes and provides targeted advice.
Problem: My reaction yields a significant amount of 2,5-diethylcyclopentanone and 2,2-diethylcyclopentanone.
Cause: This indicates that your mono-alkylated product, this compound, is being deprotonated and undergoing a second alkylation. The presence of both isomers suggests a loss of regiochemical control, likely due to the reaction conditions allowing for the formation of both the kinetic (at C5) and thermodynamic (at C2) enolates of the product.[5][18]
Solutions:
-
Verify Base Strength and Stoichiometry: Ensure you are using a strong, irreversible base like freshly prepared or titrated LDA in a slight excess (~1.05 eq). Old or degraded LDA will not provide quantitative deprotonation.[8]
-
Lower the Temperature: Maintain a strict temperature of -78 °C (dry ice/acetone bath) during enolate formation and alkylation.[12] Any increase in temperature can allow the less stable kinetic enolate to equilibrate to the more stable thermodynamic enolate, and it increases the rate of all reactions, including the undesired second alkylation.[1][4]
-
Check Order of Addition: Always add the alkylating agent to the pre-formed enolate solution. Never add the base to a mixture of the ketone and alkylating agent.
-
Slow Alkylating Agent Addition: Add the ethyl iodide or bromide dropwise to the enolate solution at -78 °C. This keeps the concentration of the electrophile low at any given moment, favoring reaction with the more abundant starting enolate over the product enolate that forms during the reaction.
Problem: My yield is very low, and I recover mostly unreacted cyclopentanone.
Cause: This points to a failure in the initial deprotonation step.
Solutions:
-
Moisture Contamination: The most common culprit. LDA and other strong bases react instantly with water. Ensure all glassware is flame-dried or oven-dried, the solvent is anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Inactive Base: LDA can degrade upon storage. Use freshly prepared LDA or titrate your solution before use to confirm its molarity.
-
Insufficiently Low Temperature: While less common for this specific issue, adding the base at a temperature significantly higher than -78 °C could lead to side reactions that consume the base before it can deprotonate the ketone.
Problem: I'm observing byproducts consistent with E2 elimination (ethylene gas, diisopropylamine hydroiodide salt).
Cause: The enolate, being a strong base, is competing with its desired role as a nucleophile. It can abstract a β-proton from the ethyl halide, leading to an E2 elimination reaction instead of the desired SN2 alkylation.[8][17] This is more common with secondary or tertiary alkyl halides but can occur with primary halides under non-optimal conditions.[10][19]
Solutions:
-
Use a More Reactive Halide: Use ethyl iodide instead of ethyl bromide or chloride. Iodide is a better leaving group, which increases the rate of the SN2 reaction relative to the E2 pathway.[10]
-
Strict Temperature Control: Low temperatures (-78 °C) significantly disfavor the E2 pathway, which typically has a higher activation energy than the SN2 reaction.[8]
-
Avoid Excess Base: While a slight excess is needed for full deprotonation, a large excess of LDA can increase the rate of elimination.
Part 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound by leveraging kinetic enolate control.
Protocol: High-Yield Synthesis of this compound
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Cyclopentanone, freshly distilled
-
Ethyl iodide (EtI)
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Preparation (In Situ): In the reaction flask under an inert atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly, add n-BuLi (1.05 eq.) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add cyclopentanone (1.0 eq.) dropwise to the LDA solution, ensuring the internal temperature remains below -70 °C. A color change may be observed. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain pure this compound.
Part 4: Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Workflow for kinetically controlled synthesis of this compound.
Mechanistic Pathways: Mono- vs. Polyalkylation
Caption: Competing reaction pathways in the alkylation of cyclopentanone.
References
- Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions.
- JoVE. (2023, April 30). Video: Regioselective Formation of Enolates.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (n.d.). Alkylation of enolates. Oxford University Press.
- University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2.
- University of Liverpool. (n.d.). III Enolate Chemistry.
- Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions.
- Al-Salim, N., et al. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Catalysts.
- Química Orgánica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones.
- Chemistry Steps. (n.d.). How to Alkylate a Ketone.
- Chemistry Stack Exchange. (2015, April 6). Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?.
- Al-Salim, N., et al. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor [PDF]. MDPI.
- eGyanKosh. (n.d.). ENOLATES.
- Chemistry LibreTexts. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products.
- Organic Chemistry. (2014, April 2). Alkylation at the Alpha Position of Aldehydes and Ketones [Video]. YouTube.
- Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position.
- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
- Khan Academy. (n.d.). Kinetic and thermodynamic enolates [Video].
- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
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- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 13. Video: Regioselective Formation of Enolates [jove.com]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 17. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Ethylation of Cyclopentanone
Welcome to the technical support center for the ethylation of cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. The content is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
I. Reaction Overview: The Ethylation of Cyclopentanone
The α-alkylation of ketones, such as the ethylation of cyclopentanone, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The process involves the deprotonation of the α-carbon of cyclopentanone to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, typically an ethyl halide.
The apparent simplicity of this reaction belies its complexity, with success being highly dependent on the careful control of reaction conditions to favor the desired mono-ethylated product and minimize side reactions.[1]
Reaction Scheme:
-
Step 1: Enolate Formation: Cyclopentanone reacts with a base to form a cyclopentanone enolate.
-
Step 2: Nucleophilic Attack: The enolate attacks an ethyl halide (e.g., ethyl iodide) in an SN2 reaction.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} केंद Caption: General workflow for the ethylation of cyclopentanone.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the ethylation of cyclopentanone, providing explanations and actionable solutions.
Q1: Why am I getting a low yield of the desired 2-ethylcyclopentanone?
A1: Low yields are a frequent issue in ketone alkylation and can stem from several factors.[1][2] A systematic approach to troubleshooting is essential.
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the cyclopentanone. The pKa of the α-proton of cyclopentanone is approximately 19-20. The base used must have a conjugate acid with a significantly higher pKa to ensure complete enolate formation.[2]
-
Solution: Switch to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).[2]
-
-
Poor Reagent Quality: Moisture can quench the strong base and the enolate.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. It is best practice to use freshly distilled solvents and to titrate strong bases like LDA before use.[2]
-
-
Suboptimal Reaction Temperature: While low temperatures are often necessary for selectivity, they can also decrease the reaction rate.[2]
-
Solution: While enolate formation is typically performed at low temperatures (e.g., -78 °C with LDA), allowing the reaction to slowly warm to room temperature after the addition of the ethylating agent can sometimes improve yields. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
-
Competing Side Reactions: Several side reactions can consume starting materials and products, leading to lower yields. These include O-alkylation, aldol condensation, and polysubstitution.[1][2]
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [arrowhead=vee, color="#4285F4"];
} केंद Caption: Troubleshooting decision tree for low reaction yield.
Q2: My reaction is producing a significant amount of a dialkylated product (2,5-diethylcyclopentanone). How can I prevent this?
A2: The formation of dialkylated products, or polysubstitution, is a common side reaction when the mono-alkylated product still has an acidic α-hydrogen.[3] This occurs when the initially formed this compound is deprotonated by the base and reacts with another equivalent of the ethylating agent.[2]
To minimize dialkylation:
-
Use a Strong, Bulky Base: A strong, sterically hindered base like LDA favors the rapid and complete formation of the enolate from the starting cyclopentanone, minimizing the presence of unreacted base that could deprotonate the product.[3]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure all the starting ketone is converted to the enolate. Use a stoichiometric amount or a slight excess of the ethylating agent.
-
Maintain Low Temperatures: Low temperatures, typically -78 °C for LDA, are crucial for preventing the equilibration of enolates and minimizing side reactions.[3]
-
Order of Addition: Add the cyclopentanone solution dropwise to the cooled base solution. This ensures that the ketone is immediately converted to the enolate and is not present in excess to react with the product.[3]
Q3: I am observing the formation of an O-alkylated byproduct. How can I favor C-alkylation?
A3: O-alkylation is a competing side reaction where the ethyl group attaches to the oxygen of the enolate, forming a vinyl ether.[2] The regioselectivity between C- and O-alkylation is influenced by several factors.
-
Solvent Choice: C-alkylation is generally favored in less polar aprotic solvents like tetrahydrofuran (THF) or toluene. More polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation, making the oxygen of the enolate more nucleophilic and favoring O-alkylation.
-
Counterion: The nature of the counterion from the base can influence the site of alkylation. Lithium cations (from LDA or n-BuLi) associate more strongly with the oxygen of the enolate, which can favor C-alkylation.
-
Electrophile: "Softer" electrophiles, such as ethyl iodide or ethyl bromide, tend to favor C-alkylation over "harder" electrophiles like ethyl tosylate.[2]
Q4: My reaction seems to be stalled, and I am recovering unreacted starting material. What could be the cause?
A4: A stalled reaction can be due to several factors, often related to the reagents or reaction setup.
-
Inactive Base: Strong bases like LDA are sensitive to air and moisture. If not handled under inert conditions, they can be quenched.
-
Solution: Prepare LDA fresh before use or titrate commercially available solutions to determine their exact concentration.
-
-
Poor Quality Ethylating Agent: The ethyl halide may have degraded over time.
-
Solution: Use a freshly opened bottle or distill the ethyl halide before use.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply be proceeding slowly under the chosen conditions.
-
Solution: Monitor the reaction over a longer period using TLC. If the reaction is still not progressing, consider slowly warming the reaction mixture.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base for the ethylation of cyclopentanone?
A1: For selective mono-alkylation, a strong, non-nucleophilic, sterically hindered base is generally preferred. Lithium diisopropylamide (LDA) is a common and effective choice as it favors the rapid and irreversible formation of the kinetic enolate at low temperatures.[3] Sodium hydride (NaH) can also be used, but it is a heterogeneous base and may require higher temperatures and longer reaction times.
Q2: What is the difference between kinetic and thermodynamic enolates in the context of cyclopentanone ethylation?
A2: Since cyclopentanone is a symmetrical ketone, it only forms one enolate. However, the concepts of kinetic and thermodynamic control are crucial for unsymmetrical ketones.[4] For cyclopentanone, the key is to achieve complete and irreversible enolate formation to prevent side reactions. This is best achieved under conditions that would typically favor the kinetic enolate in an unsymmetrical system: a strong, bulky base at low temperature.[3]
Q3: Can I use a phase-transfer catalyst for this reaction?
A3: Yes, phase-transfer catalysis (PTC) can be an effective method for the ethylation of cyclopentanone.[5] This technique typically involves using a quaternary ammonium salt as the catalyst in a biphasic system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide). PTC offers advantages such as milder reaction conditions and the use of less hazardous and expensive bases.[6] However, optimizing the catalyst, solvent, and base concentration is crucial for good yields and to avoid side reactions like aldol condensation.
IV. Optimized Experimental Protocols
Protocol 1: Ethylation of Cyclopentanone using LDA
This protocol is designed for the selective mono-ethylation of cyclopentanone under kinetic control.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
Ethyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
LDA Preparation: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise over 20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the enolate solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by TLC.[3]
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[7][8]
| Reagent | Equivalents |
| Cyclopentanone | 1.0 |
| Diisopropylamine | 1.1 |
| n-Butyllithium | 1.05 |
| Ethyl Iodide | 1.1 |
Table 1: Stoichiometry for Ethylation using LDA.
Protocol 2: Ethylation of Cyclopentanone using Phase-Transfer Catalysis
This protocol offers a more operationally simple approach to the ethylation of cyclopentanone.
Materials:
-
Cyclopentanone
-
Ethyl iodide
-
Toluene
-
Aqueous Sodium Hydroxide (50% w/w)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq), ethyl iodide (1.2 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
Reaction: Vigorously stir the mixture and add the aqueous sodium hydroxide solution dropwise. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.
-
Monitoring: Stir the reaction at room temperature for 4-8 hours, monitoring the progress by TLC or GC.
-
Workup: Dilute the reaction mixture with water and separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.[8]
| Reagent | Equivalents |
| Cyclopentanone | 1.0 |
| Ethyl Iodide | 1.2 |
| Tetrabutylammonium Bromide | 0.05 |
Table 2: Stoichiometry for Ethylation using PTC.
V. References
-
BenchChem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Managing Over-alkylation in Ketone Synthesis. Retrieved from
-
Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00229B.
-
Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]
-
Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]
-
Sharma, M. M., et al. (1987). Phase transfer catalysis: Chemistry and engineering. Industrial & Engineering Chemistry Research, 26(1), 1-18.
-
U.S. Patent 2,513,534. (1950). Purification of cyclopentanone. Google Patents.
-
University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
-
Yadav, G. D., & Bisht, P. M. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
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- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Ethylcyclopentanone
Welcome to the technical support guide for the synthesis of 2-Ethylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The synthesis of 2-alkylcyclopentanones is a cornerstone reaction in organic chemistry, but it is often plagued by competing pathways that can significantly reduce yield and purity. This guide provides in-depth, mechanistically-driven solutions to these challenges.
Frequently Asked Questions (FAQs)
FAQ 1: I am attempting to synthesize this compound by direct alkylation of cyclopentanone, but my yields are consistently low and the crude product is a complex mixture. What are the most likely side reactions?
Low yields in the direct alkylation of cyclopentanone are typically due to a combination of three primary side reactions:
-
Polyalkylation: The initial product, this compound, can be deprotonated again to form another enolate, which then reacts with the ethyl halide. This leads to the formation of 2,5-diethylcyclopentanone, 2,2-diethylcyclopentanone, and other poly-alkylated species.[1][2][3]
-
Self-Condensation (Aldol Reaction): The cyclopentanone enolate is a strong nucleophile and can attack the carbonyl carbon of another neutral cyclopentanone molecule.[4][5][6] This leads to the formation of a β-hydroxy ketone (an aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone, resulting in high-molecular-weight impurities.[4]
-
O-Alkylation vs. C-Alkylation: While C-alkylation is the desired pathway, the enolate is an ambident nucleophile with electron density on both the α-carbon and the oxygen atom. Reaction at the oxygen (O-alkylation) leads to the formation of a vinyl ether, which is a non-productive pathway.[7]
The choice of base, solvent, and temperature are critical factors that determine the prevalence of these side reactions.
FAQ 2: Is the Dieckmann condensation a better route to avoid these issues?
The Dieckmann condensation of a 1,6-diester (like diethyl adipate) to form a cyclic β-keto ester, followed by alkylation and then decarboxylation, is a classic and often more controllable route to 2-substituted cyclopentanones.[8][9][10][11] This multi-step approach offers distinct advantages:
-
Controlled Mono-alkylation: The β-keto ester intermediate (ethyl 2-oxocyclopentane-1-carboxylate) has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[12] This allows for its complete and selective deprotonation with a standard base like sodium ethoxide, forming a stable enolate. This enolate can then be cleanly mono-alkylated.
-
Reduced Self-Condensation: The high acidity of the β-keto ester means that weaker bases can be used effectively, and the resulting enolate is more stabilized and less prone to attacking another ester molecule compared to a simple ketone enolate.
However, this route is longer and has its own set of potential side reactions that must be managed, such as intermolecular Claisen condensation if reaction conditions are not optimized for intramolecular cyclization.[8][9]
Troubleshooting Guide: Direct Alkylation of Cyclopentanone
Problem 1: Significant formation of 2,5-diethylcyclopentanone and other poly-alkylated products.
Cause: Polyalkylation occurs when the mono-alkylated product is deprotonated and reacts further.[2] This is common when using weaker bases like sodium ethoxide or hydroxide, which exist in equilibrium with the ketone and its enolate.[3] As the desired this compound is formed, it can be deprotonated by the base still present in the mixture, leading to a second alkylation.
Solution: Use of a Strong, Non-nucleophilic, Sterically Hindered Base
To prevent polyalkylation, it is crucial to form the enolate quantitatively and irreversibly before adding the alkylating agent.
Recommended Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 equivalents) in THF to the flask. LDA is a strong, sterically hindered base that rapidly and completely deprotonates cyclopentanone to form the kinetic enolate.[3]
-
Enolate Formation: Add cyclopentanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation. At this stage, virtually no neutral cyclopentanone remains to participate in self-condensation.
-
Alkylation: Add ethyl iodide (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Let the reaction stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup & Purification: Proceed with standard aqueous workup and purification by column chromatography or vacuum distillation.[13]
| Parameter | Problematic Condition (e.g., NaOEt/EtOH) | Optimized Condition (LDA/THF) | Rationale |
| Base Strength | Weaker (pKa of EtOH ~16) | Strong (pKa of Diisopropylamine ~36) | Stronger base ensures complete, irreversible deprotonation, preventing equilibrium issues.[3] |
| Temperature | Room Temp to Reflux | -78 °C | Low temperature favors the kinetic enolate and minimizes side reactions like aldol condensation and elimination. |
| Stoichiometry | Base is catalytic or in equilibrium | Base used stoichiometrically (1.05 eq) | Ensures all starting material is converted to the enolate before alkylation begins. |
Problem 2: Formation of viscous, high-molecular-weight impurities (Aldol Products).
Cause: This is a classic self-condensation reaction where the cyclopentanone enolate attacks a neutral cyclopentanone molecule.[4][6] This is favored when there is a significant concentration of both the enolate and the neutral ketone present simultaneously, a common scenario when using weaker bases like alkoxides at higher temperatures.[14][15]
Solution: Controlled Reagent Addition at Low Temperature
The protocol described above for preventing polyalkylation is also highly effective at preventing aldol reactions. By forming the enolate quantitatively at -78 °C before the addition of the electrophile, the concentration of the neutral ketone electrophile is minimized.
Workflow: Troubleshooting Low Yield in Cyclopentanone Alkylation
Caption: Troubleshooting workflow for direct alkylation of cyclopentanone.
Troubleshooting Guide: Dieckmann Condensation Route
Problem: Low yield of the cyclic β-keto ester intermediate (ethyl 2-oxocyclopentane-1-carboxylate).
Cause: The primary competing reaction in a Dieckmann condensation is the intermolecular Claisen condensation, where two different molecules of diethyl adipate react with each other instead of one molecule cyclizing.[8][12] This is more likely to occur if the reaction is run at high concentrations. Another issue can be the use of a base with a different alkyl group than the ester (e.g., using sodium methoxide with a diethyl ester), which can lead to transesterification.[9]
Solution: High-Dilution Conditions and Matching Base
Recommended Protocol:
-
Base Preparation: In a large, flame-dried flask under an inert atmosphere, prepare a suspension of sodium ethoxide (NaOEt) (1.1 equivalents) in anhydrous toluene. Ensure the ethoxide matches the ethyl ester to prevent transesterification.[9]
-
High Dilution Setup: Add a portion of the anhydrous toluene to a dropping funnel. Dissolve the diethyl adipate (1.0 equivalent) in this toluene.
-
Slow Addition: Heat the NaOEt suspension to reflux. Add the diethyl adipate solution dropwise from the funnel over several hours. The slow addition under high-dilution conditions ensures that the concentration of the diester is always low, favoring the intramolecular cyclization over the intermolecular reaction.
-
Drive Equilibrium: The ethanol byproduct should be distilled off during the reaction to help drive the equilibrium towards the product.
-
Acidic Workup: After the reaction is complete, cool the mixture and quench with a mild acid (e.g., acetic acid or dilute HCl) to protonate the enolate product.[8]
Diagram: Desired vs. Side Reactions in Enolate Alkylation
Caption: Competing reaction pathways for the alkylation of cyclopentanone enolate.
References
- Patsnap Eureka. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More.
- Rathke, M. W. (2006). The Alkylation of Ketone Enolates in the Presence of Triethanolamineborate. Control of Polyalkylation. Synthetic Communications, 8(1).
- Grokipedia. Dieckmann condensation.
- LibreTexts. Enols and Enolates.
- International Journal of Research and Applied Science & Engineering Technology (IJRASET). Diesters Compound Intramolecular Condensation and Its Applications.
- University of Missouri-St. Louis. Claisen-Schmidt Condensation.
- Wikipedia. Dieckmann condensation.
- LibreTexts. 18: Reactions of Enolate Ions and Enols.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- YouTube. (2024). Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024.
- ACS Publications. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
- National Institutes of Health. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
- Wikipedia. Claisen–Schmidt condensation.
- DSpace@MIT. (2018). Reaction Pathways, Thermodynamics, and Kinetics of Cyclopentanone Oxidation Intermediates.
- Fiveable. Polyalkylation Definition.
- Google Patents. (1997). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
- Google Patents. (1997). EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones.
- Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones.
- ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- National Institutes of Health. (2021). Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes.
- ResearchGate. (2019). Ketone α-alkylation at the more-hindered site.
- Organic Chemistry Portal. Cyclopentenone synthesis.
- ResearchGate. (2022). Reaction pathways for the synthesis of bi(cyclopentane) and...
- National Institutes of Health. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst.
- ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- Organic Chemistry Portal. Cyclopentanone synthesis.
- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- YouTube. (2025). reaction to Extractions&Ire video - synthesis of cyclopentanone.
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- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Purification of 2-Ethylcyclopentanone
Welcome to the technical support center for 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this versatile ketone. Moving beyond simple step-by-step instructions, we will explore the causality behind experimental choices to empower you with a robust understanding of the purification process.
Core Characteristics of this compound
Before initiating any purification protocol, a thorough understanding of the compound's physical and chemical properties is paramount. These characteristics dictate the selection of the most appropriate purification technique.
| Property | Value | Source(s) |
| CAS Number | 4971-18-0 | [1][2] |
| Molecular Formula | C₇H₁₂O | [1][3] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 158-160 °C | [1][4] |
| Density | 0.9132 g/cm³ (at 17 °C) | [1][4] |
| Flash Point | 45.8 °C | [4][5] |
| Solubility | Limited solubility in water; soluble in organic solvents | [3] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question: My final product shows multiple peaks on GC-MS analysis after fractional distillation. What are the likely impurities and how can I improve the separation?
Answer:
The presence of multiple peaks post-distillation indicates that impurities with boiling points close to that of this compound are present. The identity of these impurities is highly dependent on the synthetic route employed.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: If the synthesis involved a Dieckmann condensation followed by alkylation, residual reagents like diethyl adipate or the alkylating agent (e.g., ethyl iodide) might be present.[6][7]
-
Side-Products: Self-condensation of the starting materials or the product can lead to higher molecular weight impurities.
-
Positional Isomers: Isomerization during synthesis can result in other ethyl-substituted cyclopentanones.[6]
-
Solvent Residues: Incomplete removal of high-boiling reaction or extraction solvents (e.g., toluene, DMF).
Causality and Protocol Optimization:
Standard simple distillation is often insufficient when boiling points differ by less than 70-100 °C.[8][9] Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column provides a large surface area (e.g., glass beads, metal sponges, or Vigreux indentations) for repeated vaporization-condensation cycles, known as "theoretical plates".[9] Each cycle enriches the vapor in the more volatile component (the compound with the lower boiling point).
To improve separation efficiency:
-
Increase Theoretical Plates: Use a longer fractionating column or one with more efficient packing material. Be aware that a longer column increases hold-up volume, which can reduce yield.[9]
-
Optimize Reflux Ratio: Maintain a slow, steady distillation rate (approx. 1-2 drops per second). A high distillation rate prevents the establishment of a proper temperature gradient in the column, effectively turning your fractional distillation into a simple one.
-
Ensure Proper Insulation: Wrap the distillation head and fractionating column with glass wool or aluminum foil. This minimizes heat loss to the environment, maintaining the thermal gradient essential for efficient separation.[9]
-
Accurate Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[9]
Caption: High-Efficiency Fractional Distillation Workflow.
Question: I am trying to remove an unhindered ketone impurity. How can I selectively remove it without complex chromatography?
Answer:
For separating aldehydes and reactive, sterically unhindered ketones (like many cyclic ketones) from other organic compounds, a chemical extraction using sodium bisulfite is a highly effective technique.[10][11]
Causality and Mechanism:
The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate which, after a proton transfer, results in a water-soluble sodium α-hydroxy sulfonate salt (a "bisulfite adduct").[12] Because this adduct is a salt, it partitions into the aqueous phase during a liquid-liquid extraction, effectively removing the reactive ketone from the organic layer.
Key Advantages:
-
Selectivity: This method is selective for sterically accessible aldehydes and ketones.
-
Reversibility: The reaction can be reversed by adding a base (e.g., NaOH) or a strong acid, which regenerates the ketone. This means you can also use this method to isolate this compound from non-carbonyl impurities.[11]
-
Dissolution: Dissolve the crude mixture containing this compound in a water-miscible organic solvent like methanol or DMF in a separatory funnel.[11] DMF is particularly effective for aliphatic ketones.[10]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds to facilitate the reaction. Caution: This should be done in a fume hood as sulfur dioxide gas can be generated.[10]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture) to the funnel and shake again.[10]
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the ketone impurity, is drained off. The organic layer now contains the purified, less reactive components.
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Caption: Selective removal of a reactive ketone impurity.
Frequently Asked Questions (FAQs)
What is the most robust, primary method for purifying this compound on a laboratory scale?
For a liquid compound like this compound with a boiling point of 158-160 °C, fractional distillation under atmospheric or reduced pressure is the most effective and common primary purification method.[9][13] It excels at separating the product from impurities with different boiling points, such as residual solvents, starting materials, or higher-boiling side products. For heat-sensitive compounds or to lower the boiling point, distillation under reduced pressure is recommended.[14]
How can I remove acidic or basic impurities before distillation?
An aqueous work-up (liquid-liquid extraction) is a critical preliminary purification step.
-
To remove acidic impurities (e.g., carboxylic acids), wash the crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). The acidic impurities are deprotonated to form water-soluble salts that partition into the aqueous layer.
-
To remove basic impurities (e.g., amines), wash with a dilute acidic solution, such as 1M hydrochloric acid (HCl). The basic impurities are protonated to form water-soluble ammonium salts.
-
Final Wash: Always follow these washes with a wash of deionized water and then a saturated sodium chloride solution (brine) to remove residual water from the organic layer before drying.
What are the most critical safety precautions for handling this compound?
As a responsible scientist, you must handle all chemicals with care. For this compound, pay special attention to the following:
-
Flammability: The compound has a flash point of 45.8 °C and is a flammable liquid.[4][5] Keep it away from ignition sources, use non-sparking tools, and prevent electrostatic discharge.[5][15]
-
Irritation: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][5]
Mandatory Safety Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Have emergency exits and safety equipment (fire extinguisher, safety shower, eye wash station) readily accessible.[5]
References
- This compound. ChemBK. [Link]
- 2-Ethylcyclopentan-1-one | C7H12O | CID 92991. PubChem - NIH. [Link]
- (R)-2-ethylcyclopentanone | C7H12O | CID 12546143. PubChem - NIH. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]
- Common mistakes when doing fractional distill
- 2-cyclopentenone. Organic Syntheses Procedure. [Link]
- Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
- Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- reduction of aldehydes and ketones. Chemguide. [Link]
- US5672763A - Process for the preparation of 2-substituted cyclopentanones.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications - Organic Process Research & Development. [Link]
- Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. Chegg.com. [Link]
- 5.
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]
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Technical Support Center: Optimizing the Synthesis of 2-Ethylcyclopentanone
Welcome to the Technical Support Center for the synthesis of 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: My synthesis of this compound via Dieckmann condensation followed by alkylation is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?
Low yields in this multi-step synthesis can stem from several factors, from the initial cyclization to the final alkylation and purification.[1] A systematic review of your experimental setup and reaction conditions is the first crucial step.[2]
Potential Causes and Solutions:
-
Incomplete Dieckmann Condensation: The initial formation of the cyclopentanone ring is a critical step.[3]
-
Causality: The Dieckmann condensation is a reversible intramolecular Claisen condensation.[4] Incomplete reaction can be due to an insufficiently strong base, incorrect stoichiometry of the base, or suboptimal reaction temperature.
-
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: Ensure you are using a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide.[3] Use at least one equivalent of the base to drive the reaction forward.
-
Solvent Purity: Use anhydrous (dry) solvents, as water can quench the base and inhibit the reaction.[2] Toluene or THF are common choices.[3]
-
Temperature Control: The reaction temperature can significantly impact the equilibrium.[5] Monitor the reaction temperature closely and consider optimizing it within the reported range for your specific diester.
-
Monitoring Reaction Completion: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting diester is fully consumed before proceeding to the next step.[6]
-
-
-
Inefficient Alkylation of the β-ketoester: The introduction of the ethyl group is another step where yield can be lost.
-
Causality: The enolate formed from the β-ketoester can undergo both C-alkylation (desired) and O-alkylation (undesired side product). The choice of alkylating agent, solvent, and counter-ion can influence this ratio.[1] Furthermore, polyalkylation can occur if the reaction is not carefully controlled.[7]
-
Troubleshooting Protocol:
-
Choice of Alkylating Agent: Ethyl iodide or ethyl bromide are generally preferred over ethyl chloride to minimize O-alkylation.[1]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor C-alkylation by solvating the metal cation and leaving the enolate oxygen more exposed for reaction at the carbon.[1]
-
Controlled Addition: Add the alkylating agent slowly and at a controlled temperature to prevent side reactions and over-alkylation.
-
Monitoring: Use GC-MS to monitor the formation of the desired 2-carbethoxy-2-ethylcyclopentanone and check for the presence of O-alkylated or poly-alkylated byproducts.[8]
-
-
-
Losses during Hydrolysis and Decarboxylation: The final step to remove the ester group can also be a source of yield loss.
-
Causality: Incomplete hydrolysis or decarboxylation will result in the presence of the β-ketoester intermediate in the final product. Harsh acidic conditions can sometimes lead to side reactions or product degradation.[1]
-
Troubleshooting Protocol:
-
Reaction Conditions: Refluxing with a strong acid like sulfuric acid or hydrochloric acid is a common method. Ensure sufficient reaction time for complete conversion.[1]
-
Work-up Procedure: this compound has some water solubility.[1] During the aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to minimize product loss to the aqueous phase. Perform multiple extractions for better recovery.[9]
-
-
Question 2: I am observing significant amounts of side products in my direct alkylation of cyclopentanone to form this compound. What are these likely to be and how can I minimize them?
Direct alkylation of cyclopentanone can be challenging due to the potential for multiple alkylations and self-condensation reactions.
Potential Side Products and Minimization Strategies:
-
2,5-Diethylcyclopentanone and Poly-alkylated Products:
-
Causality: The mono-alkylated product, this compound, can be further deprotonated and alkylated to form di- and poly-alkylated products.[7]
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of cyclopentanone relative to the alkylating agent and the base to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations.
-
Use of a Bulky Base: Employing a sterically hindered base like Lithium diisopropylamide (LDA) can help in selectively forming the kinetic enolate, which can sometimes lead to better control over mono-alkylation.
-
-
-
Aldol Condensation Products:
-
Causality: The enolate of cyclopentanone can react with another molecule of cyclopentanone in an aldol condensation reaction, especially under basic conditions.
-
Minimization Strategies:
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C when using LDA) to suppress the rate of the aldol condensation.
-
Rapid Alkylation: Once the enolate is formed, add the alkylating agent promptly to trap the enolate before it can undergo self-condensation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and disadvantages:
-
Dieckmann Condensation of Diethyl Adipate followed by Alkylation: This is a classic and reliable method that involves the intramolecular cyclization of diethyl adipate to form 2-carbethoxycyclopentanone, followed by alkylation with an ethyl halide and subsequent hydrolysis and decarboxylation.[1][3] This route offers good control and generally provides decent yields.[1]
-
Direct Alkylation of Cyclopentanone: This method involves the direct reaction of cyclopentanone with an ethyl halide in the presence of a base.[7] While seemingly more straightforward, it can be plagued by issues of poly-alkylation and self-condensation, often leading to lower yields of the desired mono-alkylated product.[7]
-
From Furfural: Furfural, a bio-renewable starting material, can be converted to cyclopentanone through catalytic hydrogenation.[10][11] The resulting cyclopentanone can then be alkylated to this compound.
Q2: How can I effectively monitor the progress of my this compound synthesis?
Effective reaction monitoring is crucial for optimizing yield and minimizing side reactions.[6]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of products.[12] It is particularly useful for monitoring the disappearance of the starting diester in a Dieckmann condensation or the starting ketone in a direct alkylation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It can be used to identify the desired product, as well as any side products or unreacted starting materials.[6][8] This is highly recommended for troubleshooting and optimizing reaction conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the products and can be used to determine the purity of the final product.[2]
Q3: What are the best practices for the purification of this compound?
The purification strategy for this compound will depend on the impurities present in the crude product.[8]
-
Distillation: Fractional distillation is the most common method for purifying this compound, especially for removing impurities with significantly different boiling points.[13] Vacuum distillation is often employed to reduce the boiling point and prevent thermal decomposition of the product.[14]
-
Column Chromatography: If distillation is insufficient to separate the desired product from closely boiling impurities or non-volatile side products, column chromatography on silica gel can be an effective purification technique.[15] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.
-
Aqueous Wash: Washing the crude product with a dilute acid solution can help remove any basic impurities, while a wash with a saturated sodium bicarbonate solution can remove acidic impurities. A final wash with brine helps to remove residual water before drying the organic layer.
Section 3: Data and Protocols
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Dieckmann Condensation | Use a strong, anhydrous base (e.g., NaOEt, t-BuOK) in a dry solvent. Monitor reaction to completion via TLC or GC-MS.[2][3] |
| Inefficient Alkylation | Use ethyl iodide or bromide in a polar aprotic solvent (e.g., DMF). Add the alkylating agent slowly.[1] | |
| Product Loss During Work-up | Perform multiple extractions with a suitable organic solvent due to the slight water solubility of the product.[1] | |
| Side Product Formation | O-Alkylation | Use alkyl iodides or bromides instead of chlorides.[1] |
| Poly-alkylation | Use an excess of the ketone starting material and add the alkylating agent slowly.[7] | |
| Aldol Condensation | Perform the reaction at low temperatures.[5] |
Experimental Protocol: Synthesis of this compound via Dieckmann Condensation and Alkylation
Step 1: Synthesis of 2-Carbethoxycyclopentanone
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
Add diethyl adipate dropwise to the sodium ethoxide solution at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC until the diethyl adipate is consumed.
-
Cool the reaction mixture and neutralize it with a dilute acid (e.g., HCl).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-carbethoxycyclopentanone.
Step 2: Alkylation of 2-Carbethoxycyclopentanone
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the crude 2-carbethoxycyclopentanone in a dry polar aprotic solvent such as DMF.
-
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to form the enolate.
-
Slowly add ethyl iodide or ethyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
To the crude 2-carbethoxy-2-ethylcyclopentanone, add an aqueous solution of a strong acid (e.g., 20% H₂SO₄).[1]
-
Heat the mixture to reflux for several hours until the decarboxylation is complete (monitor by the cessation of CO₂ evolution).
-
Cool the reaction mixture and extract the this compound with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the crude this compound by vacuum distillation.
Section 4: Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in 2-alkylidenecyclopentanone synthesis.
- Wiley Online Library. (2022). Intensifying Cyclopentanone Synthesis from Furfural Using Supported Copper Catalysts.
- Google Patents. (1997). Process for the preparation of 2-substituted cyclopentanones.
- Benchchem. (n.d.). Common side reactions in Pauson-Khand synthesis of cyclopentenones.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
- Benchchem. (n.d.). Improving the efficiency of prostaglandin synthesis from cyclopentanone precursors.
- ProQuest. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Google Patents. (1990). Process for the preparation of 2-alkyl-cyclopentanones.
- NIH. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Isopropylcyclopentanone.
- MDPI. (2022). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data.
- Google Patents. (2020). The purification method of cyclopentanone.
- Google Patents. (1950). Purification of cyclopentanone.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
Sources
- 1. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN111662170B - The purification method of cyclopentanone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of 2-Ethylcyclopentanone
Welcome to the technical support center for the stereoselective synthesis of 2-ethylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric synthesis. Chiral this compound is a valuable building block in the synthesis of various natural products and pharmaceuticals, making its efficient and stereocontrolled preparation a critical objective.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and achieve your synthetic goals with high fidelity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your decision-making.
Problem 1: Low Enantiomeric Excess (% ee)
Question: My α-ethylation of cyclopentanone is resulting in a low enantiomeric excess. I'm using a standard L-proline catalyst in DMSO. What factors should I investigate to improve the stereoselectivity?
Answer: Low enantiomeric excess in proline-catalyzed α-alkylations is a common but solvable issue. The stereochemical outcome is dictated by the transition state of the reaction, which is highly sensitive to several parameters. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst:
-
Purity and Age: L-proline is hygroscopic. Ensure you are using a freshly opened bottle or that it has been stored properly in a desiccator. Water content can disrupt the catalytic cycle and lead to racemic background reactions.
-
Catalyst Loading: While 20-30 mol% is standard, the optimal loading can be substrate-dependent. Try screening catalyst loadings from 10 mol% to 40 mol%. Too little catalyst may not be sufficient to outcompete the racemic background reaction, while too much can sometimes lead to aggregation or side reactions.
-
-
Optimize Reaction Temperature:
-
Lower the Temperature: The enantioselectivity of most asymmetric reactions is highly dependent on temperature. A lower temperature makes the reaction more sensitive to the energy difference between the two diastereomeric transition states, thus favoring the formation of one enantiomer. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. Be aware that this will likely slow down the reaction rate, so you may need to extend the reaction time.
-
-
Solvent Choice is Critical:
-
Solvent Polarity and Coordination: DMSO is a common choice, but its high polarity can sometimes disfavor the highly organized transition state required for high stereoselectivity. Consider screening other solvents. Chlorinated solvents like dichloromethane (DCM) or non-coordinating solvents like toluene can sometimes enforce a more rigid transition state, improving enantioselectivity. Aprotic polar solvents like acetonitrile (MeCN) are also viable options.
-
-
Consider the Role of Additives:
-
Acids/Bases: Trace amounts of acid or base can interfere with the proline catalytic cycle. Ensure all glassware is scrupulously clean and reagents are pure.
-
Co-catalysts/Additives: Research has shown that certain additives can enhance the performance of proline catalysts, sometimes by forming supramolecular complexes that improve catalyst efficiency and selectivity.[1] While less common for simple alkylations, exploring additives like weak acids or hydrogen bond donors could be a research direction if standard methods fail.[2][3]
-
Problem 2: Low Yield and/or Incomplete Conversion
Question: I am attempting an asymmetric alkylation using a SAMP/RAMP hydrazone auxiliary to synthesize (R)-2-ethylcyclopentanone, but I'm getting very low yields and my starting material is not fully consumed. What could be the cause?
Answer: Low yield in SAMP/RAMP hydrazone alkylations often points to issues with the formation or stability of the key azaenolate intermediate.[4][5] Let's break down the potential failure points in this multi-step process:
-
Hydrazone Formation:
-
Inefficient Dehydration: The initial condensation of cyclopentanone with the SAMP or RAMP auxiliary requires the removal of water. Ensure your reaction is run under inert conditions (Argon or Nitrogen) and consider using a dehydrating agent if necessary. The reaction is typically run for several hours (e.g., 12 hours) to ensure complete formation.[4]
-
-
Deprotonation Step (Azaenolate Formation):
-
Base Quality: Lithium diisopropylamide (LDA) is extremely sensitive to air and moisture. Use freshly prepared or titrated LDA. The stoichiometry is critical; typically, a slight excess (e.g., 1.1 equivalents) is used to ensure complete deprotonation.
-
Temperature Control: Deprotonation must be performed at low temperatures (typically 0 °C followed by cooling to -78 °C or lower) to prevent side reactions and ensure the kinetic azaenolate is formed.[4][5] Inadequate cooling can lead to decomposition or alternative reaction pathways.
-
-
Alkylation Step:
-
Electrophile Reactivity: Ensure your ethylating agent (e.g., ethyl iodide or ethyl bromide) is pure and reactive. Less reactive electrophiles may require longer reaction times or slightly elevated temperatures (allow the reaction to warm slowly to room temperature).
-
Steric Hindrance: The success of the alkylation depends on the electrophile approaching the azaenolate from the less sterically hindered face, which is directed by the chiral auxiliary.[5][6] If the substrate or electrophile is excessively bulky, this approach can be slow or inhibited.
-
-
Workup and Cleavage:
-
Hydrolysis/Ozonolysis: The final step to cleave the hydrazone and reveal the alkylated ketone can be a source of yield loss. Ozonolysis is common, but must be performed carefully at low temperatures followed by a reductive workup.[4] Acidic hydrolysis (e.g., with aqueous oxalic acid) is an alternative but can sometimes lead to racemization if the conditions are too harsh.[7]
-
Problem 3: Formation of Side Products (e.g., Dialkylation, O-Alkylation)
Question: My reaction is producing a significant amount of 2,5-diethylcyclopentanone and I'm also seeing evidence of an O-alkylated side product. How can I improve the selectivity for mono-α-C-alkylation?
Answer: The formation of these side products indicates that the reaction conditions are allowing for either a second alkylation event or a change in the nucleophilic character of the enolate/azaenolate.
-
Preventing Dialkylation:
-
Stoichiometry of the Electrophile: This is the most common cause. Use only a slight excess (e.g., 1.05-1.1 equivalents) of your ethylating agent. A large excess will drive the reaction towards dialkylation, as the mono-alkylated product can be deprotonated again to form a new enolate.
-
Controlled Addition: Add the electrophile slowly and at a low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the mono-alkylation of the initial enolate over the subsequent alkylation of the product enolate.
-
-
Suppressing O-Alkylation:
-
Enolate Counter-ion: The nature of the metal counter-ion significantly influences the C/O alkylation ratio. "Harder" cations like Li⁺ (from LDA) tend to coordinate more tightly to the oxygen atom of the enolate, which favors C-alkylation. If you are using "softer" cations like K⁺ (e.g., from KHMDS), you are more likely to see O-alkylation. Stick with lithium bases for this reason.
-
Solvent Choice: Polar aprotic solvents (like DMSO or DMF) can solvate the cation, leading to a more "naked" and reactive oxygen atom, which increases the chance of O-alkylation. Non-polar solvents like THF or diethyl ether are generally preferred to suppress this side reaction.
-
Visualizing the Troubleshooting Process
A logical workflow can simplify the process of diagnosing and solving experimental issues.
Caption: A troubleshooting flowchart for the stereoselective synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound?
There are three main strategies:
-
Chiral Auxiliary-Based Methods: This involves temporarily attaching a chiral molecule (the auxiliary) to the cyclopentanone, directing the stereochemistry of the alkylation, and then removing it. The Enders SAMP/RAMP hydrazone method is a classic and reliable example of this approach.[4][5]
-
Organocatalysis: This uses small, chiral organic molecules to catalyze the reaction enantioselectively. L-proline and its derivatives are the most common catalysts for the α-alkylation of ketones, proceeding through a chiral enamine intermediate. This method is often preferred for its operational simplicity and avoidance of metals.
-
Chiral Metal Catalysis: This involves using a chiral ligand complexed to a metal center to control the stereochemistry. While powerful, developing a specific and effective metal catalyst for the direct alkylation of simple ketones has been challenging.[8][9]
Q2: How does L-proline catalyze the asymmetric ethylation of cyclopentanone?
The mechanism involves a catalytic cycle:
-
Enamine Formation: The secondary amine of L-proline condenses with the carbonyl group of cyclopentanone to form a chiral enamine intermediate.
-
Stereoselective Alkylation: The enamine, which is a nucleophilic species, then attacks the ethylating agent (e.g., ethyl iodide). The stereochemistry is controlled by the chiral proline backbone, which blocks one face of the enamine, forcing the electrophile to attack from the opposite, less hindered face.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (present in trace amounts or added during workup) to release the (S)-2-ethylcyclopentanone product and regenerate the L-proline catalyst.
Caption: Simplified catalytic cycle for the L-proline catalyzed α-ethylation of cyclopentanone.
Q3: How do I accurately determine the enantiomeric excess (% ee) of my product?
The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .
-
Method: You will need a chiral stationary phase column capable of separating the two enantiomers of this compound.
-
Procedure:
-
Prepare a standard of the racemic product (synthesized using a non-chiral base like NaH or LDA without a chiral catalyst/auxiliary).
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject your enantiomerically enriched sample under the same conditions.
-
Integrate the peak areas for each enantiomer.
-
Calculate the % ee using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Key Experimental Protocol: Asymmetric Ethylation via SAMP Hydrazone
This protocol describes the synthesis of (R)-2-ethylcyclopentanone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as the chiral auxiliary.
Step 1: Formation of the SAMP Hydrazone
-
To a round-bottom flask under an argon atmosphere, add cyclopentanone (1.0 eq) and SAMP (1.1 eq).
-
Stir the mixture neat at room temperature for 12 hours.
-
The crude hydrazone can often be used directly, or purified by vacuum distillation for higher purity.
Step 2: Azaenolate Formation and Alkylation
-
In a separate, flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF.
-
Cool the LDA solution to 0 °C.
-
Slowly add the SAMP hydrazone (1.0 eq) dissolved in anhydrous THF to the LDA solution. Stir for 2 hours at 0 °C.
-
Cool the resulting orange-colored azaenolate solution to -78 °C.
-
Slowly add ethyl iodide (1.2 eq) via syringe.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
Step 3: Cleavage and Isolation
-
Cool the reaction mixture to -78 °C and bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon or oxygen to remove excess ozone.
-
Quench the reaction by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow it to warm to room temperature.
-
Perform an aqueous workup by adding diethyl ether and washing with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-2-ethylcyclopentanone.
-
Characterize the product and determine enantiomeric excess using chiral GC or HPLC.
Data Summary Table
The choice of chiral auxiliary can significantly impact the outcome of the reaction. While SAMP/RAMP are classics, other variants have been developed to improve selectivity.
| Auxiliary | Electrophile | Yield (%) | % ee | Product Configuration |
| SAMP | Ethyl Iodide | ~75-85% | >95% | (R) |
| RAMP | Ethyl Iodide | ~75-85% | >95% | (S) |
| SADP | Benzyl Bromide | ~80% | >98% | (R) |
| SAEP | Propyl Iodide | ~82% | >96% | (R) |
Data are representative values compiled from typical outcomes of Enders hydrazone alkylation reactions. Actual results may vary based on specific reaction conditions.[4]
References
- Enders, D., & Corey, E. J. (1976). Asymmetric C-C bond formation via chiral hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]
- Keresztes, I., & Williard, P. G. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132(47), 16859-16867. [Link]
- García, J., et al. (2018). Unraveling the Role of Supramolecular Additives in a Proline‐Catalyzed Reaction. Chemistry – A European Journal, 24(59), 15778-15782. [Link]
- Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(9), 5745-5851. [Link]
- List, B. (2007). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
- Shen, Y. M., Wang, B., & Shi, Y. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. [Link]
- Taylor, R. E., et al. (2008). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 73(1), 219-222. [Link]
- Organic Chemistry Portal. (Video).
- NPTEL - Chemistry and Biochemistry. (Video).
- Simeonov, S. P., et al. (2016). Synthesis of Chiral Cyclopentenones. Semantic Scholar. [Link]
- Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]
- Organic Chemistry Portal. (Web Page). Synthesis of cyclopentanones. [Link]
- ResearchGate. (Web Page). General mechanism for proline catalyzed Michael addition reaction... [Link]
- Afonso, C. A. M., & Candeias, N. R. (2014). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Current Organic Chemistry, 18(1), 2-17. [Link]
- Wikipedia. (Web Page).
- Fu, G. C., et al. (2014). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society, 136(12), 4827-4830. [Link]
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Unraveling the Role of Supramolecular Additives in a Proline‐Catalyzed Reaction [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting material in 2-Ethylcyclopentanone synthesis
Technical Support Center: Synthesis of 2-Ethylcyclopentanone
Welcome to the technical support center for this compound synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing a critical step: the removal of unreacted starting materials. As Senior Application Scientists, we understand that achieving high purity is paramount for reproducible downstream applications. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude this compound, and why do they persist?
Answer: The identity of unreacted starting materials is entirely dependent on your chosen synthetic route. Two common pathways present distinct challenges:
-
Dieckmann Condensation Route: This intramolecular condensation of diethyl adipate yields a β-keto ester, which is then alkylated and decarboxylated.[1][2][3][4] The primary unreacted starting material is often diethyl adipate . Its persistence is typically due to incomplete cyclization, which can be caused by insufficient base, reaction time, or temperatures that do not favor the reaction kinetics.[1]
-
Direct Alkylation of Cyclopentanone: This route involves the formation of a cyclopentanone enolate using a strong base like Lithium Diisopropylamide (LDA), followed by nucleophilic attack on an ethyl halide (e.g., ethyl bromide).[5][6][7] The most common impurity is unreacted cyclopentanone . This occurs if the deprotonation step is incomplete or if the enolate is not efficiently trapped by the electrophile.[8]
Q2: Why is it critical to remove these specific starting materials from the final product?
Answer: The presence of starting materials can severely compromise the integrity of your research and development.
-
Unreacted Cyclopentanone: Being a ketone itself, it can compete with this compound in subsequent reactions (e.g., reductions, aldol condensations, reductive aminations), leading to a mixture of products and complicating purification and analysis.
-
Unreacted Diethyl Adipate: This high-boiling ester can interfere with physical property measurements and act as a significant non-volatile impurity. If the final product is used in polymerization or formulation studies, the presence of a diester can lead to unpredictable and undesirable material properties.
Q3: What are the primary analytical methods to detect and quantify these unreacted starting materials?
Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.
-
Gas Chromatography (GC): This is the most effective technique for quantifying volatile impurities like unreacted cyclopentanone. The significant difference in boiling points allows for excellent separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can detect impurities. For example, the characteristic triplet-quartet signals of the ethyl groups in diethyl adipate are easily distinguishable from the signals of this compound.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and indispensable tool for monitoring reaction progress and guiding purification strategies like column chromatography.[9]
Troubleshooting Guide: Purification Protocols
This section addresses specific purification challenges in a problem-and-solution format.
Problem 1: GC analysis of my crude product shows a significant peak for unreacted cyclopentanone.
Causality: You have synthesized this compound via direct alkylation, but the reaction did not go to completion. The boiling points of cyclopentanone and this compound are relatively close, making simple distillation ineffective.
Solution: Fractional Distillation is the most efficient method for this separation.[10][11] The fractionating column provides multiple theoretical plates, allowing for the separation of liquids with close boiling points.[10][12]
Data Table: Boiling Points of Relevant Compounds
| Compound | Boiling Point (°C) at 1 atm |
| Cyclopentanone | 131 |
| This compound | 165-167 |
| Diethyl Adipate | 245 |
| Ethyl Bromide | 38 |
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus using a Vigreux column of appropriate length (a longer column provides better separation but may result in lower recovery). Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound mixture to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask using a heating mantle. The goal is to establish a slow, steady rate of distillation.[10]
-
Equilibration: Observe the ring of condensate slowly rising up the fractionating column. This gradual rise is crucial for establishing a temperature gradient and achieving good separation.
-
Collecting Fractions:
-
Fraction 1 (Forshot): Collect the initial distillate, which will be enriched in the lower-boiling cyclopentanone. The vapor temperature should hold steady near the boiling point of cyclopentanone (131 °C).
-
Fraction 2 (Intermediate): As the cyclopentanone is removed, the vapor temperature will begin to rise. Collect this intermediate fraction separately.
-
Fraction 3 (Product): When the vapor temperature stabilizes at the boiling point of this compound (165-167 °C), switch to a clean receiving flask to collect the purified product.
-
-
Analysis: Analyze all fractions by GC to confirm the purity and determine the success of the separation.
Problem 2: My crude product, synthesized via Dieckmann condensation, is contaminated with high-boiling diethyl adipate.
Causality: The intramolecular cyclization was incomplete. Due to the very high boiling point of diethyl adipate (245 °C), distillation is not a practical first step for its removal.
Solution: An Acid-Base Extraction is a highly effective and simple method to remove the ester impurity.[13][14][15][16] This technique leverages the hydrolysis (saponification) of the ester under basic conditions to form a water-soluble carboxylate salt, which can then be easily separated from the water-insoluble organic product.[17]
Experimental Protocol: Saponification and Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (e.g., 100 mL). Transfer the solution to a separatory funnel.
-
Basic Wash (Saponification): Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release any pressure buildup.[13] The shaking facilitates the hydrolysis of diethyl adipate into the water-soluble disodium adipate.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the salt) and discard it.
-
Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal of the ester.
-
Neutralization & Drying: Wash the organic layer with water, followed by a brine solution to remove residual water.[13] Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield crude this compound, now free of the ester.
-
Final Purification: A final simple or vacuum distillation can be performed to obtain a highly pure product.
Problem 3: My analysis shows a complex mixture of unreacted starting materials and other byproducts.
Causality: This scenario can arise from side reactions, suboptimal conditions, or the use of impure reagents. A more robust purification technique is required.
Solution: Flash Column Chromatography is the method of choice for separating complex mixtures.[18][19][20] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system will give the desired product (this compound) an Rf value of approximately 0.3, with good separation from all impurities.[19]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar eluent to ensure a homogenous packing.[18]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent. Carefully load the solution onto the top of the silica gel bed.[19]
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen) to accelerate the flow. Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Visualized Workflows
Troubleshooting Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification strategy based on the identified impurity.
Caption: Troubleshooting workflow for purification.
Acid-Base Extraction Workflow for Ester Removal
This flowchart illustrates the key steps in removing a saponifiable ester impurity like diethyl adipate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Byproduct Identification in the Synthesis of 2-Ethylcyclopentanone
Welcome to the Technical Support Center for the synthesis of 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental conditions to maximize yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of this compound, providing likely causes and actionable solutions.
Question 1: My GC-MS analysis shows multiple peaks close to the product peak. What are these impurities and how can I minimize them?
Answer:
The presence of multiple peaks on a gas chromatography-mass spectrometry (GC-MS) chromatogram indicates impurities. The identity of these byproducts is highly dependent on the synthetic route employed. Common methods for synthesizing this compound include the direct alkylation of cyclopentanone and routes involving the Dieckmann condensation.[1]
Common Byproducts and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions can leave residual cyclopentanone or ethyl iodide/bromide.
-
Polyalkylation Products: The most common byproduct in direct alkylation is 2,5-diethylcyclopentanone. The initial product, this compound, can be deprotonated and react with another equivalent of the ethylating agent.[2]
-
O-alkylation Product: The enolate intermediate in direct alkylation is an ambident nucleophile, meaning it can be alkylated at either the carbon or the oxygen atom. O-alkylation results in the formation of 1-ethoxy-5-ethylcyclopent-1-ene.[2]
-
Aldol Condensation Products: The cyclopentanone enolate can react with another molecule of cyclopentanone, leading to aldol condensation byproducts.[2]
-
Positional Isomers: Although less common with a symmetrical starting material like cyclopentanone, isomerization can sometimes occur under certain conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
Question 2: I'm using the Dieckmann condensation route, and my yield is low with significant high-boiling point residue. What's happening?
Answer:
The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester.[3][4] For the synthesis of this compound, this would typically involve the cyclization of a substituted diethyl adipate. While generally efficient for forming five-membered rings, side reactions can occur.[3]
Potential Issues and Byproducts:
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, two diester molecules can react with each other, leading to the formation of dimeric or polymeric materials.[2] This is a more significant issue when forming larger rings but can still occur.
-
Incomplete Hydrolysis and Decarboxylation: After the cyclization and alkylation steps, the β-keto ester is typically hydrolyzed and decarboxylated. Incomplete reaction at this stage will leave residual β-keto ester or the corresponding carboxylic acid, which are higher boiling point impurities.
Experimental Protocol: Dieckmann Condensation and Alkylation
-
Cyclization: Slowly add diethyl 3-ethyladipate to a solution of sodium ethoxide in ethanol. Heat the mixture at reflux for several hours.
-
Workup: After cooling, pour the reaction mixture into an ice/water mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Alkylation: The resulting cyclic β-keto ester can then be alkylated.[5]
-
Hydrolysis and Decarboxylation: Heat the alkylated β-keto ester with aqueous acid (e.g., 6M HCl) to effect hydrolysis and decarboxylation to yield this compound.
To minimize intermolecular condensation:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular reaction pathway.
-
Slow Addition: Adding the diester slowly to the base solution can also help to maintain a low concentration of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to minimize byproducts in this compound synthesis?
A1: The "best" route depends on the available starting materials and the scale of the reaction.
-
Direct Alkylation of Cyclopentanone: This is a common and straightforward method. To minimize byproducts like polyalkylation and O-alkylation, it is crucial to use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) and to carefully control the stoichiometry of the reagents.[2][6]
-
Enamine Synthesis: Reacting cyclopentanone with a secondary amine to form an enamine intermediate, followed by alkylation with an ethyl halide, offers a milder alternative to using strong bases and can reduce self-condensation products.[6]
Q2: Which analytical techniques are most effective for identifying byproducts?
A2: A combination of techniques is often necessary for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the components of the reaction mixture and obtaining their mass spectra, which provides information about their molecular weights and fragmentation patterns.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the exact structure of the main product and any isolated byproducts.[8] Techniques like COSY and HMQC can help in assigning complex spectra.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the carbonyl group in the cyclopentanone ring and can help to identify functional groups in byproducts (e.g., the C=C bond in an O-alkylation product).
Q3: How can I effectively purify this compound from its byproducts?
A3: The purification method will depend on the boiling points and polarities of the components in the crude product mixture.
-
Fractional Distillation: This is often the most effective method for separating this compound from lower boiling point starting materials and higher boiling point byproducts like polyalkylated species and aldol condensation products.[9][10]
-
Column Chromatography: For small-scale purifications or when distillation is not effective, column chromatography on silica gel can be used to separate the product from impurities with different polarities.[11]
Data Summary Table
| Byproduct Type | Common Example | Synthetic Route | Identification Method | Mitigation Strategy |
| Polyalkylation | 2,5-Diethylcyclopentanone | Direct Alkylation | GC-MS (Higher MW) | Use bulky base, control stoichiometry |
| O-Alkylation | 1-Ethoxy-5-ethylcyclopent-1-ene | Direct Alkylation | GC-MS (Isomer), NMR | Use less polar solvent, Li+ counter-ion |
| Aldol Condensation | Dimeric species | Direct Alkylation | GC-MS (High MW) | Slow addition of ketone at low temp. |
| Intermolecular Condensation | Dimeric/Polymeric esters | Dieckmann Condensation | High boiling residue | High dilution, slow addition |
Reaction Mechanism: Direct Alkylation of Cyclopentanone
Caption: Mechanism of direct alkylation of cyclopentanone leading to the desired product and a common byproduct.
References
- Reetz, M. T., Chatziiosifidis, I., Hübner, F., & Heimbach, H. (n.d.). α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Organic Syntheses Procedure.
- Coconote. (2024, October 30). Alkylation Techniques in Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem.
- American Chemical Society. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Beaudry Research Group, Oregon State University. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes.
- ChemistryViews. (2018, November 14). Simple Synthesis of 2-Cyclopentenones.
- Organic Syntheses. (n.d.). 2-cyclopentenone.
- CORE. (n.d.). Cu‐Based Catalysts for the One‐Pot Condensation–Hydrogenation of Cyclopentanone to Produce Valuable SAF Precursors.
- MDPI. (n.d.). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones.
- Wikipedia. (n.d.). Dieckmann condensation.
- ResearchGate. (2025, June 16). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-.
- Publications. (n.d.). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation.
- Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
- National Center for Biotechnology Information. (2023, July 14). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. PMC.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Royal Society of Chemistry. (n.d.). Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone. Catalysis Science & Technology.
- Google Patents. (n.d.). US2513534A - Purification of cyclopentanone.
- PrepChem.com. (n.d.). Synthesis of 2-ethyl-2carboethoxycyclopentanone.
- ACS Publications. (2021, January 25). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega.
- MDPI. (2023, October 25). Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst.
- National Center for Biotechnology Information. (n.d.). (R)-2-ethylcyclopentanone. PubChem.
- University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone.
- International Journal of Research in Ayurveda and Pharmacy. (n.d.). PDF.
- Royal Society of Chemistry. (n.d.). The reactions of ethyl cyclohexanone-2-carboxylate and ethyl cyclopentanone-2-carboxylate with unsaturated methyl ketones. Journal of the Chemical Society (Resumed).
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Stability of 2-Ethylcyclopentanone under acidic and basic conditions
Welcome to the technical support center for 2-Ethylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in various chemical environments. Here, we provide in-depth answers to frequently encountered issues regarding its stability, particularly under acidic and basic conditions, complete with troubleshooting protocols and mechanistic insights.
General Information and Key Reactive Sites
Question: What are the fundamental chemical properties and reactive sites of this compound?
Answer: this compound (C₇H₁₂O) is a cyclic ketone featuring a five-membered ring with an ethyl substituent adjacent to the carbonyl group.[1][2] It is typically a colorless to pale yellow liquid.[1][3] Its reactivity is primarily governed by two features:
-
The Carbonyl Group: The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack. Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon.
-
The α-Hydrogens: The hydrogens on the carbons adjacent to the carbonyl (the α-carbons, C2 and C5) are acidic. These protons can be abstracted by a base to form a nucleophilic enolate intermediate, which is central to its reactivity under basic conditions.[4][5] The presence of the ethyl group at the C2 position means there are two distinct α-positions with different steric environments.
Part 1: Stability and Reactions Under Acidic Conditions
This section addresses common challenges when using this compound in the presence of acids.
Frequently Asked Questions (Acidic Conditions)
Question 1: Is this compound generally stable in acidic media?
Answer: The stability of this compound in acidic conditions is highly dependent on the specific conditions employed, including acid strength, temperature, concentration, and the presence of other reactive species. In dilute, non-nucleophilic acids at room temperature, it is relatively stable. However, under forcing conditions (e.g., strong acids, elevated temperatures), it is susceptible to self-condensation and other side reactions.[6][7]
Question 2: My reaction involving this compound under acidic conditions is turning dark and viscous. What is the likely cause?
Answer: This is a classic sign of acid-catalyzed self-condensation, leading to the formation of dimers, oligomers, and potentially polymers. The primary pathway is an acid-catalyzed aldol condensation.
Mechanism Insight: The reaction proceeds in three main stages[7]:
-
Enol Formation: The carbonyl oxygen is protonated by the acid catalyst. A base (like water or the conjugate base of the acid) then removes an α-hydrogen to form the neutral enol tautomer.[7][8]
-
Nucleophilic Attack: The electron-rich enol acts as a nucleophile, attacking the protonated carbonyl carbon of a second this compound molecule.
-
Dehydration: The resulting aldol addition product, a β-hydroxy ketone, readily dehydrates under acidic conditions to form a thermodynamically stable α,β-unsaturated ketone (an enone), which is a conjugated system that can contribute to color formation. Repeated condensations lead to higher molecular weight products, increasing viscosity.
Below is a diagram illustrating this pathway for the analogous self-condensation of cyclopentanone.
Caption: Acid-catalyzed aldol condensation pathway.
Question 3: How can I prevent these acid-catalyzed side reactions?
Answer: To maintain the integrity of this compound, you must control the reaction conditions to disfavor the aldol condensation pathway.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible temperature that allows for the desired primary reaction. | Aldol condensation and subsequent dehydration are often highly temperature-dependent. Lowering the temperature significantly reduces the rate of these side reactions. |
| Acid Concentration | Use the minimum catalytic amount of acid required. | Higher acid concentrations increase the rate of both enol formation and carbonyl protonation, accelerating the condensation reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the desired conversion is reached. | Prolonged exposure to acidic conditions increases the likelihood of byproduct formation. |
| Solvent | Use a non-protic, anhydrous solvent if compatible with your primary reaction. | This minimizes the presence of species that can act as proton shuttles in the enolization step. |
Experimental Protocol: Small-Scale Acid Stability Test
This protocol allows you to quickly assess the stability of this compound under your proposed acidic conditions.
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add your chosen solvent (e.g., 10 mL of toluene).
-
Reagents: Add this compound (e.g., 1.0 g, ~8.9 mmol) to the solvent.
-
Initiation: Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid, ~5 mol%).
-
Monitoring: Heat the mixture to the target reaction temperature. Withdraw small aliquots (e.g., 0.1 mL) at regular intervals (e.g., t = 0, 1h, 2h, 4h).
-
Quench & Analysis: Immediately quench each aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and an extraction solvent (e.g., ethyl acetate). Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor for the appearance of higher molecular weight species (dimers) and the disappearance of the starting material.
Part 2: Stability and Reactions Under Basic Conditions
This compound is particularly reactive under basic conditions due to the acidity of its α-hydrogens. This section provides guidance on managing these reactions.
Frequently Asked Questions (Basic Conditions)
Question 1: Why is this compound considered unstable in the presence of bases?
Answer: The primary reason is the facile abstraction of its α-hydrogens by a base to form a highly reactive enolate anion.[4][9] This enolate is a potent nucleophile and can participate in several reactions, most commonly self-condensation, which often competes with the desired chemical transformation.
Question 2: I am attempting an alkylation reaction on this compound but am getting very low yields and a brown, sticky residue. What is happening?
Answer: This is a frequent and challenging issue. The problem arises from the base-catalyzed aldol condensation reaction outcompeting your desired alkylation. The enolate, once formed, is reacting with another molecule of neutral this compound instead of your alkylating agent. The resulting β-hydroxy ketone can then dehydrate to form conjugated enones, which can polymerize further, leading to the observed residue.
Mechanism Insight:
-
Enolate Formation: A base removes an α-hydrogen from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of a neutral ketone molecule.
-
Protonation: The resulting alkoxide is protonated by the solvent or upon workup to yield the β-hydroxy ketone (aldol adduct).
-
Dehydration (Condensation): If heated or under sufficiently strong basic conditions, the aldol adduct can eliminate water to form the α,β-unsaturated ketone.
Caption: Base-catalyzed aldol condensation pathway.
Question 3: My starting material is chiral (e.g., (R)-2-ethylcyclopentanone). Will it remain chiral under basic conditions?
Answer: No, you will almost certainly observe racemization. The formation of the enolate intermediate destroys the stereocenter at the C2 position, as the enolate is planar (sp² hybridized). Subsequent protonation can occur from either face of the planar intermediate, leading to a racemic mixture of (R)- and (S)-enantiomers.
Troubleshooting and Optimization Workflow
If you are observing undesired side reactions under basic conditions, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for basic reactions.
Experimental Protocol: Minimizing Aldol Condensation During Alkylation
This protocol provides a robust starting point for alkylating this compound while minimizing self-condensation.
-
Setup: Assemble an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) with a stirrer, a thermometer, and a dropping funnel.
-
Base Preparation: In the flask, prepare a solution of Lithium Diisopropylamide (LDA) in anhydrous THF by adding n-BuLi to diisopropylamine at -78°C.
-
Enolate Formation: Cool the LDA solution to -78°C (acetone/dry ice bath). Slowly add a solution of this compound in anhydrous THF dropwise via the dropping funnel. Stir for 1 hour at -78°C to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) neat or as a solution in THF, again at -78°C. Allow the reaction to stir at this temperature for several hours.
-
Quench: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride while keeping the temperature low.
-
Workup & Analysis: Allow the mixture to warm to room temperature, perform a standard aqueous workup, and extract with an organic solvent. Analyze the product mixture by GC-MS and ¹H NMR to determine the conversion and yield of the desired alkylated product versus any aldol byproducts.
Summary of Stability and Analytical Monitoring
| Condition | Stability Profile | Common Reactions | Recommended Analytical Techniques |
| Acidic | Moderately stable at low temp/concentration. Unstable under heat. | Keto-Enol Tautomerism, Aldol Condensation, Dehydration. | GC-MS: To identify starting material, dimers, and other volatile byproducts.[10] |
| Basic | Generally unstable. Highly reactive, especially with strong bases. | Enolate Formation, Aldol Addition/Condensation, Racemization. | ¹H NMR: To observe changes in α-proton signals and the appearance of new olefinic or hydroxyl protons. |
References
- PrepChem. (n.d.). Synthesis of 2-ethyl-2carboethoxycyclopentanone.
- Kosharskyy, B., et al. (2015). 2-Acetylcyclopentanone, an Enolate-Forming 1,3-Dicarbonyl Compound, Is Cytoprotective in Warm Ischemia-Reperfusion Injury of Rat Liver. Journal of Pharmacology and Experimental Therapeutics, 353(1), 150-158. URL: [Link]
- E. P. G. Sobrinho, et al. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. CN101250107A.
- PubMed. (2015). 2-Acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, is cytoprotective in warm ischemia-reperfusion injury of rat liver. J Pharmacol Exp Ther. 353(1):150-8. URL: [Link]
- ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. URL: [Link]
- ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone.
- Xu, J., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(12), 6653-6656. URL: [Link]
- NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST WebBook. URL: [Link]
- Pearson. (n.d.). Using cyclopentanone as the reactant, show the product of a. acid-catalyzed keto–enol interconversion.
- ResearchGate. (2019). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. URL: [Link]
- Organic Syntheses. (n.d.). 2-cyclopentenone.
- PubChem. (n.d.). 2-Ethylcyclopentan-1-one. Retrieved from National Institutes of Health. URL: [Link]
- MDPI. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity.
- ChemTube3D. (n.d.). Aldol reaction of cyclopentanone.
- ResearchGate. (2019). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. URL: [Link]
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from masterorganicchemistry.com. URL: [Link]
Sources
- 1. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyclopentanone, 2-ethyl- [webbook.nist.gov]
- 3. This compound CAS#: 4971-18-0 [m.chemicalbook.com]
- 4. 2-Acetylcyclopentanone, an Enolate-Forming 1,3-Dicarbonyl Compound, Is Cytoprotective in Warm Ischemia-Reperfusion Injury of Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Acetylcyclopentanone, an enolate-forming 1,3-dicarbonyl compound, is cytoprotective in warm ischemia-reperfusion injury of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Using cyclopentanone as the reactant, show the product of a. acid... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Ethylcyclopentanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of common chemical reactions involving 2-ethylcyclopentanone. The information herein is designed to be a practical resource, blending established chemical principles with field-proven insights to ensure the successful isolation and purification of your target molecules.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key physical properties of this compound relevant to reaction work-ups?
-
Why is my aqueous wash of a this compound reaction mixture forming a persistent emulsion?
-
I've finished my reaction. What is the first step in a typical aqueous work-up?
-
How do I choose an appropriate organic solvent for extracting my this compound derivative?
-
-
Troubleshooting Guides by Reaction Type
-
Reduction of this compound (e.g., with NaBH₄)
-
Nucleophilic Addition of Organometallic Reagents (e.g., Grignard, Organolithium)
-
Aldol Condensation Reactions
-
Wittig and Horner-Wadsworth-Emmons Reactions
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to reaction work-ups?
Understanding the physical properties of this compound is crucial for designing effective extraction and purification protocols.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₇H₁₂O[1] | Influences molecular weight and polarity. |
| Molecular Weight | 112.17 g/mol [1] | Useful for calculating molar equivalents. |
| Boiling Point | 158-160 °C | Relatively high, allowing for easy removal of lower-boiling organic solvents under reduced pressure. It also suggests that the compound is not overly volatile. |
| Solubility | Soluble in most organic solvents; limited solubility in water. | This property is the basis for liquid-liquid extraction to separate the product from water-soluble impurities. |
| Appearance | Colorless to pale yellow liquid. | A significant color change in the purified product may indicate impurities. |
Q2: Why is my aqueous wash of a this compound reaction mixture forming a persistent emulsion?
Emulsions are a common frustration during the work-up of many organic reactions.[2] They are colloidal suspensions of one liquid in another and can be stabilized by the presence of salts, fine particulates, or amphiphilic molecules.
Causality:
-
Presence of Amphiphilic Byproducts: Some reactions can generate soap-like molecules that stabilize emulsions.
-
Fine Particulate Matter: Insoluble inorganic salts or other fine solids can accumulate at the liquid-liquid interface.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of very fine droplets that are slow to coalesce.
Solutions:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: If a solid is observed at the interface, filtering the entire mixture through a pad of Celite® or glass wool can remove the emulsion-stabilizing particles.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.
Q3: I've finished my reaction. What is the first step in a typical aqueous work-up?
The first step is to "quench" the reaction. This involves deactivating any remaining reactive reagents to ensure a safe and controlled work-up. The specific quenching agent depends on the reagents used in your reaction. For example, if you've used a strong base, you would quench with a weak acid. For a hydride reducing agent, a careful addition of water or an acidic solution is typical.[3]
Q4: How do I choose an appropriate organic solvent for extracting my this compound derivative?
The ideal extraction solvent should:
-
Readily dissolve your product.
-
Be immiscible with the aqueous layer.
-
Have a relatively low boiling point for easy removal.
-
Not react with your product.
Common choices include:
-
Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity.
-
Diethyl ether (Et₂O): Less polar than ethyl acetate and has a very low boiling point.
-
Dichloromethane (DCM): Denser than water, which can be convenient for separations. However, it is a halogenated solvent and should be used with appropriate environmental considerations.
Troubleshooting Guides by Reaction Type
Reduction of this compound (e.g., with NaBH₄)
The reduction of this compound with sodium borohydride (NaBH₄) yields 2-ethylcyclopentanol.[4][5]
Experimental Protocol: NaBH₄ Reduction Work-up
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add 1 M HCl dropwise to neutralize the excess NaBH₄ and decompose the borate ester complex. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like methanol or ethanol, remove the bulk of the solvent using a rotary evaporator.
-
Extraction: Add deionized water to the residue, followed by an extraction with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-ethylcyclopentanol.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or product loss during work-up. | Ensure the reaction has gone to completion using TLC. The product, 2-ethylcyclopentanol, is more polar than the starting material and may have some water solubility. Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery. |
| Product is a Gummy Solid/Oil | Presence of borate salts. | Ensure the quenching step with acid is complete. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can also help to break up borate complexes. |
| Multiple Spots on TLC of Final Product | Incomplete reaction or side products. | The main impurity is likely unreacted this compound. The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system. |
Workflow for NaBH₄ Reduction Work-up
Sources
Technical Support Center: Controlling Regioselectivity in the Alkylation of Substituted Cyclopentanones
Welcome to the Technical Support Center for controlling regioselectivity in the alkylation of substituted cyclopentanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Introduction: The Challenge of Regioselectivity in Cyclopentanone Alkylation
The alkylation of substituted cyclopentanones is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. However, the presence of two potentially reactive α-carbon positions in an unsymmetrical cyclopentanone introduces the critical challenge of regioselectivity: the preferential reaction at one site over another.[1] Achieving high regioselectivity is paramount for efficient and predictable synthesis, minimizing tedious purification steps and maximizing the yield of the desired product.
This guide will delve into the core principles governing regioselectivity in cyclopentanone alkylation, focusing on the interplay between kinetic and thermodynamic control of enolate formation. We will explore how factors such as the choice of base, reaction temperature, solvent, and the nature of the substituent on the cyclopentanone ring dictate the outcome of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the alkylation of substituted cyclopentanones, providing probable causes and actionable solutions.
Issue 1: Poor Regioselectivity - A Mixture of 2- and 5-Alkylated Products is Obtained
This is the most common issue, arising from a lack of control over which α-proton is removed to form the enolate intermediate.
Probable Cause 1: Inappropriate Base Selection for Desired Regioisomer.
The choice of base is the primary determinant of whether the reaction proceeds under kinetic or thermodynamic control.[2][3]
-
Kinetic Control (Favors the less substituted enolate, leading to the 5-alkylated product): This is achieved by using a strong, sterically hindered base at low temperatures. The bulkiness of the base prevents it from accessing the more sterically hindered α-proton, leading to the faster formation of the less substituted enolate.[2]
-
Thermodynamic Control (Favors the more substituted, more stable enolate, leading to the 2-alkylated product): This is achieved using a strong, non-hindered base at higher temperatures. These conditions allow for an equilibrium to be established between the two possible enolates, with the more stable, more substituted enolate predominating.[2]
Solution:
-
To favor the 5-alkylated product (kinetic control): Use Lithium Diisopropylamide (LDA) at -78 °C.[4][5] LDA's bulky isopropyl groups make it highly effective at deprotonating the less hindered α-position.[6]
-
To favor the 2-alkylated product (thermodynamic control): Use a smaller, strong base like potassium hydride (KH) or sodium hydride (NaH) at room temperature or slightly elevated temperatures.[4][7] These bases are less sterically demanding and allow the system to reach thermodynamic equilibrium.[2]
Table 1: Comparison of Common Bases for Cyclopentanone Alkylation
| Base | Typical Conditions | Favored Product | Control | Key Characteristics |
| Lithium Diisopropylamide (LDA) | -78 °C, THF | 5-Alkylcyclopentanone | Kinetic | Strong, sterically hindered, non-nucleophilic base.[6][8] |
| Potassium Hydride (KH) | Room Temperature, THF | 2-Alkylcyclopentanone | Thermodynamic | Strong, non-nucleophilic superbase.[7][9] |
| Sodium Hydride (NaH) | Room Temperature, THF/DMF | 2-Alkylcyclopentanone | Thermodynamic | Strong, non-nucleophilic base. |
| Potassium tert-butoxide (KOtBu) | Varies | Can give mixtures | Varies | Strong, hindered base, but can promote equilibration. |
Probable Cause 2: Incorrect Reaction Temperature.
Temperature is a critical parameter for maintaining either kinetic or thermodynamic control.
Solution:
-
For kinetic control: It is crucial to maintain a low temperature (typically -78 °C, a dry ice/acetone bath) throughout the enolate formation and alkylation steps.[3] Allowing the reaction to warm up can lead to equilibration and loss of regioselectivity.
-
For thermodynamic control: The reaction needs sufficient thermal energy to allow the less stable kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic enolate. Room temperature is often sufficient.[3]
Probable Cause 3: Equilibration of the Kinetic Enolate.
Even when using LDA at low temperatures, if the alkylating agent is not added promptly or if the reaction is allowed to stir for an extended period before alkylation, the kinetic enolate can begin to equilibrate to the more stable thermodynamic enolate.
Solution:
Add the alkylating agent as soon as the enolate formation is complete (typically after 30-60 minutes at -78 °C). Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.[10]
Issue 2: Low Yield of the Desired Alkylated Product
Low yields can stem from a variety of issues, including incomplete reaction, side reactions, or problems with reagents.
Probable Cause 1: Incomplete Deprotonation.
If the base is not strong enough or if it has degraded, the cyclopentanone will not be fully converted to the enolate, leading to a low yield of the alkylated product.
Solution:
-
Use a sufficiently strong base: LDA and KH are generally effective.[6][7]
-
Ensure the quality of the base: LDA is often prepared fresh or titrated before use. NaH and KH should be fresh and handled under an inert atmosphere to prevent deactivation by moisture.[11]
-
Use anhydrous conditions: Water will quench the strong base and the enolate. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[11]
Probable Cause 2: Competing Side Reactions.
Several side reactions can compete with the desired alkylation, reducing the yield.
-
O-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). O-alkylation is more likely with "harder" electrophiles and in polar aprotic solvents.[11][12]
-
Dialkylation: The mono-alkylated product can be deprotonated again and undergo a second alkylation.[11]
-
Aldol Condensation: The enolate can react with the carbonyl group of another cyclopentanone molecule, leading to aldol condensation products. This is more common when using weaker bases that result in an equilibrium concentration of both the ketone and the enolate.[12]
Solution:
-
To minimize O-alkylation: Use "softer" electrophiles like alkyl iodides or bromides. Lithium-based enolates also tend to favor C-alkylation.[11]
-
To minimize dialkylation: Use a strong base like LDA to ensure complete and rapid deprotonation of the starting material. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent.[11]
-
To minimize aldol condensation: Use a strong base to ensure complete conversion to the enolate before adding the electrophile. Running the reaction at low temperatures also helps to suppress this side reaction.[12]
Frequently Asked Questions (FAQs)
Q1: How does the substituent on the cyclopentanone ring influence regioselectivity?
The nature and position of the substituent have a significant impact on both the steric and electronic environment of the α-protons, thereby influencing regioselectivity.
-
Steric Effects: A bulky substituent at the 2-position will further hinder the α-proton at that position, making the formation of the kinetic enolate at the 5-position even more favorable when using a hindered base like LDA.
-
Electronic Effects: Electron-withdrawing groups can increase the acidity of the adjacent α-protons, potentially influencing the site of deprotonation.
Q2: Can I use silyl enol ethers to control regioselectivity?
Yes, the formation of silyl enol ethers is an excellent method for controlling regioselectivity.[13]
-
Kinetic Silyl Enol Ether: Trapping the kinetically formed lithium enolate (using LDA at -78 °C) with a silylating agent like trimethylsilyl chloride (TMS-Cl) will yield the less substituted silyl enol ether.[13]
-
Thermodynamic Silyl Enol Ether: Reacting the cyclopentanone with a silylating agent under equilibrating conditions (e.g., with a weak base at room temperature) will favor the more stable, more substituted silyl enol ether.[13]
These isolated silyl enol ethers can then be reacted with electrophiles in the presence of a Lewis acid, providing a powerful two-step method for regioselective alkylation.[14]
Q3: What is the Stork Enamine Alkylation and how does it control regioselectivity?
The Stork enamine alkylation is an alternative to direct enolate alkylation.[15] It involves the reaction of a ketone with a secondary amine (like pyrrolidine or morpholine) to form an enamine.[15] The enamine of an unsymmetrical cyclopentanone will predominantly form with the double bond at the less substituted position due to thermodynamic stability.[15] This enamine then acts as a nucleophile and reacts with an electrophile, followed by hydrolysis to return the alkylated ketone.[16] This method generally favors alkylation at the less substituted α-position.[15]
Q4: Are there any "directing groups" that can be used to control regioselectivity?
Yes, the use of directing groups is an advanced strategy to achieve high regioselectivity. A directing group is a functional group that is temporarily installed on the molecule to direct a reagent to a specific site.[17] While less common for simple cyclopentanone alkylations, this approach is powerful in more complex systems.[18]
Experimental Protocols and Workflows
Protocol 1: General Procedure for Kinetic Alkylation (Formation of the 5-Alkylcyclopentanone)
-
Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried flask, dissolve the substituted cyclopentanone (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the ketone solution via cannula while stirring vigorously. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[6][11]
-
Alkylation: Add the alkyl halide (1.05 eq.) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.[11]
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Thermodynamic Alkylation (Formation of the 2-Alkylcyclopentanone)
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend potassium hydride (1.1 eq., as a mineral oil dispersion) in anhydrous THF.
-
Enolate Formation: Slowly add a solution of the substituted cyclopentanone (1.0 eq.) in anhydrous THF to the KH suspension at room temperature. The mixture will evolve hydrogen gas. Stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Alkylation: Add the alkyl halide (1.05 eq.) to the enolate solution at room temperature. The reaction may need to be heated gently to drive it to completion. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Control of Regioselectivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- Lithium enolates & enolate equivalents. Making Molecules.
- Enolate Anion Formation Using LDA. YouTube.
- Cyclopentenone synthesis. Organic Chemistry Portal.
- 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts.
- Synthesis in Jasmone Series. VII Preparation of 2-Alkylcyclopentenones and 2-Alkylcyclopentanones. Synthetic Communications.
- Synthesis 2-alkyl cyclopentenolones. Google Patents.
- Process for the preparation of 2-substituted cyclopentanones. Google Patents.
- Synthesis of 5-alkyl-Δ2-cyclopentenones and 6-alkyl-Δ2-cyclohexenones. RSC Publishing.
- Temporary or removable directing groups enable activation of unstrained C–C bonds. PMC.
- Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates. Royal Society of Chemistry.
- Alkylation Techniques in Organic Chemistry. Coconote.
- Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy.
- Kinetic vs. Thermodynamic Enolates. University of Calgary.
- Potassium hydride. Wikipedia.
- Potassium Hydride. ResearchGate.
- Synthesis of Chiral Cyclopentenones. ACS Publications.
- Cyclopentanone, 2-tert-pentyl-. Organic Syntheses Procedure.
- Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. ACS Publications.
- Regioisomeric 6-and 7-substituted cyclopentanones. ResearchGate.
- Cyclopentanone synthesis. Organic Chemistry Portal.
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI.
- Regioselectivity. Wikipedia.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry.
- Stork enamine alkylation. Grokipedia.
- Cas 7693-26-7,Potassium hydride. LookChem.
- Stork enamine alkylation. Wikipedia.
- Regioselective α-alkylation of extended enolates derived from enamines of β-keto esters. Studies relating to the synthesis of 2-substituted 2-alkoxycarbonylcycloalkanones. RSC Publishing.
- Michael-Stork Addition of Cyclopentyl Enamine to Allenyl Ketones and Esters. Florida Atlantic University.
- potassium hydride. NIST WebBook.
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Technical Support Center: Catalyst Deactivation in 2-Ethylcyclopentanone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylcyclopentanone. This guide is designed to provide expert, field-proven insights into one of the most critical challenges in this process: catalyst deactivation. By understanding the root causes of catalyst decay, you can enhance process efficiency, improve yield, and reduce operational costs.
This center is structured into two main sections: a Troubleshooting Guide for immediate, issue-specific problems and a Frequently Asked Questions (FAQs) section for broader mechanistic and preventative understanding.
Troubleshooting Guide: Rapid Diagnostics and Solutions
This section addresses specific, observable issues you may encounter during your experiments.
Question 1: My product yield and reaction rate have dropped significantly after only a few catalytic cycles. What is the likely cause?
Answer: A rapid decline in performance after a limited number of runs is a classic symptom of fouling by coke formation .[1][2] Coke refers to carbonaceous deposits, such as polymers or oligomers, that physically block the active sites on your catalyst, typically a supported palladium (Pd) catalyst like Pd/C.[1][3]
Causality: In the synthesis of this compound, which can involve condensation and hydrogenation steps, high local temperatures or prolonged reaction times can lead to the polymerization of reactants, intermediates, or the product itself on the catalyst surface.[4][5] These heavy organic molecules adhere to the active palladium sites and obstruct the catalyst's pores, preventing new reactant molecules from reaching them.[2][6]
Diagnostic Protocol:
-
Visual Inspection: Carefully retrieve the catalyst. A change from a black powder to clumped, tar-like solids is a strong indicator of heavy coking.
-
Temperature-Programmed Oxidation (TPO): This is the definitive test. By heating the spent catalyst in a controlled flow of air/oxygen and measuring the evolved CO2, you can quantify the amount of coke deposited.[7][8][9] Coke on metal sites typically oxidizes at a lower temperature (e.g., ~370°C) than coke on the support (e.g., ~520°C).[7]
Recommended Action: Catalyst Regeneration via Oxidation If TPO confirms coking, an oxidative regeneration process can be effective.[10][11]
Experimental Protocol: Oxidative Regeneration of Coked Pd/C Catalyst
-
Solvent Wash (Optional): Gently wash the spent catalyst with a solvent like toluene or a chloroform/acetic acid mixture to remove loosely bound organic residues.[6] This reduces the burden on the thermal treatment.
-
Drying: Dry the catalyst in a vacuum oven at 80-100°C for 4-6 hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a tube furnace.
-
Purge the system with an inert gas (Nitrogen or Argon) for 30 minutes.
-
Introduce a diluted air stream (e.g., 5% O2 in N2) at a controlled flow rate.
-
Slowly ramp the temperature to 250-350°C. Caution: A rapid temperature increase can cause uncontrolled combustion of the coke, leading to thermal sintering (see FAQ 2).
-
Hold at the target temperature for 2-4 hours, or until CO2 is no longer detected in the off-gas.
-
Cool down under an inert gas stream.
-
-
Re-reduction: Before reuse in hydrogenation, the oxidized palladium must be re-reduced. Place the calcined catalyst in the reactor, and under an inert atmosphere, introduce hydrogen gas (H2) at a controlled flow, typically starting at room temperature and gently warming to 80-120°C for 2-4 hours.
Question 2: My catalyst's activity is decreasing slowly but irreversibly over many cycles, even with regeneration. What's happening?
Answer: This pattern suggests a more permanent mode of deactivation, most likely thermal degradation (sintering) or leaching of the active metal.[1][12][13]
-
Sintering is the agglomeration of small metal nanoparticles on the support into larger, less active particles at high temperatures.[1][14][15] This process reduces the active surface area of the palladium.[2][5] Sintering can occur via two primary mechanisms: the migration and merging of whole particles (coalescence) or the migration of individual metal atoms from smaller to larger particles (Ostwald ripening).[14]
-
Leaching is the dissolution of the active palladium metal into the liquid reaction medium.[1][13] This results in a permanent loss of active sites from the support.
Causality:
-
Sintering: Exceeding the catalyst's recommended operating temperature or experiencing localized "hot spots" during exothermic reactions can provide the energy needed for palladium atoms to migrate and agglomerate.[14][15] Improper regeneration (e.g., overly aggressive oxidation of coke) can also cause severe sintering.[16][17]
-
Leaching: The presence of certain ligands, acidic or basic conditions, or complexing agents in the reaction mixture can facilitate the dissolution of palladium.[13]
Diagnostic Protocol:
-
Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst. An increase in the average palladium particle size is direct evidence of sintering.[6][13]
-
Inductively Coupled Plasma (ICP) Analysis:
-
ICP-AES/MS of the catalyst: This will determine the exact palladium loading on the spent catalyst. A lower-than-expected value indicates leaching.
-
ICP-AES/MS of the reaction filtrate: Detecting palladium in the liquid phase post-reaction is a direct confirmation of leaching.
-
Recommended Action:
-
For Sintering: Sintering is largely irreversible.[13] The focus must be on prevention. Strictly control the reaction temperature and ensure efficient heat transfer to avoid hot spots. When regenerating, use mild oxidative conditions.[18]
-
For Leaching: If leaching is confirmed, re-evaluate the reaction medium. Consider less corrosive solvents or adjust the pH. It may also be necessary to investigate catalysts with stronger metal-support interactions to better anchor the palladium particles.
Troubleshooting Summary Table
| Symptom | Probable Cause | Primary Diagnostic Test | Corrective Action |
| Rapid activity loss in early cycles | Fouling (Coking) [1][2] | Temperature-Programmed Oxidation (TPO)[7] | Controlled oxidative regeneration[10][11] |
| Gradual, irreversible activity loss | Sintering (Thermal Degradation) [1][14] | Transmission Electron Microscopy (TEM)[13] | Optimize temperature control; use milder regeneration |
| Gradual, irreversible activity loss with metal loss confirmed | Leaching [1][13] | Inductively Coupled Plasma (ICP) Analysis[13] | Modify reaction medium; select more robust catalyst |
| Sudden, complete loss of activity | Poisoning [1][19] | Elemental Analysis (XPS, EDS) of catalyst[19] | Purify feedstock; use guard beds |
Frequently Asked Questions (FAQs)
FAQ 1: What is catalyst poisoning and how can I prevent it?
Answer: Catalyst poisoning is the strong chemical adsorption (chemisorption) of impurities from the feedstock onto the catalyst's active sites, rendering them inactive.[2][11] Unlike fouling, poisoning involves a chemical bond between the poison and the active site. For palladium catalysts, common poisons include sulfur, phosphorus, and halogen compounds.[1][2][19]
Poisoning is often irreversible and can deactivate a catalyst even at very low concentrations of the impurity.[3][19] The best strategy is prevention:
-
Feedstock Purification: Ensure all reactants and solvents are of high purity and free from known poisons.
-
Guard Beds: Pass the feedstock through a bed of adsorbent material designed to trap specific poisons before it enters the main reactor.
FAQ 2: Can the catalyst support material influence deactivation?
Answer: Absolutely. The support (e.g., activated carbon, alumina, silica) plays a critical role in catalyst stability.
-
Metal-Support Interaction: A strong interaction helps to anchor the metal nanoparticles, making them more resistant to sintering and leaching.[14]
-
Acidity/Basicity: The support's surface chemistry can influence side reactions that lead to coke formation.[9] For instance, highly acidic supports can sometimes promote polymerization reactions that form coke precursors.[7]
-
Pore Structure: The pore size and volume affect how easily reactants can access active sites and how quickly coke deposits can block the transport pathways.[2][6]
FAQ 3: How do I choose the optimal reaction conditions to maximize catalyst lifetime?
Answer: Balancing activity with stability is key.[12]
-
Temperature: Operate at the lowest temperature that provides an acceptable reaction rate. Higher temperatures accelerate nearly all deactivation mechanisms, especially sintering and coking.[1][12][14]
-
Pressure: In hydrogenation reactions, ensure sufficient hydrogen partial pressure. Hydrogen-starved conditions on the catalyst surface can promote dehydrogenation and polymerization side reactions, leading to coke formation.[4]
-
Concentration: Very high reactant concentrations can sometimes increase the rate of byproduct formation, which may act as coke precursors.[20]
Visualizing Deactivation and Troubleshooting
To better understand these complex processes, the following diagrams illustrate the primary deactivation mechanisms and a logical workflow for troubleshooting.
Caption: Primary mechanisms of palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
- Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. (n.d.).
- Probability of Chain Growth in Coke Formation on Metals and on Supports during Catalytic Reforming over Pt, Pt. (n.d.). Journal of the Chinese Institute of Chemical Engineers. [Link]
- Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. (n.d.). Royal Society of Chemistry. [Link]
- Regeneration of deactivated Pd/C catalyst by supercritical CO2 extraction. (2002).
- Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2001).
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013).
- Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. (2024).
- Coke formation during CO2 reforming of CH4 over alumina-supported nickel catalysts. (2009). King Saud University. [Link]
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications. (2024).
- Effect of Support on Stability and Coke Resistance of Ni-Based Catalyst in Combined Steam and CO2 Reforming of CH4. (2022). ACS Omega. [Link]
- Effect of Support on Stability and Coke Resistance of Ni-Based Catalyst in Combined Steam and CO2 Reforming of CH4. (2022).
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]
- Poisoning and deactivation of palladium c
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. [Link]
- Catalyst deactivation mechanisms and how to prevent them. (2024). Hiden Analytical. [Link]
- Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation c
- In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regener
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
- How To Prevent Catalyst Deactivation? (2024).
- Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. (2005).
- A Review of Recovery of Palladium from the Spent Automobile C
- A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. (2023).
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Validation & Comparative
Comparative reactivity of 2-Ethylcyclopentanone vs. 2-methylcyclopentanone
An In-Depth Guide to the Comparative Reactivity of 2-Ethylcyclopentanone and 2-Methylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unpacking the Nuances of Substituted Cyclopentanones
In the landscape of organic synthesis, cyclic ketones are foundational building blocks. Among them, substituted cyclopentanones serve as critical intermediates in the synthesis of complex molecules, including natural products, fragrances, and pharmaceuticals. The reactivity of these synthons is not uniform; it is profoundly influenced by the nature and position of their substituents. This guide provides a detailed comparative analysis of two closely related molecules: this compound and 2-methylcyclopentanone.
While differing by only a single methylene unit, the transition from a methyl to an ethyl group at the C2 position introduces significant, predictable changes in reactivity. Understanding these differences is paramount for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. This analysis is grounded in the fundamental principles of physical organic chemistry—namely, electronic and steric effects—and is supported by established experimental methodologies.
Core Principles: The Decisive Role of Steric and Electronic Effects
The reactivity of any ketone towards nucleophilic attack is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon.[1]
-
Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I), which pushes electron density toward the carbonyl carbon.[2][3] This donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.[2][4] Both methyl and ethyl groups exhibit this effect. While an ethyl group is a slightly stronger electron donor than a methyl group, this electronic difference is often subtle and can be overshadowed by steric factors in many reactions.
-
Steric Hindrance: This is the more dominant factor in comparing these two molecules. Steric hindrance refers to the spatial crowding around a reactive site that impedes the approach of a reactant.[5] The transition state of a nucleophilic addition to a ketone involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar, 120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles).[2][6] This geometric change brings substituents closer together, increasing steric strain. A bulkier substituent will lead to a more crowded and less stable transition state, thereby increasing the activation energy and slowing the reaction rate.[2][6]
The ethyl group on this compound is demonstrably larger and more sterically demanding than the methyl group on 2-methylcyclopentanone. This fundamental difference is the primary driver of their differential reactivity.
Caption: Factors influencing the reactivity of 2-alkylcyclopentanones.
Comparative Reactivity in Key Transformations
We will now examine how these principles manifest in common synthetic operations. For the purpose of this guide, we will focus on nucleophilic addition reactions, as they most directly probe the reactivity of the carbonyl group.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds via the addition of an organomagnesium halide to a carbonyl.[7][8] The reaction's sensitivity to steric hindrance makes it an excellent probe for comparing our two substrates.
Hypothesis: Due to the greater steric bulk of the ethyl group, this compound will react more slowly with a Grignard reagent (e.g., methylmagnesium bromide) than 2-methylcyclopentanone under identical conditions. This will be reflected in a lower reaction yield over a fixed time period or a longer time required to achieve complete conversion.
Supporting Experimental Data (Hypothetical)
The following table summarizes the expected outcomes from a comparative experiment.
| Substrate | Grignard Reagent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methylcyclopentanone | MeMgBr (1.1 eq) | 0 to RT | 1 | ~95% |
| This compound | MeMgBr (1.1 eq) | 0 to RT | 1 | ~70% |
| This compound | MeMgBr (1.1 eq) | 0 to RT | 4 | ~94% |
Causality Behind the Data: The data illustrate that the steric shield provided by the C2-ethyl group significantly retards the approach of the nucleophilic methyl group from the Grignard reagent. A longer reaction time is required for this compound to achieve a comparable yield to its methyl-substituted counterpart, confirming its lower reactivity.
Enolate Formation and Aldol Condensation
The protons on the carbons alpha to the carbonyl are acidic and can be removed by a base to form an enolate. For 2-alkylcyclopentanones, two different enolates can be formed: the kinetic enolate (proton removed from the less substituted C5 position) and the thermodynamic enolate (proton removed from the more substituted C2 position).
-
Kinetic Enolate Formation (e.g., using LDA at -78 °C): The rate of proton abstraction from the C5 position should be comparable for both ketones, as it is remote from the C2 substituent. However, abstraction of the C2 proton to form the thermodynamic enolate will be slower for this compound due to the increased steric hindrance around that proton.
-
Aldol Condensation: In a base-catalyzed self-condensation, an enolate of one molecule attacks the carbonyl of another.[9] The overall rate of the aldol condensation will be lower for this compound for two reasons:
-
The enolate, once formed, is a sterically more hindered nucleophile.
-
The carbonyl group of the electrophile is more sterically shielded.
-
This dual steric penalty makes reactions involving enolates of this compound inherently slower than those with 2-methylcyclopentanone.[10][11][12]
Experimental Protocols: A Self-Validating System
To provide a practical framework for verifying these reactivity differences, we present a detailed protocol for a comparative Grignard reaction. This protocol is designed to be self-validating by ensuring all variables, except for the substrate, are kept constant.
Protocol: Comparative Rate Analysis of Grignard Addition
Caption: Experimental workflow for comparative Grignard reactivity analysis.
Methodology:
-
Reagent Preparation:
-
Ensure all glassware is rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Prepare a solution of methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether or THF. The concentration must be accurately determined via titration (e.g., with salicylaldehyde phenylhydrazone) immediately before use.
-
Prepare 1.0 M solutions of both 2-methylcyclopentanone and this compound in anhydrous THF.
-
-
Reaction Setup:
-
In two separate, identical round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add 1.0 equivalent of the respective ketone solution.
-
Cool both flasks to 0 °C in an ice-water bath.
-
-
Execution and Monitoring:
-
To each flask, add 1.1 equivalents of the standardized MeMgBr solution dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reactions at 0 °C for 15 minutes, then remove the ice bath and allow them to warm to room temperature.
-
At specified time points (e.g., 1 hour, 4 hours), withdraw a small aliquot from each reaction mixture and immediately quench it by adding it to a vial containing a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Analysis:
-
For each quenched aliquot, add diethyl ether and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard (e.g., dodecane) to determine the ratio of starting material to product.
-
This analysis will provide quantitative data on the percent conversion over time, allowing for a direct comparison of the reaction rates.
-
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that 2-methylcyclopentanone is more reactive towards nucleophilic attack than this compound. This difference is not due to electronic effects, which are minimal, but is overwhelmingly dictated by the greater steric hindrance imposed by the C2-ethyl group. This steric impediment raises the energy of the reaction's transition state, thereby decreasing the overall reaction rate.
For synthetic chemists, this has clear practical implications:
-
Reactions involving nucleophilic addition to this compound may require more forcing conditions—such as longer reaction times, higher temperatures, or the use of less bulky reagents—to achieve high yields compared to its methyl analog.
-
In competitive reactions or when dealing with complex substrates containing both moieties, a nucleophile will selectively react at a 2-methylcyclopentanone site over a this compound site.
-
The steric environment also influences stereoselectivity. The bulkier ethyl group can provide a more effective stereodirecting influence in diastereoselective additions to the carbonyl or to the enolate.
By understanding these fundamental principles, researchers can better predict chemical behavior, troubleshoot synthetic challenges, and design more efficient and selective chemical transformations.
References
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- How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones? (2018). Quora. [Link]
- Devise a synthesis of 2-methylcyclopentanone from cyclohexene. Homework.Study.com. [Link]
- Devise a synthesis of 2-methylcyclopentanone
- Process for the preparation of 2-substituted cyclopentanones. (US5672763A).
- Relative Reactivities of Aldehydes and Ketones. Unacademy. [Link]
- Reactivity of aldehydes and ketones. (Video). Khan Academy. [Link]
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- Synthesis of 2-ethyl-2carboethoxycyclopentanone. PrepChem.com. [Link]
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- Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. SpringerLink. [Link]
- Simple Synthesis of 2-Cyclopentenones. (2018). ChemistryViews. [Link]
- Cyclopentanone, 2-ethyl-. NIST WebBook. [Link]
- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025).
- Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
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- (R)-2-ethylcyclopentanone | C7H12O. PubChem. [Link]
- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (CN101851216A).
- Show how you would convert 2-methylcyclopentanol to the following... Pearson+. [Link]
- Theoretical and Kinetic Study of the Reactions of Ketones with HȮ 2 Radicals. Part I: Abstraction Reaction Channels. (2025).
- Using cyclopentanone as the reactant, show the product of b. an aldol addition. c.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
- Steric Hindrance | Organic Chemistry. (2024). YouTube. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
- Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]
- (PDF) Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (2025).
- 2-methyl cyclopentanone, 1120-72-5. The Good Scents Company. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Alkylcyclopentanones for Researchers and Drug Development Professionals
The 2-alkylcyclopentanone motif is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules. Its prevalence underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of three classical and enduring strategies for the synthesis of 2-alkylcyclopentanones: the Stork Enamine Alkylation, the Dieckmann Cyclization of adipic esters followed by alkylation and decarboxylation, and the Conjugate Addition of organocuprates to cyclopentenone. This analysis is grounded in mechanistic principles and provides practical insights to inform the selection of the most suitable route for a given synthetic challenge.
The Stork Enamine Alkylation: A Mild Approach to Selective Mono-Alkylation
The Stork enamine synthesis, developed by Gilbert Stork, offers a mild and efficient method for the selective mono-alkylation of ketones, circumventing common issues associated with strong base-mediated enolate reactions, such as poly-alkylation and self-condensation. The reaction proceeds via the formation of an enamine from the parent ketone, which then acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing the desired alkyl substituent at the α-position.
Mechanistic Rationale and Advantages
The success of the Stork enamine alkylation lies in the nucleophilic character of the enamine's α-carbon, which is enhanced by the electron-donating nitrogen atom. This allows the reaction to proceed under neutral or mildly acidic conditions, a significant advantage when dealing with sensitive substrates that would not tolerate the harsh conditions of strong bases like LDA. The formation of the more substituted enamine is often favored thermodynamically, but the less substituted enamine, formed under kinetic control, is sterically more accessible for alkylation, leading to regioselectivity.
The key advantages of the Stork Enamine Alkylation include:
-
High selectivity for mono-alkylation: The intermediate iminium salt is less reactive than the starting enamine, preventing over-alkylation.
-
Mild reaction conditions: Avoids the use of strong bases, making it compatible with a wider range of functional groups.
-
Good yields for activated alkyl halides: Allylic, benzylic, and primary alkyl halides are excellent electrophiles for this reaction.
However, the reaction is generally less effective for the introduction of secondary and tertiary alkyl groups due to competing elimination reactions.
Experimental Workflow and Protocol
The overall workflow for the Stork enamine synthesis of a 2-alkylcyclopentanone is depicted below.
Caption: Workflow for Stork Enamine Alkylation.
Detailed Protocol: Synthesis of 2-Propylcyclopentanone
-
Enamine Formation: A solution of cyclopentanone (10.0 g, 119 mmol), pyrrolidine (10.1 g, 142 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) in 150 mL of dry toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine.
-
Alkylation: The crude enamine is dissolved in 100 mL of dry dioxane, and 1-iodopropane (22.3 g, 131 mmol) is added dropwise at room temperature. The mixture is stirred for 12 hours.
-
Hydrolysis: The resulting iminium salt is hydrolyzed by the addition of 50 mL of 10% aqueous HCl and stirring for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 2-propylcyclopentanone.
The Dieckmann Cyclization: Building the Ring from Acyclic Precursors
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of 2-alkylcyclopentanones, an adipic acid diester is cyclized in the presence of a strong base to yield a cyclopentanone-2-carboxylate. This intermediate is then alkylated at the α-position, followed by hydrolysis and decarboxylation to furnish the desired 2-alkylcyclopentanone.
Mechanistic Rationale and Advantages
The Dieckmann cyclization is a robust and well-established method for the formation of five- and six-membered rings. The reaction is driven by the formation of a resonance-stabilized enolate and the subsequent intramolecular nucleophilic attack. The use of a strong base, such as sodium ethoxide, is essential to deprotonate the α-carbon of the diester.
The primary advantages of this approach are:
-
Readily available starting materials: Adipic acid and its esters are commercially available and relatively inexpensive.
-
High yields for ring formation: The intramolecular nature of the reaction often leads to high yields of the cyclic β-keto ester.
-
Versatility in alkylation: The intermediate β-keto ester can be alkylated with a wide range of alkyl halides.
A potential drawback is the need for a multi-step sequence (esterification, cyclization, alkylation, hydrolysis, and decarboxylation), which can impact the overall yield and efficiency.
Experimental Workflow and Protocol
The synthetic sequence starting from adipic acid is illustrated below.
Caption: Workflow for Conjugate Addition Route.
Detailed Protocol: Synthesis of 2-Propylcyclopentanone
-
Preparation of Lithium Dipropylcuprate: In a flame-dried, two-necked flask under an argon atmosphere, copper(I) iodide (9.5 g, 50 mmol) is suspended in 100 mL of anhydrous THF and cooled to -78 °C. A 1.6 M solution of propyl lithium in diethyl ether (62.5 mL, 100 mmol) is added dropwise via syringe. The mixture is stirred at -78 °C for 30 minutes to form a clear, Gilman reagent solution.
-
Conjugate Addition: Cyclopentenone (4.1 g, 50 mmol) in 20 mL of anhydrous THF is added dropwise to the freshly prepared lithium dipropylcuprate solution at -78 °C. The reaction is stirred at this temperature for 1 hour.
-
Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL). The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to give 2-propylcyclopentanone.
Comparative Analysis
| Feature | Stork Enamine Alkylation | Dieckmann Cyclization Route | Conjugate Addition to Cyclopentenone |
| Starting Materials | Cyclopentanone, secondary amine, alkyl halide | Adipic acid/ester, alkyl halide | Cyclopentenone, organometallic reagent, Cu(I) salt |
| Number of Steps | 3 (enamine formation, alkylation, hydrolysis) | 4-5 (esterification, cyclization, alkylation, hydrolysis, decarboxylation) | 2 (organocuprate formation, conjugate addition) |
| Reaction Conditions | Mild (neutral or mildly acidic) | Strong base for cyclization, acidic/basic for hydrolysis | Anhydrous, inert atmosphere, low temperature (-78 °C) |
| Key Advantages | - High selectivity for mono-alkylation- Mild conditions- Avoids strong bases | - Inexpensive starting materials- Robust and scalable- Versatile alkylation of β-keto ester | - Direct C-C bond formation- High yields and selectivity- Broad scope of transferable groups |
| Key Disadvantages | - Less effective for secondary/tertiary alkyl halides- Multi-step process | - Multi-step sequence can lower overall yield- Requires strong base | - Air- and moisture-sensitive reagents- Potential toxicity of organometallics and copper salts |
| Typical Yields | 60-80% | 50-70% (overall) | 70-95% |
| Substrate Scope | Good for primary and activated alkyl halides | Broad for alkyl halides in the alkylation step | Excellent for a wide range of alkyl, vinyl, and aryl groups |
Conclusion and Recommendations
The choice of synthetic route to a 2-alkylcyclopentanone is contingent upon the specific requirements of the synthesis, including the nature of the desired alkyl substituent, the presence of other functional groups, and considerations of scale and safety.
-
The Stork Enamine Alkylation is the method of choice when mild conditions are paramount and when selective mono-alkylation with a primary or activated alkyl halide is desired. Its operational simplicity and avoidance of pyrophoric bases make it an attractive option for many laboratory-scale syntheses.
-
The Dieckmann Cyclization route is a classical and cost-effective approach, particularly for large-scale production where the starting materials' cost is a significant factor. While it involves more steps, the robustness of each transformation makes it a reliable workhorse in organic synthesis.
-
Conjugate Addition of Organocuprates offers the most direct and often highest-yielding route. It is particularly advantageous for introducing a wide variety of alkyl groups that may be challenging to incorporate via other methods. However, the stringent requirements for anhydrous and inert conditions, along with the handling of organometallic reagents, necessitate a higher level of technical expertise and appropriate laboratory infrastructure.
Ultimately, a thorough evaluation of these factors will guide the synthetic chemist in selecting the optimal path to their target 2-alkylcyclopentanone, a versatile building block in the ongoing quest for new and improved chemical entities.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Ethylcyclopentanone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 2-Ethylcyclopentanone, a ketone that can be present as an intermediate, impurity, or a component in various chemical syntheses, requires robust analytical methods for its quantification to ensure product quality and safety. This guide provides an in-depth comparison of analytical methodologies for this compound quantification, grounded in the principles of scientific integrity and regulatory compliance. We will explore the validation of these methods through the lens of a seasoned application scientist, emphasizing not just the "how" but the critical "why" behind each experimental choice.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to walk you through the critical considerations and steps for validating methods for this compound quantification, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as the primary analytical techniques.
Choosing the Right Analytical Tool: GC vs. HPLC
The selection of the analytical technique is the foundational step in method development and validation. For a semi-volatile ketone like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options. The choice between them depends on several factors including the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] Given this compound's boiling point of 158-160 °C, GC is an excellent candidate.[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and specificity. GC-MS, in particular, provides definitive identification based on the mass spectrum of the analyte.[5][6][7]
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture in a liquid mobile phase through a solid stationary phase.[8] For ketones that are not amenable to GC or for complex matrices, HPLC can be a suitable alternative.[9] However, this compound lacks a strong chromophore, making UV detection challenging without derivatization.[10] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a UV-active moiety, allowing for sensitive detection.[8][11]
Comparative Overview of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Suitability for this compound | High, due to its volatility. | Moderate, often requires derivatization for UV detection. |
| Sample Preparation | Typically involves dissolution in a volatile organic solvent. | May require derivatization, extraction, and solvent exchange. |
| Sensitivity | High, especially with MS detection. | Can be high with derivatization and UV or MS detection. |
| Specificity | Very high with MS detection (mass spectrum confirmation). | Good, can be enhanced with MS detection. |
| Throughput | Generally higher due to simpler sample preparation. | Can be lower if derivatization is required. |
The Pillars of Analytical Method Validation
The validation of an analytical method is a formal and systematic process that demonstrates its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[12][13][14] The core validation characteristics that must be evaluated are:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
The following sections will detail the experimental protocols for validating a hypothetical GC-FID method for the quantification of this compound.
Experimental Workflow for Method Validation
The logical flow of the validation process ensures that each parameter is thoroughly investigated.
Caption: A typical workflow for analytical method validation.
Specificity: Ensuring the Method's Selectivity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[15][16] For this compound, this includes impurities, degradation products, and matrix components.
Experimental Protocol for Specificity (GC-FID)
-
Preparation of Solutions:
-
Blank: Prepare a solution containing all components of the sample matrix except for this compound.
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration.
-
Spiked Sample: Prepare a sample matrix and spike it with a known concentration of this compound.
-
Potential Impurities: If known, prepare solutions of potential impurities and degradation products.
-
-
Chromatographic Analysis:
-
Inject the blank, standard solution, spiked sample, and impurity solutions into the GC system.
-
Record the chromatograms.
-
-
Evaluation:
-
The blank should show no interfering peaks at the retention time of this compound.
-
The peak for this compound in the spiked sample should be well-resolved from any other peaks.
-
The retention times of potential impurities should not overlap with the this compound peak.
-
Linearity and Range: Establishing a Proportional Response
Causality: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]
Experimental Protocol for Linearity and Range (GC-FID)
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards of this compound by diluting a stock solution. The concentration range should typically span 50% to 150% of the expected working concentration.
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
Record the peak area for each injection.
-
-
Evaluation:
-
Plot the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be statistically insignificant.
-
The range is the concentration interval over which the linearity, accuracy, and precision are acceptable.
-
Accuracy: Closeness to the True Value
Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15][16] It is typically determined by recovery studies.
Experimental Protocol for Accuracy (GC-FID)
-
Preparation of Spiked Samples:
-
Spike a placebo (a mixture of all matrix components without the analyte) with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the nine spiked samples.
-
-
Evaluation:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%
-
The mean recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: Agreement Between Repeated Measurements
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol for Precision (GC-FID)
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies. The RSD should typically be ≤ 3%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol for LOD and LOQ (GC-FID)
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness: Reliability During Normal Use
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol for Robustness (GC-FID)
-
Identify Critical Parameters:
-
For a GC method, these could include oven temperature, carrier gas flow rate, injection volume, and split ratio.
-
-
Vary Parameters:
-
Systematically vary each parameter within a small, predefined range (e.g., ± 2°C for oven temperature, ± 5% for flow rate).
-
Analyze a standard solution under each varied condition.
-
-
Evaluation:
-
Assess the impact of these variations on the results (e.g., retention time, peak area, resolution).
-
The method is considered robust if the results remain within acceptable limits despite these variations.
-
Data Presentation: A Comparative Summary
The following table summarizes hypothetical validation data for GC-FID and HPLC-UV (with derivatization) methods for this compound quantification.
| Validation Parameter | GC-FID Method | HPLC-UV (with Derivatization) Method | Acceptance Criteria |
| Specificity | No interference observed | No interference observed | No interfering peaks at the analyte's retention time |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Covers the expected concentration range |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.2% | ≤ 2% |
| - Intermediate Precision | 1.5% | 2.1% | ≤ 3% |
| LOD (µg/mL) | 0.1 | 0.05 | To be determined based on requirements |
| LOQ (µg/mL) | 0.3 | 0.15 | To be determined based on requirements |
| Robustness | Passed | Passed | No significant impact on results |
Logical Relationships in Method Validation
The validation parameters are interconnected, and a successful validation demonstrates a comprehensive understanding of the method's performance.
Caption: Interdependencies of key validation parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a critical exercise that underpins the quality and safety of pharmaceutical products. Both GC and HPLC offer viable analytical solutions, with the choice dependent on specific application needs. A thorough validation process, guided by regulatory frameworks such as ICH Q2(R2), ensures that the chosen method is fit for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, scientists can have a high degree of confidence in the data generated. This guide has provided a comprehensive overview and practical protocols to aid researchers, scientists, and drug development professionals in this essential endeavor.
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Cross-reactivity studies of 2-Ethylcyclopentanone derivatives in biological assays
An In-Depth Technical Guide to Investigating the Cross-Reactivity of 2-Ethylcyclopentanone Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. Off-target effects, often arising from cross-reactivity, can lead to misleading experimental results and potential toxicity, representing a significant hurdle in the therapeutic development pipeline.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, a class of compounds with growing interest in various biological applications.[2][3]
The cyclopentanone scaffold is a common motif in biologically active molecules, and seemingly minor modifications to the this compound core can drastically alter its interaction with biological targets.[4][5] Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary check but a foundational component of the research and development process. This guide will delve into the structural basis of cross-reactivity, present a multi-tiered assay approach for its characterization, and provide detailed protocols and data interpretation strategies.
The Structural Underpinnings of Cross-Reactivity
Cross-reactivity occurs when a compound binds to one or more unintended targets, often due to structural or electronic similarities with the endogenous ligand or the intended target's binding site.[6] For this compound derivatives, the cyclopentanone ring and the ethyl group, along with other substitutions, create a unique three-dimensional shape and charge distribution that can mimic those of other molecules, leading to off-target interactions.
A Multi-Tiered Approach to Assessing Cross-Reactivity
A robust evaluation of cross-reactivity involves a combination of computational and experimental methods, moving from broad, predictive screening to specific, functional validation.
Tier 1: In Silico Profiling and Computational Prediction
Before embarking on extensive laboratory work, computational methods can provide valuable insights into potential off-target interactions.[7][8] These approaches use the chemical structure of the this compound derivative to predict its binding affinity against a large database of known protein structures.
-
Methodology: Utilize computational tools such as Similarity Ensemble Approach (SEA), molecular docking, and quantitative structure-activity relationship (QSAR) models.[7] These methods compare the 2D and 3D structure of the test compound against libraries of compounds with known biological activities.[9][10]
-
Rationale: In silico screening is a cost-effective and rapid way to generate a preliminary "hit list" of potential off-targets, which can then be prioritized for experimental validation.[8] This helps in focusing resources on the most probable and biologically relevant off-target interactions.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Tier 2: Biochemical Assays for Direct Binding and Inhibition
Biochemical assays provide direct evidence of a compound's interaction with a purified biological target, such as a receptor or an enzyme.
These assays measure the ability of a test compound to displace a labeled ligand with known affinity for a specific target.[11][12]
Caption: The principle of a competitive binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare a membrane suspension from cells expressing the target receptor.
-
Select a suitable radioligand with high affinity and specificity for the receptor.
-
Prepare serial dilutions of the this compound derivatives and control compounds in assay buffer.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and the test compounds at varying concentrations.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known ligand).
-
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.[14]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[15]
-
These assays determine whether a compound can inhibit the activity of a specific enzyme.[16]
Experimental Protocol: Enzyme Inhibition Assay
-
Preparation:
-
Obtain a purified enzyme and its corresponding substrate.
-
Prepare a stock solution of the test compounds. Create a series of dilutions in the assay buffer.[17]
-
-
Assay Setup:
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[17]
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[19]
-
Table 1: Hypothetical Biochemical Screening Data for this compound Derivatives
| Compound | Target Receptor A (Ki, µM) | Target Enzyme X (IC50, µM) | Off-Target Receptor B (Ki, µM) | Off-Target Enzyme Y (IC50, µM) |
| Derivative 1 | 0.05 | 0.1 | > 50 | 25 |
| Derivative 2 | 0.08 | 0.2 | 5.2 | 10.5 |
| Derivative 3 | 1.2 | 2.5 | 0.8 | 1.5 |
| Control | 0.02 | 0.05 | > 100 | > 100 |
Tier 3: Cell-Based Assays for Functional Characterization
Cell-based assays are crucial for understanding how a compound affects cellular processes in a more physiologically relevant context.[20][21][22]
These assays measure the transcriptional activation of a specific gene downstream of a signaling pathway of interest.
Experimental Protocol: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line.
-
Co-transfect the cells with a plasmid containing the target receptor and a reporter plasmid containing a luciferase gene under the control of a response element specific to the signaling pathway.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the this compound derivatives.
-
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase).
-
Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
These assays assess the general toxicity of a compound to cells.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).
Table 2: Hypothetical Cell-Based Assay Data for this compound Derivatives
| Compound | Target Pathway (EC50, µM) | Off-Target Pathway (IC50, µM) | Cytotoxicity (CC50, µM) in HEK293 cells | Cytotoxicity (CC50, µM) in HepG2 cells |
| Derivative 1 | 0.15 | > 100 | > 100 | > 100 |
| Derivative 2 | 0.25 | 15 | 85 | 70 |
| Derivative 3 | 5.0 | 2.5 | 20 | 15 |
| Control | 0.10 | > 100 | > 100 | > 100 |
Tier 4: Tissue Cross-Reactivity (TCR) Studies
For compounds intended for therapeutic use, TCR studies are essential to identify unintended binding in various tissues.[23][24] These studies are typically conducted using immunohistochemistry (IHC) on a panel of normal human and animal tissues.[25][26]
Caption: A hypothetical signaling pathway affected by an off-target interaction.
Synthesizing the Data: Building a Comprehensive Profile
The ultimate goal is to integrate the data from all tiers of analysis to build a comprehensive cross-reactivity profile for each this compound derivative. This profile should highlight the compound's potency at its intended target versus its activity at off-targets. A desirable candidate will exhibit high potency and selectivity for its primary target with minimal activity at other receptors, enzymes, or signaling pathways, and low cytotoxicity.[27]
By employing the systematic approach outlined in this guide, researchers can confidently characterize the cross-reactivity of this compound derivatives, enabling more informed decisions in the selection and optimization of lead compounds for further development. This rigorous, evidence-based methodology is fundamental to ensuring scientific integrity and advancing the development of safe and effective new molecules.
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Ethylcyclopentanone
Introduction: The Significance and Synthetic Challenges of 2-Ethylcyclopentanone
This compound is a valuable cyclic ketone, finding applications as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its synthesis, while achievable through several routes, presents a classic chemical challenge: the efficient and selective formation of a substituted five-membered carbocyclic ring. This guide provides a comprehensive comparison of the primary catalytic strategies for the synthesis of this compound, offering researchers, scientists, and drug development professionals a detailed analysis of competing methodologies. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and present a critical evaluation of their respective strengths and limitations based on experimental data.
The two main catalytic pathways we will explore are:
-
The Dieckmann Condensation Route: A multi-step but highly reliable approach involving the intramolecular cyclization of a diester, followed by alkylation and decarboxylation.
-
The Direct Enolate Alkylation Route: A more direct, two-step approach involving the formation of a cyclopentanone enolate and its subsequent reaction with an ethylating agent.
This guide will provide the necessary data and insights to empower you to make an informed decision on the optimal synthetic route for your specific research and development needs.
Comparative Analysis of Synthetic Routes
The choice between the Dieckmann condensation and direct enolate alkylation pathways hinges on a trade-off between the number of synthetic steps, overall yield, and the reaction conditions required. Below is a summary of the key performance indicators for each route.
| Performance Metric | Dieckmann Condensation Route | Direct Enolate Alkylation Route |
| Starting Materials | Diethyl Adipate, Ethyl Halide | Cyclopentanone, Ethyl Halide |
| Number of Steps | 3 (Cyclization, Alkylation, Decarboxylation) | 2 (Enolate Formation, Alkylation) |
| Key Catalyst/Reagent | Strong Base (e.g., NaOEt, t-BuOK) | Strong, Sterically Hindered Base (e.g., LDA) |
| Overall Yield (Indicative) | Good to Excellent | Moderate to Good |
| Key Advantages | High yields, reliable, well-established | Fewer steps, more atom-economical |
| Key Limitations | Multiple steps, requires β-keto ester intermediate | Potential for polyalkylation, requires strong, non-nucleophilic base |
Route 1: The Dieckmann Condensation Pathway
The Dieckmann condensation is a powerful and well-established method for the synthesis of cyclic β-keto esters, which are versatile intermediates for the production of substituted cyclic ketones.[2] This intramolecular version of the Claisen condensation is particularly effective for forming stable five- and six-membered rings.[3] The overall strategy for synthesizing this compound via this route involves three key stages, as illustrated below.
Caption: The three-stage synthetic pathway to this compound via the Dieckmann Condensation.
Stage 1: Dieckmann Condensation of Diethyl Adipate
The first and most critical step is the base-catalyzed intramolecular cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate. The choice of base is paramount to the success of this reaction, directly impacting the yield and purity of the product.
Mechanism Insight: The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, generating a nucleophilic enolate.[4] This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester.[3]
Catalyst (Base) Performance Comparison:
The selection of the base for the Dieckmann condensation is a critical decision. While traditional bases like sodium ethoxide are effective, sterically hindered bases such as potassium tert-butoxide often provide higher yields, particularly when side reactions are a concern.[5]
| Base | Solvent | Conditions | Yield of Ethyl 2-Oxocyclopentanecarboxylate (%) | Reference |
| Potassium tert-Butoxide (t-BuOK) | Toluene | Reflux, 3h | 98 | [6] |
| Potassium tert-Butoxide (t-BuOK) | Solvent-Free | RT, 10 min | 82 | [6] |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 74-81 | [1] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [3] |
Experimental Protocol: Dieckmann Condensation using Potassium tert-Butoxide in Toluene
This protocol is optimized for high yield based on reported data.[6]
-
Materials:
-
Diethyl adipate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.
-
Base Addition: Add potassium tert-butoxide (1.1 equivalents) to the toluene.
-
Substrate Addition: To this suspension, add diethyl adipate (1.0 equivalent) and heat the mixture to reflux for 3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. The solvent is then removed under reduced pressure, and the resulting ethyl 2-oxocyclopentanecarboxylate can be purified by vacuum distillation.
-
Stage 2: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate
The second stage involves the alkylation of the β-keto ester intermediate with an ethyl halide. The acidity of the α-proton, situated between two carbonyl groups, facilitates its removal by a moderately strong base, forming a stabilized enolate that acts as the nucleophile.[7]
Experimental Protocol: Ethylation of Ethyl 2-Oxocyclopentanecarboxylate [7][8]
-
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Anhydrous ethanol
-
Sodium metal
-
Ethyl iodide (or ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Base Preparation: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C and add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the enolate solution. Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice-cold water and neutralized with saturated aqueous NH₄Cl. The product is extracted with diethyl ether, dried over anhydrous MgSO₄, and purified by vacuum distillation.
-
Stage 3: Hydrolysis and Decarboxylation
The final step is the hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid. This is typically achieved by heating the 2-ethyl-2-ethoxycarbonylcyclopentanone in the presence of an acid.[9]
Experimental Protocol: Hydrolysis and Decarboxylation
-
Materials:
-
2-Ethyl-2-ethoxycarbonylcyclopentanone
-
Aqueous Hydrochloric Acid (e.g., 6M) or Sulfuric Acid
-
Sodium Bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction: The 2-ethyl-2-ethoxycarbonylcyclopentanone is heated at reflux in an aqueous solution of hydrochloric or sulfuric acid until the evolution of CO₂ ceases.
-
Workup: The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The this compound is extracted with diethyl ether, the organic layer is dried over anhydrous MgSO₄, and the product is purified by distillation.
-
Route 2: Direct Enolate Alkylation of Cyclopentanone
A more direct approach to this compound involves the direct alkylation of cyclopentanone. This method is more atom-economical and involves fewer steps than the Dieckmann condensation route. However, it requires the use of a strong, non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate and to prevent side reactions like aldol condensation.[10][11]
Caption: The two-stage synthetic pathway to this compound via Direct Enolate Alkylation.
Mechanism Insight: The reaction begins with the deprotonation of the α-carbon of cyclopentanone by LDA at low temperature to form the lithium enolate. This enolate then acts as a nucleophile, attacking the ethyl halide in an SN2 reaction to form the C-C bond and yield this compound.[12]
Catalyst (Base) Considerations:
The choice of base is critical for the success of direct alkylation. Weaker bases like sodium ethoxide can lead to reversible enolate formation and subsequent aldol condensation side products.[11] A strong, sterically hindered base like LDA is preferred to drive the enolate formation to completion.[11]
Experimental Protocol: Direct Alkylation of Cyclopentanone using LDA
-
Materials:
-
Cyclopentanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide (or ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
LDA Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 equivalents) and stir for 30 minutes at -78 °C to form LDA.
-
Enolate Formation: To the freshly prepared LDA solution, add cyclopentanone (1.0 equivalent) dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.1 equivalents) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature over several hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and purify by distillation.
-
Conclusion and Recommendations
Both the Dieckmann condensation and direct enolate alkylation routes offer viable pathways for the synthesis of this compound.
-
The Dieckmann condensation route is a robust, high-yielding, and well-documented method. Its multi-step nature may be a drawback in some contexts, but the reliability and high yields often make it the preferred choice, especially for larger-scale synthesis where consistency is key. The use of potassium tert-butoxide as the base for the initial cyclization is highly recommended for maximizing the yield of the key β-keto ester intermediate.[6]
-
The direct enolate alkylation route is more concise and atom-economical. However, its success is highly dependent on the careful control of reaction conditions, particularly the use of a strong, non-nucleophilic base like LDA and low temperatures to avoid side reactions. This route may be advantageous for smaller-scale, rapid synthesis where minimizing the number of steps is a priority.
Ultimately, the choice of catalyst and synthetic strategy will depend on the specific requirements of the project, including scale, available resources, and desired purity. This guide provides the foundational data and protocols to enable an informed and effective approach to the synthesis of this compound.
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A Comparative Guide to the Relative Stability and Regioselective Formation of 2-Ethylcyclopentanone Enolates
For researchers, scientists, and professionals in drug development, mastering the regioselective control of ketone enolates is fundamental to sophisticated synthetic strategies. The asymmetric nature of 2-ethylcyclopentanone presents a classic and instructive case for examining the principles of kinetic versus thermodynamic control. The ability to selectively form one of its two possible enolate regioisomers is paramount for directing the outcome of subsequent alkylation, aldol, and acylation reactions. This guide provides an in-depth analysis of the factors governing the stability of these isomers and presents the experimental framework for their selective generation and quantification.
The Dichotomy of this compound: Kinetic vs. Thermodynamic Pathways
An unsymmetrical ketone like this compound possesses two distinct α-carbons, each bearing protons that can be abstracted by a base to form two different enolate regioisomers. The crucial insight is that the pathway to these isomers is not arbitrary; it is dictated by the reaction conditions, which determine whether the outcome is under kinetic or thermodynamic control.[1][2]
-
The Thermodynamic Enolate: This isomer is the more stable of the two. Its formation involves the removal of a proton from the more substituted α-carbon (C2). The resulting enolate possesses a more substituted, and therefore more stable, carbon-carbon double bond, a principle analogous to Zaitsev's rule for alkenes.[1][3] Favorable conditions for thermodynamic control involve a smaller, strong base (e.g., sodium hydride, NaH, or sodium ethoxide, NaOEt) and higher reaction temperatures (0 °C to room temperature).[4][5] These conditions establish an equilibrium, allowing the initially formed mixture of enolates to convert to the most stable species over time.[6]
-
The Kinetic Enolate: This isomer is the one that forms the fastest. Its generation involves the deprotonation of the less substituted and less sterically hindered α-carbon (C5).[3] The protons on this methylene group are more sterically accessible to a bulky base.[4] To favor the kinetic product, the reaction must be irreversible. This is achieved using a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at very low temperatures (typically -78 °C).[4][5] At this temperature, there is insufficient energy to overcome the activation barrier for the reverse reaction, effectively "locking" the enolate in its kinetically favored form.[4]
The strategic choice between these two pathways is a cornerstone of modern organic synthesis, allowing for precise control over molecular architecture.
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A Comparative Olfactory and Performance Analysis of 2-Ethylcyclopentanone-Derived Fragrances
In the intricate world of fragrance chemistry, the pursuit of novel molecules with superior olfactory properties and performance is a perpetual endeavor. Among the vast array of synthetic aroma chemicals, cyclopentanone derivatives hold a significant position, offering a versatile scaffold for the creation of diverse and impactful scents. This guide provides an in-depth comparative analysis of the efficacy of fragrances derived from 2-Ethylcyclopentanone, juxtaposed with established and structurally related alternatives. Tailored for researchers, scientists, and professionals in drug development and fragrance formulation, this document synthesizes technical data with practical, field-proven insights to inform the selection and application of these compounds.
Introduction: The Olfactory Landscape of Cyclopentanones
Cyclopentanone and its derivatives are integral to modern perfumery, often imparting floral, fruity, and jasmine-like characteristics. Their five-membered ring structure provides a compact and relatively rigid framework that, when appropriately substituted, can interact with olfactory receptors to elicit specific and desirable odor perceptions. The nature and position of the alkyl substituents on the cyclopentanone ring are critical determinants of the resulting fragrance profile, influencing not only the scent character but also its intensity, longevity, and sillage.
This compound serves as a foundational building block for a range of fragrance ingredients. The ethyl group at the C-2 position is a key structural feature that modulates the molecule's volatility and interaction with olfactory receptors. This guide will explore the synthesis, olfactory characterization, and performance metrics of fragrances derived from this parent molecule and compare them against prominent alternatives, namely the widely acclaimed Hedione® (Methyl dihydrojasmonate) and the naturally inspired Methyl Jasmonate.
Synthesis of this compound Derivatives: A Strategic Overview
The synthesis of 2-alkyl-cyclopentanones, including this compound, can be achieved through several strategic pathways. A common and effective method involves the alkylation of cyclopentanone. This process typically proceeds via the formation of an enolate intermediate, which then reacts with an alkylating agent.
General Synthesis Pathway: Alkylation of Cyclopentanone
A prevalent method for the synthesis of 2-substituted cyclopentanones is the alkylation of cyclopentanone-2-carboxylic esters, followed by hydrolysis and decarboxylation[1][2]. A one-pot cascade approach using aldehydes and cycloketones over a bifunctional catalyst has also been developed for a more streamlined synthesis of 2-alkyl cycloketones[3].
Below is a representative workflow for the synthesis of this compound:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound via Enolate Alkylation
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve cyclopentanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution to deprotonate the cyclopentanone and form the lithium enolate. The reaction is typically monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Alkylation: Once enolate formation is complete, add an ethyl halide (e.g., ethyl bromide or ethyl iodide) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid[4].
Comparative Olfactory and Performance Analysis
The efficacy of a fragrance is a multi-faceted parameter encompassing its odor profile, intensity, longevity (substantivity), and sillage (projection). This section provides a comparative analysis of this compound-derived fragrances against two industry benchmarks: Hedione® and Methyl Jasmonate.
Olfactory Profile
| Compound | Olfactory Description |
| This compound Derivative (Hypothetical) | Possesses a distinctive odor, often described as fruity and slightly floral, with nutty undertones. The specific character can be further modified by additional functional groups. |
| Hedione® (Methyl dihydrojasmonate) | An elegant, transparent floral, jasmine note with a citrus freshness. It is known for imparting volume, radiance, and a natural smoothness to fragrance compositions[5]. |
| Methyl Jasmonate | A powerful, floral, true jasmine flower character, often described as oily and green. It is considered more intense and less transparent than Hedione®[6]. |
Performance Metrics: A Quantitative Comparison
Quantitative data for fragrance performance can be obtained through a combination of instrumental analysis and sensory evaluation. While direct comparative data for this compound derivatives is limited in publicly available literature, we can extrapolate and estimate its performance based on its structural properties and compare it with the well-documented performance of Hedione® and Methyl Jasmonate.
| Parameter | This compound | Hedione® (High Cis) | Methyl Jasmonate |
| Molecular Weight ( g/mol ) | 112.17[7] | 226.31 | 224.30 |
| Boiling Point (°C) | 158-160[8] | ~295 | ~110 @ 0.2 mmHg |
| Vapor Pressure (mmHg @ 25°C) | 2.06[8] | Low | 0.001[9] |
| Odor Threshold (ppm) | Estimated: 0.1 - 1.0 | Low (cis-isomer is more potent) | Detection: 5.7[10] |
| Longevity on Skin (hours) | Moderate (4-6) | High (8+) | High (8+) |
| Sillage | Moderate | High | High |
Note: The odor threshold for this compound is an estimation based on its molecular weight and structure in comparison to other cyclopentanone derivatives. Actual values would require experimental determination.
The higher boiling point and lower vapor pressure of Hedione® and Methyl Jasmonate contribute to their greater longevity compared to the more volatile this compound. The "high cis" version of Hedione is noted for being more diffusive and longer-lasting due to the specific stereochemistry of the cis-isomer having a higher odor impact[11][12].
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing fragrance longevity and sillage.
Protocol 1: Fragrance Longevity Assessment by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This instrumental method provides objective and quantitative data on the evaporation rate of fragrance molecules from a substrate over time.
Caption: Workflow for fragrance longevity analysis using GC-MS.
Step-by-Step Methodology:
-
Substrate Preparation: Use standardized substrates such as fragrance blotters or synthetic skin membranes. Apply a precise amount (e.g., 10 µL) of the fragrance solution (typically diluted in ethanol) to each substrate.
-
Incubation: Place the scented substrates in individual temperature- and humidity-controlled chambers.
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), collect the headspace vapor above the substrate using Solid Phase Microextraction (SPME)[13][14][15].
-
GC-MS Analysis:
-
Inject the collected headspace sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold, followed by a ramp to a final temperature to ensure separation of all volatile components.
-
MS Conditions: Operate the mass spectrometer in full scan mode to identify the fragrance compounds based on their mass spectra and retention times.
-
-
Data Analysis:
-
Integrate the peak area of each fragrance compound at each time point.
-
Plot the peak area (proportional to concentration) against time to generate an evaporation profile for each compound.
-
Compare the decay curves of the this compound derivative and the alternative fragrances to determine their relative longevity.
-
Protocol 2: Sensory Evaluation of Fragrance Sillage and Intensity
Sensory analysis by a trained panel provides crucial data on the human perception of a fragrance's performance, which is the ultimate measure of its success.
Step-by-Step Methodology:
-
Panelist Selection and Training: Recruit a panel of individuals who have been screened for their olfactory acuity and trained in fragrance evaluation terminology and scaling techniques.
-
Sample Application:
-
For sillage evaluation, a panelist applies a standardized amount of the fragrance to their skin (e.g., one spray to the wrist from a specified distance).
-
For intensity evaluation on a substrate, apply the fragrance to blotter strips as described in the GC-MS protocol.
-
-
Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-neutral room.
-
Sillage Evaluation:
-
At specified time intervals after application, the panelist walks into the evaluation room.
-
Other trained panelists, positioned at a fixed distance, rate the perceived intensity of the fragrance trail (sillage) on a labeled magnitude scale (LMS) or a category scale (e.g., 0 = no sillage, 5 = very strong sillage).
-
-
Intensity Evaluation (on blotter):
-
At each time point, panelists sniff the scented blotters and rate the fragrance intensity on a standardized scale (e.g., a 10-point scale where 0 is no odor and 10 is extremely strong).
-
-
Data Analysis:
-
Calculate the mean sillage and intensity scores for each fragrance at each time point.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the perceived sillage and longevity between the this compound derivative and the alternatives.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of this compound-derived fragrances. Based on its physicochemical properties, it is anticipated that this compound derivatives will offer a moderate longevity and sillage, with a unique fruity-floral olfactory profile. In comparison, established benchmarks like Hedione® and Methyl Jasmonate are expected to exhibit superior longevity and a more classically jasmine-centric scent.
The true potential of this compound derivatives lies in their novelty and the opportunity to create unique and modern fragrance compositions. Further research should focus on the synthesis and evaluation of a broader range of these derivatives to fully characterize their olfactory space and performance capabilities. Direct comparative studies with robust quantitative data will be invaluable in solidifying their position within the perfumer's palette. The methodologies outlined in this guide provide a solid foundation for such future investigations, ensuring that the evaluation of new fragrance molecules is conducted with scientific rigor and a deep understanding of the principles of olfactory science.
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The Art of Selectivity: A Guide to Kinetic vs. Thermodynamic Control in Cyclopentanone Alkylation
For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of cyclic ketones is a cornerstone of molecular design. Among these, the alkylation of cyclopentanones presents a classic yet critical challenge: regioselectivity. The ability to selectively introduce an alkyl group at a specific α-carbon in an unsymmetrical cyclopentanone is paramount for the synthesis of complex target molecules. This guide provides an in-depth comparison of the two fundamental strategies to achieve this control: kinetic and thermodynamic enolate formation. We will delve into the underlying principles, provide actionable experimental protocols, and present data to empower you to make informed decisions in your synthetic endeavors.
The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
The alkylation of a ketone proceeds via its enolate, a resonance-stabilized intermediate formed by the deprotonation of an α-hydrogen.[1] In an unsymmetrical cyclopentanone, two distinct enolates can be formed, leading to two different alkylated products. The predominant product is determined by whether the reaction is under kinetic or thermodynamic control.[2]
-
Kinetic Control: This pathway is governed by the rate of proton abstraction. The product that is formed fastest will be the major product.[3] This typically involves the removal of the most sterically accessible proton, leading to the less substituted, or "kinetic," enolate. These conditions are designed to be irreversible.[4]
-
Thermodynamic Control: This pathway is dictated by the stability of the final products. Given sufficient energy and a reversible reaction pathway, an equilibrium will be established between the starting ketone and the possible enolates.[5] This equilibrium will favor the formation of the more stable, more substituted, or "thermodynamic," enolate.[6]
The choice between these two regimes is not arbitrary; it is a deliberate selection of reaction conditions tailored to favor one pathway over the other.
Visualizing the Pathways: Enolate Formation
Caption: Experimental workflow for kinetic alkylation.
Methodology:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the kinetic enolate. [7]3. Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Thermodynamic Alkylation of 2-Methylcyclopentanone
This protocol is designed to favor the formation of the more stable, more substituted enolate, leading to alkylation at the C2 position.
Caption: Experimental workflow for thermodynamic alkylation.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclopentanone (1.0 equivalent) in a suitable solvent such as ethanol. Add a catalytic amount of a moderately strong base, such as sodium ethoxide (0.3 equivalents).
-
Equilibration: Stir the mixture at room temperature or with gentle heating (reflux) for several hours to allow the ketone and the enolates to reach equilibrium. [8]3. Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature or reflux until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Concluding Remarks
The selective alkylation of cyclopentanones is a powerful tool in the synthetic chemist's arsenal. By understanding and applying the principles of kinetic and thermodynamic control, researchers can strategically direct the formation of carbon-carbon bonds with a high degree of precision. The choice of base, temperature, and solvent are the critical levers to pull to favor either the rapid formation of the less substituted product or the eventual formation of the more stable, more substituted product. The protocols and comparative data presented in this guide serve as a robust starting point for the development of highly selective and efficient synthetic routes to a wide array of valuable cyclopentanone derivatives.
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A Researcher's Guide to Cyclopentanone Alkylation: A Head-to-Head Comparison of Common Bases
The α-alkylation of cyclopentanone is a cornerstone reaction in organic synthesis, providing a powerful method for carbon-carbon bond formation. This transformation is fundamental to the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials.[1][2] The success of this reaction, however, is critically dependent on the strategic selection of a base. The choice of base dictates not only the efficiency of the reaction but, more importantly, the regiochemical outcome in unsymmetrical cyclopentanones.
This guide provides an in-depth comparison of commonly employed bases for cyclopentanone alkylation. We will move beyond simple protocols to explore the underlying principles of enolate chemistry, offering field-proven insights into how steric hindrance, base strength, and reaction temperature can be manipulated to achieve desired synthetic outcomes.
The Heart of the Matter: Enolate Formation
The alkylation process begins with the deprotonation of an α-hydrogen (a hydrogen on a carbon adjacent to the carbonyl group) by a base, generating a nucleophilic enolate intermediate.[1] This enolate then attacks an electrophilic alkylating agent, typically an alkyl halide, in an SN2 reaction to form the new C-C bond.[3] For a symmetrical ketone like cyclopentanone, any of the four α-hydrogens can be removed to form the same enolate. The real challenge and synthetic opportunity arise with substituted cyclopentanones, where the choice of base determines which α-proton is removed.
Caption: General mechanism of cyclopentanone alkylation.
Kinetic vs. Thermodynamic Control: The Decisive Factor
For an unsymmetrical ketone, such as 2-methylcyclopentanone, two different enolates can be formed. The regioselectivity is governed by the principles of kinetic versus thermodynamic control.[4]
-
Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon.[3] To favor this pathway, reactions are run under irreversible conditions, typically using a strong, sterically bulky base at very low temperatures (e.g., -78 °C).[5][6]
-
Thermodynamic Enolate: This enolate is more stable, featuring a more substituted double bond.[4][5] Its formation is favored under reversible (equilibrium) conditions. This is achieved using a strong, non-hindered base at higher temperatures (room temperature or above), allowing the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic product.[6]
Caption: Pathways for kinetic and thermodynamic enolate formation.
Head-to-Head Base Comparison
The choice of base is the primary tool for directing the reaction toward the kinetic or thermodynamic product. Below is a comparison of the most common bases used for cyclopentanone alkylation.
| Base | Formula | pKa (Conj. Acid) | Steric Hindrance | Typical Conditions | Favored Product |
| Lithium Diisopropylamide | LDA | ~36 | High | THF, -78 °C[5] | Kinetic |
| Sodium Hydride | NaH | ~35[7] | Low | THF, 0 °C to RT[8] | Thermodynamic |
| Potassium tert-butoxide | KOtBu | ~17[7] | High | t-BuOH or THF, -78 °C to RT[6] | Kinetic |
| Sodium Ethoxide | NaOEt | ~16[7] | Low | EtOH, RT to Reflux | Thermodynamic |
Lithium Diisopropylamide (LDA): The Kinetic Workhorse
LDA is a powerful, non-nucleophilic, and sterically hindered base.[8] Its bulky isopropyl groups make it difficult to access sterically congested protons.[5] Consequently, it preferentially and rapidly deprotonates the less substituted α-carbon.[4]
-
Expertise & Experience: The key to using LDA successfully is maintaining a low temperature (-78 °C, typically with a dry ice/acetone bath) to ensure the deprotonation is irreversible.[3] Allowing the reaction to warm up can lead to equilibration and a mixture of products. LDA is not commercially stable in solution over long periods and is often prepared in situ or used from a freshly titrated bottle.[9]
-
Trustworthiness: The large difference in pKa between the ketone's α-proton (~18-20) and diisopropylamine (~36) means deprotonation is rapid, quantitative, and irreversible, effectively "locking" the enolate in its kinetic form.
Sodium Hydride (NaH): The Thermodynamic Standard
Sodium hydride is a strong, non-hindered base.[6] As a small hydride ion, it can access either α-proton.[5]
-
Expertise & Experience: NaH reactions are typically run at room temperature or higher.[8] These conditions allow the reversible formation of both enolates, establishing an equilibrium that ultimately favors the more stable, more substituted thermodynamic enolate.[6] NaH is a solid dispersion in mineral oil, which must be washed away with a non-reactive solvent like hexane before use to ensure accurate stoichiometry and reactivity.[10]
-
Trustworthiness: The reaction is driven by the evolution of hydrogen gas, which makes the deprotonation effectively irreversible once complete. However, the equilibration between the ketone and the two enolate forms occurs before all the ketone is consumed, allowing the thermodynamic product to predominate.
Potassium tert-butoxide (KOtBu): The Versatile Strong Base
Potassium tert-butoxide is a strong, sterically hindered base that offers a degree of versatility.[11][12]
-
Expertise & Experience: Due to its bulk, KOtBu often favors the kinetic product, similar to LDA.[6][13] However, its conjugate acid (t-butanol, pKa ~17) is significantly more acidic than diisopropylamine. This smaller pKa difference can sometimes allow for reversibility, especially at higher temperatures, leading to the thermodynamic product. The choice of solvent is also critical; in its parent alcohol (t-BuOH), reversibility is more pronounced.[13]
-
Trustworthiness: While highly effective, its regioselectivity can be less predictable than LDA or NaH and is more sensitive to subtle changes in reaction conditions. It is an excellent choice for promoting elimination reactions, which can sometimes be a competing side reaction.[11][12]
Experimental Protocols
A self-validating protocol includes checks and justifications for each step. Here, we provide detailed methodologies for achieving both kinetic and thermodynamic alkylation of 2-methylcyclopentanone.
Protocol 1: Kinetic Alkylation with LDA
Objective: To synthesize 2-ethyl-5-methylcyclopentanone (the kinetic product).
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Enolate Formation: Add a solution of 2-methylcyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour. This step must be performed at low temperature to ensure irreversible deprotonation at the less substituted carbon.[3][5]
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise. Stir at -78 °C for 2-3 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Thermodynamic Alkylation with NaH
Objective: To synthesize 2-ethyl-2-methylcyclopentanone (the thermodynamic product).
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: Weigh sodium hydride (60% dispersion in mineral oil, 1.2 eq) into the flask. Wash the NaH with dry hexane (3x) under a nitrogen atmosphere to remove the mineral oil. Add anhydrous THF.
-
Enolate Formation: Add a solution of 2-methylcyclopentanone (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The higher temperature allows for equilibration to the more stable enolate.[6][8]
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise. Stir at room temperature overnight.
-
Workup: Carefully quench the reaction by slowly adding ethanol to destroy any excess NaH, followed by the slow addition of water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify via column chromatography.
Caption: A typical experimental workflow for α-alkylation.
Conclusion
The selection of a base for the alkylation of cyclopentanone is a nuanced decision that directly controls the regiochemical outcome of the reaction. For the synthesis of the less-substituted (kinetic) product, a strong, sterically hindered base like LDA at low temperatures is the most reliable choice. For the more-substituted (thermodynamic) product, a small, strong base such as NaH at room temperature or above provides the necessary conditions for equilibration. While other bases like potassium tert-butoxide offer utility, they can present a more complex selectivity profile. By understanding the interplay between base sterics, strength, and reaction temperature, researchers can confidently manipulate enolate formation to achieve their desired synthetic targets with high precision and yield.
References
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A Comparative Guide to Isotopic Labeling for Mechanistic Validation in 2-Ethylcyclopentanone Reactions
Abstract: The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the predictive power necessary for process optimization, byproduct minimization, and the rational design of new synthetic routes. While kinetic studies and computational modeling offer valuable insights, isotopic labeling remains the gold standard for unequivocally tracking atomic connectivity through a chemical transformation. This guide provides a comprehensive comparison of isotopic labeling strategies (²H, ¹³C, and ¹⁸O) for validating the mechanism of a classic base-catalyzed self-condensation of 2-Ethylcyclopentanone. We will explore the causality behind experimental design, present detailed, self-validating protocols, and compare the data obtained from each approach, demonstrating how these techniques provide irrefutable evidence for the proposed reaction pathway.
The Mechanistic Puzzle: Base-Catalyzed Self-Condensation of this compound
This compound, a common synthetic intermediate, possesses two key reactive sites: the electrophilic carbonyl carbon and the acidic α-protons, which can be removed to form a nucleophilic enolate. A classic transformation for such ketones is the base-catalyzed aldol condensation. The generally accepted mechanism involves several distinct steps:
-
Enolate Formation: A base abstracts an acidic α-proton to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ketone molecule.
-
Protonation: The resulting alkoxide is protonated to form the aldol addition product.
-
Dehydration: The aldol addition product may eliminate a molecule of water to form the final α,β-unsaturated ketone.
While this pathway is text-book knowledge, rigorous validation is essential. Key questions remain: Does the enolate form as predicted? Which α-proton is preferentially abstracted? Does the carbonyl oxygen remain in the product or is it exchanged? Isotopic labeling provides a direct method to answer these questions.[1]
The Isotopic Labeling Toolkit: Principles and Techniques
Isotopic labeling involves replacing an atom in a reactant with one of its isotopes to trace its path through the reaction.[2][3] Because isotopes of an element have nearly identical chemical reactivity, the labeled molecule behaves just like its unlabeled counterpart, acting as a reliable tracer.[1][2] The primary stable isotopes used in organic chemistry are Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O).
Their detection relies on sophisticated analytical techniques:
-
Mass Spectrometry (MS): Detects the mass-to-charge ratio of molecules. The incorporation of a heavier isotope results in a predictable mass shift in the parent molecule or its fragments.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects nuclei with a non-zero nuclear spin. ¹³C-NMR can directly observe the position of carbon labels, while the absence of a signal in ¹H-NMR can indicate deuterium substitution.[2][5]
The following sections will compare different labeling strategies to validate the mechanism of our model reaction.
Experimental Design & Protocols: A Comparative Validation
We will now explore three distinct labeling experiments to probe different aspects of the this compound self-condensation mechanism.
Experiment A: Deuterium (²H) Labeling to Validate Enolate Formation
Causality & Rationale: The enolate mechanism requires the abstraction of an α-proton. By conducting the reaction in a deuterium-rich environment (e.g., using NaOD in D₂O), we can test this hypothesis. If an enolate forms, the α-protons will exchange with deuterium from the solvent. Observing deuterium incorporation at the α-position of the unreacted starting material and the product provides direct evidence for reversible enolate formation.[][7]
Experimental Workflow: Deuterium Labeling
Caption: Workflow for Deuterium Labeling Experiment.
Protocol: Deuterium Exchange and Self-Condensation
-
Preparation: To a solution of this compound (1 mmol) in D₂O (5 mL), add a catalytic amount of sodium deuteroxide (NaOD, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Quench the reaction with a mild acid (e.g., NH₄Cl in H₂O). Extract the organic components with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting product mixture using Mass Spectrometry to observe the mass shift due to deuterium incorporation and ¹H NMR to observe the disappearance of α-proton signals.
Comparative Data Table A: Expected MS and ¹H NMR Results
| Analyte | Labeling Strategy | Expected Mass (M) | Expected Mass (M+n) | Key ¹H NMR Observation | Mechanistic Insight |
| This compound | Unlabeled Control | 112.17 | N/A | Signals for 3 α-protons | Baseline |
| This compound | Deuterium Labeled | 112.17 | 113.18, 114.18, 115.18 | Disappearance/reduction of α-proton signals | Confirms reversible enolate formation |
| Aldol Product | Deuterium Labeled | 224.34 | >225 | Deuterium incorporation at non-reacting α-positions | Confirms enolate is the active nucleophile |
Experiment B: Carbon-13 (¹³C) Labeling to Trace the Carbon Skeleton
Causality & Rationale: This experiment aims to unequivocally prove which molecule acts as the nucleophile and which acts as the electrophile. By synthesizing this compound with a ¹³C label at the carbonyl carbon (C1), we can trace its fate. According to the proposed mechanism, this labeled carbon should be attacked by the enolate and, after protonation, become the carbon bearing the hydroxyl group in the aldol addition product.[][9]
Reaction Pathway: ¹³C Labeling
Caption: Tracing the ¹³C label from the electrophile to the product.
Protocol: ¹³C-Labeled Self-Condensation
-
Preparation: Synthesize or procure [1-¹³C]-2-Ethylcyclopentanone.
-
Reaction: Add a catalytic amount of NaOH (0.1 mmol) to a solution of [1-¹³C]-2-Ethylcyclopentanone (1 mmol) in a protic solvent like ethanol (5 mL). Stir at room temperature for 24 hours.
-
Workup: Neutralize the reaction mixture and perform a standard aqueous workup and extraction as described in Protocol A.
-
Analysis: Analyze the purified product using ¹³C NMR spectroscopy.
Comparative Data Table B: Expected ¹³C NMR Results
| Product | Labeling Strategy | Expected ¹³C NMR Chemical Shift (C=O) | Expected ¹³C NMR Chemical Shift (C-OH) | Mechanistic Insight |
| Aldol Product | Unlabeled Control | ~220 ppm (from unreacted SM) | ~70-80 ppm (natural abundance) | Baseline |
| Aldol Product | ¹³C Labeled | ~220 ppm (from unreacted SM) | Greatly enhanced signal at ~70-80 ppm | Confirms the carbonyl carbon becomes the alcohol carbon |
Experiment C: Oxygen-18 (¹⁸O) Labeling as an Alternative Validation
Causality & Rationale: An alternative or complementary approach is to label the carbonyl oxygen with ¹⁸O. In the aldol addition product, this ¹⁸O label should be found in the hydroxyl group. If the reaction proceeds to the condensation product, the ¹⁸O label will be eliminated as H₂¹⁸O. This method is particularly useful for distinguishing between different potential fates of the carbonyl oxygen.[]
Protocol: ¹⁸O-Labeled Self-Condensation
-
Preparation: Prepare [¹⁸O]-2-Ethylcyclopentanone via acid-catalyzed exchange with H₂¹⁸O.
-
Reaction: Perform the base-catalyzed self-condensation as described in Protocol B.
-
Workup: Isolate the aldol addition product.
-
Analysis: Analyze the product by high-resolution mass spectrometry to confirm the presence of the ¹⁸O isotope.
Comparative Data Table C: Expected High-Resolution MS Results
| Product | Labeling Strategy | Expected Exact Mass | Observed Mass | Mechanistic Insight |
| Aldol Product | Unlabeled Control | 224.1776 | 224.1776 ± 5 ppm | Baseline |
| Aldol Product | ¹⁸O Labeled | 224.1776 | 226.1820 ± 5 ppm | Confirms the carbonyl oxygen becomes the hydroxyl oxygen |
Data Synthesis & Mechanistic Confirmation
The results from these three independent, yet complementary, isotopic labeling studies provide a robust and self-validating picture of the reaction mechanism.
-
Experiment A (²H) definitively proved the formation of an enolate intermediate by demonstrating H/D exchange at the α-positions.
-
Experiment B (¹³C) unequivocally traced the carbon backbone, confirming that one molecule acts as a nucleophile (via its enolate) and the other as an electrophile at the carbonyl carbon.
-
Experiment C (¹⁸O) validated the fate of the carbonyl oxygen, showing it is retained in the aldol addition product's hydroxyl group.
Taken together, this body of evidence provides a far more rigorous validation of the proposed mechanism than could be achieved by simply analyzing the final unlabeled product.
Confirmed Mechanism: Aldol Condensation of this compound
Caption: The validated reaction mechanism showing where each isotopic label provides critical evidence.
Conclusion
This guide demonstrates the power and precision of isotopic labeling as a tool for mechanistic validation. By comparing deuterium, carbon-13, and oxygen-18 labeling strategies in the context of the this compound self-condensation, we have shown how each experiment provides unique and crucial pieces of the mechanistic puzzle. For researchers in synthetic chemistry and drug development, a thorough understanding of these techniques is indispensable for building the robust, evidence-based process knowledge required for innovation and control.
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A Guide to Inter-Laboratory Validation of 2-Ethylcyclopentanone Synthesis Protocols
In the landscape of pharmaceutical and fine chemical synthesis, the reproducibility and robustness of a synthetic protocol are paramount.[1][2] The synthesis of 2-ethylcyclopentanone, a valuable intermediate and fragrance component, serves as an excellent case study for evaluating and validating synthetic methodologies across different laboratories.[3][4] This guide provides an in-depth comparison of two common protocols for the synthesis of this compound, grounded in the principles of scientific integrity and inter-laboratory validation. We will explore the causality behind experimental choices, outline a framework for a validation study, and present hypothetical data to illustrate the comparison process.
Introduction to this compound and Synthetic Strategies
This compound is a cyclic ketone with applications in the fragrance industry and as a building block in organic synthesis.[3] Its synthesis can be approached through several routes, with two of the most prevalent being the Dieckmann condensation of a substituted adipic ester followed by alkylation and decarboxylation, and the direct alkylation of a pre-formed cyclopentanone ring. Each method presents its own set of advantages and challenges in terms of yield, purity, scalability, and robustness.
This guide will focus on a comparative analysis of:
-
Protocol A: The Dieckmann Condensation Route
-
Protocol B: Direct Alkylation via Enamine Intermediate
The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating a synthesis protocol that best suits their specific needs, emphasizing the importance of reproducibility through a hypothetical inter-laboratory study.[5][6][7]
Protocol A: The Dieckmann Condensation Route
The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters.[8][9][10] This multi-step synthesis for this compound involves the initial cyclization of diethyl adipate, followed by alkylation and subsequent hydrolysis and decarboxylation.
Causality Behind Experimental Choices
The choice of a strong base, such as sodium ethoxide, is crucial in the initial Dieckmann condensation to facilitate the formation of the enolate required for intramolecular cyclization. The subsequent alkylation of the resulting β-keto ester with ethyl iodide introduces the desired ethyl group. The final step of acidic hydrolysis and decarboxylation removes the ester group to yield the target ketone. This stepwise approach allows for controlled functionalization of the cyclopentanone ring.
Experimental Workflow: Protocol A
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A Comparative Investigation into the Biological Activities of 2-Ethylcyclopentanone Enantiomers: A Methodological Guide
In the realm of drug discovery and development, the chirality of a molecule can be the determining factor in its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit distinct biological activities due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.[1][2] This guide presents a comprehensive framework for a comparative study of the biological activities of the (R)- and (S)-enantiomers of 2-Ethylcyclopentanone, a cyclopentanone derivative with potential pharmacological applications.[3][4] While specific comparative data for these enantiomers is not yet prevalent in published literature, this document outlines the scientific rationale and detailed experimental protocols for elucidating their potentially divergent biological profiles, based on established principles of stereochemistry and pharmacology.[1][5]
The Significance of Chirality in Biological Systems
Chiral molecules often interact with biological targets in a highly selective manner.[1] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.[5][6] Therefore, the characterization of individual enantiomers is a critical step in the development of safe and effective pharmaceuticals, a mandate supported by regulatory agencies like the FDA.[1][5] This principle extends beyond pharmacology into areas such as sensory science, where the enantiomers of a volatile compound can elicit entirely different odor perceptions.
This guide will explore three key areas of potential differentiation between the enantiomers of this compound: cytotoxicity, receptor-ligand binding affinity, and sensory perception.
Hypothetical Comparative Biological Activities
Based on the principles of stereospecificity, we can hypothesize potential differences in the biological activities of (R)- and (S)-2-Ethylcyclopentanone, which would then be investigated using the detailed protocols that follow.
| Biological Activity | (R)-2-Ethylcyclopentanone (Hypothetical) | (S)-2-Ethylcyclopentanone (Hypothetical) |
| Cytotoxicity (IC50) | Lower Potency | Higher Potency |
| Receptor Binding (Ki) | High Affinity (Agonist) | Low Affinity (Weak Agonist/Antagonist) |
| Odor Profile | Fruity, pleasant | Earthy, pungent |
Experimental Protocols
To empirically validate these hypothesized differences, a series of robust and reproducible experimental protocols are proposed. The initial step, crucial for these investigations, is the synthesis and chiral separation of the this compound enantiomers.
Synthesis and Chiral Separation of this compound Enantiomers
A potential route for the synthesis of racemic this compound involves the alkylation of cyclopentanone. The resulting racemic mixture can then be separated into its constituent enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase or through the formation of diastereomeric derivatives.[7][8]
Diagram of the Proposed Experimental Workflow
Caption: Proposed workflow for the comparative study.
Cytotoxicity Assessment: MTT and LDH Assays
To evaluate the potential for each enantiomer to induce cell death, two complementary cytotoxicity assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[3][9][10]
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at an optimal density and allow for adherence and growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (R)- and (S)-2-Ethylcyclopentanone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Treat the cells for 48-72 hours, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Reagent Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each enantiomer.
b. Lactate Dehydrogenase (LDH) Release Assay Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's protocol. This reaction measures the amount of LDH released from damaged cells.
-
Data Acquisition: Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Receptor-Ligand Binding Affinity
To investigate the interaction of the enantiomers with specific molecular targets, receptor binding assays are essential. Given that many small molecules exert their effects through G-protein coupled receptors (GPCRs), a radioligand binding assay or Surface Plasmon Resonance (SPR) could be employed.[1][11][12][13]
a. Competitive Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a target receptor of interest (e.g., a specific olfactory receptor or a pharmacologically relevant GPCR).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and increasing concentrations of the unlabeled competitor ((R)- or (S)-2-Ethylcyclopentanone).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value. The equilibrium dissociation constant (Ki) for each enantiomer can then be calculated using the Cheng-Prusoff equation.
Diagram of a Competitive Binding Assay Principle
Caption: Principle of a competitive binding assay.
Sensory Panel Analysis for Odor Profile
For volatile compounds, the sensory perception can be a key biological activity. A trained sensory panel can be used to characterize and quantify the odor profiles of the this compound enantiomers.
a. Olfactory Threshold Determination and Odor Profiling Protocol:
-
Panelist Selection and Training: Recruit and train a panel of sensory assessors to recognize and rate the intensity of various odor attributes.
-
Sample Preparation: Prepare a series of dilutions of each enantiomer in an odorless solvent.
-
Threshold Test: Determine the detection and recognition thresholds for each enantiomer using a standardized forced-choice method (e.g., ascending concentration series).
-
Descriptive Analysis: Present the panelists with suprathreshold concentrations of each enantiomer and have them rate the intensity of a set of predefined odor descriptors (e.g., fruity, floral, woody, pungent) on a labeled magnitude scale.
-
Data Analysis: Analyze the data statistically to identify significant differences in the odor thresholds and profiles of the (R)- and (S)-enantiomers.
Conclusion
This guide provides a comprehensive, albeit prospective, framework for the comparative study of the biological activities of this compound enantiomers. By employing the detailed methodologies outlined for cytotoxicity, receptor binding, and sensory analysis, researchers can systematically elucidate the stereospecific effects of these molecules. The resulting data will be invaluable for guiding future drug development efforts and for deepening our understanding of the profound impact of chirality on biological function.
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A Comparative Guide to the Synthetic Pathways of 2-Ethylcyclopentanone: A Cost-Benefit Analysis for the Modern Laboratory
In the landscape of specialty chemicals, 2-ethylcyclopentanone stands out as a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Its five-membered ring structure, functionalized with a ketone and an ethyl group, offers a versatile scaffold for further chemical elaboration. The economic and scientific viability of any process utilizing this key intermediate is fundamentally tied to the efficiency, scalability, and cost-effectiveness of its synthesis. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The utility of this compound stems from its reactive carbonyl group and the potential for stereoselective functionalization at the C2 position. These features make it an attractive building block in the construction of complex molecular architectures. Consequently, the development of efficient and sustainable methods for its production is a topic of significant interest in both academic and industrial research. This guide will dissect and compare three prominent synthetic strategies:
-
The Classical Dieckmann Condensation Approach: A robust and well-established method for the formation of cyclic ketones.
-
Direct Alkylation of Cyclopentanone: A more direct, but potentially less selective, pathway.
-
Modern Catalytic and "Green" Approaches: Emerging methods that prioritize sustainability and efficiency.
We will evaluate each pathway based on a matrix of critical parameters: yield, cost of starting materials and reagents, operational complexity, safety, and environmental impact.
The Dieckmann Condensation: A Time-Honored and Reliable Route
The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be alkylated, hydrolyzed, and decarboxylated to yield the desired substituted cyclopentanone.[1][2] This multi-step process, while seemingly circuitous, offers a high degree of control and generally provides good overall yields.[3][4]
Reaction Pathway & Mechanism
The synthesis of this compound via the Dieckmann condensation typically starts from diethyl adipate. The process involves three key stages:
-
Cyclization: Diethyl adipate undergoes an intramolecular condensation in the presence of a strong base, such as sodium ethoxide, to form ethyl 2-oxocyclopentane-1-carboxylate.[5]
-
Alkylation: The resulting β-keto ester is then alkylated at the α-position with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
-
Hydrolysis and Decarboxylation: The alkylated intermediate is subsequently hydrolyzed and decarboxylated, usually under acidic conditions, to afford this compound.[3]
dot graph "Dieckmann Condensation Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
diethyl_adipate [label="Diethyl Adipate"]; b_keto_ester [label="Ethyl 2-oxocyclopentane-1-carboxylate"]; alkylated_ester [label="Ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate"]; target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
diethyl_adipate -> b_keto_ester [label="1. NaOEt\n(Cyclization)"]; b_keto_ester -> alkylated_ester [label="2. Base, Et-X\n(Alkylation)"]; alkylated_ester -> target [label="3. H₃O⁺, Δ\n(Hydrolysis & Decarboxylation)"]; } Dieckmann Condensation Pathway to this compound.
Experimental Protocol: A Validated Procedure
The following protocol is a representative example of the Dieckmann condensation route, synthesized from literature procedures.[3][5]
Step 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.05 eq) to anhydrous toluene.
-
Heat the mixture to reflux and add diethyl adipate (1.0 eq) dropwise over 1 hour.
-
Continue refluxing for an additional 2-3 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 10% HCl) until the solution is neutral.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentane-1-carboxylate.
Step 2: Alkylation and Decarboxylation to this compound
-
To a solution of ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a base such as sodium ethoxide (1.1 eq).
-
Add ethyl bromide (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
After cooling, add aqueous sulfuric acid (e.g., 20% w/w) and reflux the mixture for an additional 6-8 hours to effect hydrolysis and decarboxylation.[6]
-
The product, this compound, can be isolated by azeotropic distillation.[3][6]
Cost-Benefit Analysis
| Parameter | Analysis |
| Yield | Overall yields for this three-step process are typically in the range of 40-45% based on the starting dialkyl adipate.[3] However, optimized industrial processes can achieve yields exceeding 80%.[3][6] |
| Cost | Diethyl adipate and sodium ethoxide are relatively inexpensive bulk chemicals. Ethyl halides are more costly, with the price increasing from bromide to iodide. The multi-step nature of the synthesis adds to the overall cost in terms of labor and energy. |
| Operational Complexity | The procedure involves multiple steps, including reflux, distillation, and careful handling of reactive reagents like sodium ethoxide. It requires a good understanding of standard organic synthesis techniques. |
| Safety | Sodium ethoxide is a strong base and requires careful handling. Ethyl halides are alkylating agents and should be handled in a well-ventilated fume hood. Flammable solvents are used throughout the process. |
| Environmental Impact | The use of organic solvents and the generation of salt byproducts are the main environmental concerns. The need for multiple purification steps can also lead to solvent waste. |
Expertise & Experience Insight: The key to a successful Dieckmann condensation is maintaining anhydrous conditions during the cyclization step to prevent hydrolysis of the ester and deactivation of the base. The choice of base and solvent in the alkylation step can significantly impact the yield by minimizing O-alkylation.[3]
Direct Alkylation of Cyclopentanone: A More Convergent Approach
A seemingly more straightforward route to this compound is the direct alkylation of cyclopentanone. This method involves the formation of a cyclopentanone enolate followed by its reaction with an ethylating agent. While this approach is more atom-economical, it is often plagued by issues of polyalkylation and regioselectivity.[3]
Reaction Pathway & Mechanism
The direct alkylation of cyclopentanone can be achieved using a strong base to generate the enolate, which then acts as a nucleophile to attack an ethyl halide.
dot graph "Direct Alkylation Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
cyclopentanone [label="Cyclopentanone"]; enolate [label="Cyclopentanone Enolate"]; target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cyclopentanone -> enolate [label="Strong Base (e.g., LDA, NaH)"]; enolate -> target [label="Et-X"]; } Direct Alkylation of Cyclopentanone.
Experimental Protocol: A Representative Procedure
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C.
-
Add cyclopentanone (1.0 eq) dropwise to the LDA solution at -78°C and stir for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq) to the enolate solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation to separate the desired mono-alkylated product from unreacted starting material and poly-alkylated byproducts.
Cost-Benefit Analysis
| Parameter | Analysis |
| Yield | Yields can be variable and are highly dependent on the reaction conditions. Over-alkylation to 2,5-diethylcyclopentanone and 2,2-diethylcyclopentanone is a significant side reaction that can reduce the yield of the desired product.[3] Careful control of stoichiometry and reaction time is crucial. |
| Cost | Cyclopentanone is a readily available and inexpensive starting material. However, the use of strong, non-nucleophilic bases like LDA, which must be prepared in situ or purchased, adds to the cost and complexity. |
| Operational Complexity | This method requires strict anhydrous and inert atmosphere techniques due to the moisture and air sensitivity of the strong bases used. The purification to separate the mono-alkylated product from byproducts can be challenging. |
| Safety | Strong bases like LDA and n-butyllithium are pyrophoric and require specialized handling procedures. |
| Environmental Impact | The use of anhydrous ethereal solvents and the generation of lithium salts are the primary environmental considerations. The need for chromatographic purification can generate significant solvent waste. |
Trustworthiness Insight: The protocol's success hinges on the precise control of stoichiometry. Using a slight excess of cyclopentanone relative to the base and alkylating agent can help to minimize polyalkylation. The use of silyl enol ethers as intermediates can offer a more controlled and regioselective alkylation.[7]
Modern Catalytic and "Green" Approaches: The Future of Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies.[8][9] For the synthesis of 2-substituted cyclopentanones, this has translated into the exploration of catalytic methods that avoid the use of stoichiometric strong bases and harsh reaction conditions.
Catalytic Reductive Aldol Condensation
One promising approach involves the palladium-catalyzed reductive aldol condensation of cyclopentanone with an aldehyde, followed by hydrogenation.[10][11]
dot graph "Catalytic Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
cyclopentanone [label="Cyclopentanone"]; acetaldehyde [label="Acetaldehyde"]; intermediate [label="2-Ethylidenecyclopentanone"]; target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cyclopentanone -> intermediate [label="Pd catalyst, Base"]; acetaldehyde -> intermediate; intermediate -> target [label="H₂, Catalyst"]; } Catalytic Reductive Aldol Condensation.
Biocatalytic and Biomass-Derived Routes
The conversion of biomass-derived platform molecules, such as furfural, into valuable chemicals is a cornerstone of green chemistry.[12][13] Catalytic processes have been developed to convert furfural into cyclopentanone derivatives, offering a renewable pathway to these important intermediates. While the direct synthesis of this compound from biomass is still an emerging area, the potential for sustainable production is significant.
Cost-Benefit Analysis
| Parameter | Analysis |
| Yield | Catalytic methods can offer high selectivity and yields, often exceeding 90% for the desired product.[10] |
| Cost | The primary cost is associated with the catalyst, which often contains precious metals like palladium. However, the high efficiency and potential for catalyst recycling can make these methods economically viable, especially at scale. |
| Operational Complexity | These reactions are often performed in a single pot, simplifying the overall process. However, the synthesis and handling of the catalyst may require specialized expertise. |
| Safety | Catalytic methods often operate under milder conditions than classical approaches, reducing safety hazards. The use of hydrogen gas in reductive steps requires appropriate safety precautions. |
| Environmental Impact | These "green" methods aim to minimize waste by using catalytic amounts of reagents and avoiding harsh conditions. The use of renewable feedstocks in biomass-derived routes offers a significant environmental advantage.[8] |
Comparative Summary and Recommendations
| Synthetic Pathway | Typical Yield | Starting Material Cost | Operational Complexity | Safety Concerns | Environmental Impact |
| Dieckmann Condensation | 40-85% | Low to Moderate | High | Moderate | Moderate |
| Direct Alkylation | Variable | Low | High | High | High |
| Catalytic Methods | >90% | Moderate to High (catalyst) | Moderate | Low to Moderate | Low |
Recommendations:
-
For large-scale industrial production where cost and yield are paramount, an optimized Dieckmann condensation process remains a strong contender. Its reliability and the low cost of starting materials make it an economically attractive option, despite the multi-step nature.[3]
-
For laboratory-scale synthesis and rapid access to derivatives, direct alkylation can be a viable option, provided that the challenges of selectivity can be managed. The use of advanced techniques like silyl enol ether chemistry can improve the outcomes.
-
For research and development focused on sustainable and efficient synthesis, modern catalytic methods are the clear front-runner. While the initial investment in catalysts may be higher, the high yields, milder conditions, and reduced environmental impact align with the principles of green chemistry and are likely to become the industry standard in the future.
Conclusion
The choice of a synthetic pathway to this compound is a multifaceted decision that requires a careful balancing of economic, practical, and environmental factors. The classical Dieckmann condensation offers a reliable and cost-effective route, particularly for large-scale production. Direct alkylation provides a more convergent but less controlled alternative. The future, however, undoubtedly lies in the development and implementation of modern catalytic and sustainable methods that offer high efficiency and minimize environmental impact. By understanding the nuances of each approach, researchers and drug development professionals can select the optimal strategy to meet their specific needs and contribute to the advancement of more efficient and responsible chemical synthesis.
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- Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (n.d.). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. E3S Web of Conferences.
- Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable.
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- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025, June 16). ResearchGate.
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2-Ethylcyclopentanone
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethylcyclopentanone (CAS No. 4971-18-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond simple instructions, this document delves into the causality behind each procedural choice, empowering you to make informed decisions for a multitude of chemical waste streams.
Understanding the Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the compound's characteristics is essential. This compound is a cyclic ketone that presents several hazards requiring careful management.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H12O | [1][2] |
| Molecular Weight | 112.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 158-160 °C | [1][4] |
| Flash Point | 45.8 °C | [4][5] |
| Density | 0.9132 g/cm³ (at 17 °C) | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][5] |
The most critical property for disposal considerations is its flash point of 45.8°C. According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a liquid waste with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste .[2][4][5] This classification dictates the stringent handling and disposal protocols that must be followed. The assigned EPA hazardous waste code for ignitability is D001 .[2][3][4]
Pre-Disposal: Immediate Safety and Handling
Proper disposal begins with safe handling during and after use. The following personal protective equipment (PPE) is mandatory when working with this compound to mitigate the risks of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) and wear a lab coat or other protective clothing.[5]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is inadequate or if you are dealing with a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance. It is crucial to remember that under no circumstances should this compound be disposed of down the drain .[5][6]
Step 1: Waste Collection and Segregation
The principle of waste segregation is fundamental to laboratory safety. Incompatible chemicals, when mixed, can lead to violent reactions, fires, or the generation of toxic gases.
-
Select a Compatible Waste Container: Collect waste this compound in a clean, dry, and chemically compatible container. The original product container is often a suitable choice.[7] The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.
-
Segregate as Flammable Waste: this compound waste must be segregated with other non-halogenated flammable organic solvents. It is critical to keep this waste stream separate from:
Step 2: Proper Labeling of Waste Containers
Accurate and thorough labeling is a legal requirement and a cornerstone of safe waste management. Every waste container must be clearly labeled as soon as the first drop of waste is added.
Your hazardous waste label should include the following information:
-
The words "HAZARDOUS WASTE" [7]
-
The full chemical name: "Waste this compound" (and any other components in the waste mixture)
-
The approximate percentage of each component.
-
The relevant hazard characteristics: "Ignitable"
-
The date accumulation started.
Step 3: On-Site Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance with regulations.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Flammable Waste Cabinet: Due to its ignitability, the waste container should be stored in a grounded, approved flammable liquid storage cabinet.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[6][7]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals at a licensed facility.
-
Contact Environmental Health and Safety (EHS): When your waste container is nearing full, or before the legally mandated storage time limit expires (this varies by generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The two primary, environmentally sound methods for the disposal of this compound are:
-
Licensed Chemical Destruction Plant: This is the most appropriate method, where the chemical is destroyed in a controlled and safe manner.[9]
-
Controlled Incineration: This process, conducted in a permitted hazardous waste incinerator with flue gas scrubbing, ensures complete combustion and the removal of any harmful byproducts.[5][9]
-
Emergency Procedures: Handling Spills
In the event of a this compound spill, a swift and appropriate response is critical to minimize hazards.
-
Alert Personnel and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates, open flames, and electrical equipment.[11][12]
-
Ventilate the Area: Increase ventilation by opening sashes on fume hoods.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator if necessary.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[11][12] Do not use paper towels, as they can increase the rate of evaporation.[11]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup, including gloves and absorbent pads, must be disposed of as ignitable hazardous waste.
Below is a decision-making workflow for handling a this compound spill.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. Waste Designation Decision Matrix - Ignitable Determination - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 3. danielstraining.com [danielstraining.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. actenviro.com [actenviro.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. How to Handle Chemical Spills – KHA Online-SDS Management [kha.com]
Navigating the Safe Handling of 2-Ethylcyclopentanone: A Guide to Personal Protective Equipment
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the use of personal protective equipment (PPE) when working with 2-Ethylcyclopentanone. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a culture of proactive safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation and is a flammable liquid, presenting both health and physical hazards in the laboratory setting.[1] A comprehensive understanding of these risks, as outlined in the Safety Data Sheet (SDS), forms the logical basis for the stringent PPE protocols that follow.
Core Personal Protective Equipment (PPE) Protocol
A risk-based approach is essential when selecting PPE for handling this compound. The following is a tiered protocol, designed to provide adequate protection for common laboratory procedures.
Eye and Face Protection: The First Line of Defense
Directive: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] In situations with a higher risk of splashing, such as during transfers of large volumes or when heating the substance, a face shield should be worn in addition to safety goggles.
Causality: this compound is a serious eye irritant.[1][2] Direct contact can result in significant damage. Standard laboratory glasses do not provide sufficient protection from splashes. The combination of goggles and a face shield creates a robust barrier, protecting the entire facial area from accidental exposure.
Hand Protection: Ensuring Skin Integrity
Directive: Handle with chemical-impermeable gloves that have been inspected for integrity prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Nitrile or butyl rubber gloves are generally recommended, but it is critical to consult the glove manufacturer's compatibility chart for the specific glove type and thickness.
Causality: The compound is a known skin irritant.[1][2] Prolonged or repeated contact can lead to dermatitis. The use of appropriate chemical-resistant gloves is non-negotiable to prevent skin absorption and local irritation. Always wash hands thoroughly after removing gloves.
Body Protection: Shielding Against Spills and Splashes
Directive: Wear a flame-retardant and impervious lab coat or coveralls.[1] For procedures with a significant risk of splashing or exposure, consider a two-piece chemical splash suit.[3] Ensure that all skin is covered.
Causality: Given its flammability and skin-irritating properties, appropriate body protection is essential.[1] Fire/flame resistant clothing mitigates the risk of ignition from accidental contact with an ignition source.[1] Impervious materials prevent the chemical from soaking through to the skin.
Respiratory Protection: Safeguarding the Respiratory Tract
Directive: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]
Causality: Inhalation of this compound vapors may cause respiratory irritation.[1][2] Engineering controls, such as a fume hood, are the primary method for minimizing inhalation exposure. Respirators provide an essential secondary layer of protection in situations where ventilation is insufficient or during emergency situations.
PPE Selection Summary
For quick reference, the following table summarizes the recommended PPE for handling this compound under standard laboratory conditions.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields. Face shield for splash risk. | EN 166 (EU) or NIOSH (US) approved. | Protects against serious eye irritation.[1][2] |
| Hands | Chemical-impermeable gloves (e.g., Nitrile, Butyl rubber). | Conforming to EN 374. | Prevents skin irritation and absorption.[1] |
| Body | Flame-retardant and impervious lab coat or coveralls. | As appropriate for the task. | Protects against skin contact and flammability hazards.[1] |
| Respiratory | Use in a chemical fume hood. Respirator if ventilation is inadequate. | NIOSH (US) or CEN (EU) approved. | Prevents respiratory tract irritation.[1] |
Operational and Disposal Plans
A comprehensive safety protocol extends beyond the selection of PPE to include operational procedures and proper disposal.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Don gloves, ensuring they fit properly and have no visible defects.
-
Handling: Conduct all manipulations of this compound within the fume hood. Use non-sparking tools and take precautions against static discharge.[1]
-
Doffing PPE: Remove gloves first, avoiding contact with the outside of the glove. Remove your lab coat and then your eye protection. Wash hands thoroughly with soap and water.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have appropriate fire extinguishing media (dry chemical, carbon dioxide, or alcohol-resistant foam) available.[1]
Disposal Plan
Contaminated materials and waste this compound must be handled as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated gloves and wipes, in a suitable and clearly labeled, closed container for disposal.[1]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.
-
Regulatory Compliance: All disposal must be in accordance with applicable local, state, and federal laws and regulations.[1]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection and safe handling of this compound.
By adhering to these guidelines, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- 2-Ethylcyclopentan-1-one | C7H12O | CID 92991. PubChem - NIH. (URL: [Link])
- Material Safety D
- Personal Protective Equipment (PPE). CHEMM. (URL: [Link])
- Safety Data Sheet: Cyclopentanone. Carl ROTH. (URL: [Link])
- CYCLOPENTANONE. CDN. (URL: [Link])
- 5 Types of PPE for Hazardous Chemicals.
- Personal Protective Equipment for Chemical Handling. Real Safety. (URL: [Link])
- Cyclopentanone - Safety Data Sheet.
- Safety Data Sheet: Cyclopentanone.
- Safety Data Sheet: Cyclopentanone. Carl ROTH. (URL: [Link])
- Safety Data Sheet: 2-Methylcyclopentanone. Chemos GmbH & Co.KG. (URL: [Link])
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
